3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)-1,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-5-3-6(4-7)8-9(5)2/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDLNPSUWNWPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428716 | |
| Record name | 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180519-09-9 | |
| Record name | 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
Introduction: The Significance of Functionalized Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence in blockbuster drugs highlights the versatility of this heterocyclic scaffold in engaging a wide array of biological targets. The strategic functionalization of the pyrazole ring is a key enabler for modulating the pharmacological profile of these molecules. Among the various functionalized pyrazoles, 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole stands out as a particularly valuable synthetic intermediate. The presence of a reactive chloromethyl group at the 3-position provides a chemical handle for introducing diverse functionalities, thereby facilitating the exploration of a vast chemical space in the quest for novel drug candidates. This guide provides a detailed technical overview of a robust synthetic route to this compound and a comprehensive approach to its structural characterization, tailored for researchers and professionals in drug development.
Synthetic Pathway: A Multi-Step Approach to this compound
The synthesis of this compound is most effectively achieved through a multi-step sequence commencing with a commercially available starting material, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. This pathway involves the reduction of the ester to the corresponding alcohol, followed by a chlorination step.
Step 1: Reduction of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate to (1,5-Dimethyl-1H-pyrazol-3-yl)methanol
The initial step focuses on the reduction of the ester functionality to a primary alcohol. Lithium aluminum hydride (LiAlH₄), a potent reducing agent, is the reagent of choice for this transformation due to its high efficiency in converting esters to alcohols.
Causality of Experimental Choices: The use of anhydrous tetrahydrofuran (THF) as a solvent is critical, as LiAlH₄ reacts violently with water and other protic solvents. The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive LiAlH₄ by atmospheric moisture. The slow, dropwise addition of the ester solution to the LiAlH₄ suspension at a controlled temperature is a crucial safety measure to manage the exothermic nature of the reaction.
Experimental Protocol:
-
To a dry three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add lithium aluminum hydride (3.8 g, 100 mmol) and 200 mL of anhydrous tetrahydrofuran.
-
Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of dry tetrahydrofuran and add it to the dropping funnel.[1]
-
Slowly add the ester solution dropwise to the stirred suspension of lithium aluminum hydride at room temperature.
-
After the addition is complete, continue stirring the reaction mixture for 4 hours.[1]
-
Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with tetrahydrofuran.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude (1,5-Dimethyl-1H-pyrazol-3-yl)methanol.
Step 2: Chlorination of (1,5-Dimethyl-1H-pyrazol-3-yl)methanol
The final step in the synthesis is the conversion of the primary alcohol to the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation, proceeding via a nucleophilic substitution mechanism.
Causality of Experimental Choices: Dichloromethane is an excellent solvent for this reaction as it is inert to thionyl chloride and allows for easy work-up. The dropwise addition of thionyl chloride is necessary to control the evolution of hydrogen chloride and sulfur dioxide gases, which are byproducts of the reaction. The reaction is typically performed at or below room temperature to minimize potential side reactions. The work-up with a saturated aqueous solution of sodium bicarbonate is to neutralize any remaining thionyl chloride and the acidic byproducts.
Experimental Protocol:
-
Dissolve (1,5-Dimethyl-1H-pyrazol-3-yl)methanol (6.3 g, 50 mmol) in 20 mL of dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.[1]
-
Slowly add thionyl chloride (6.0 g, 50 mmol) dropwise to the stirred solution.[1]
-
After the addition is complete, continue stirring the reaction mixture for 2 hours at room temperature.[1]
-
Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.[1]
Safety Considerations for Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to release toxic gases (HCl and SO₂).[3][4][5] All manipulations should be conducted in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn.[4] An emergency shower and eyewash station should be readily accessible.[3]
Visualizing the Synthesis
Caption: Synthetic pathway to this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are routinely employed for this purpose. The data presented below are predicted values based on the known spectral data of its precursors and structurally similar pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ | ~3.7 | Singlet |
| C₅-CH₃ | ~2.3 | Singlet |
| C₄-H | ~6.0 | Singlet |
| CH₂Cl | ~4.6 | Singlet |
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | ~35 |
| C₅-CH₃ | ~13 |
| C₄ | ~107 |
| C₅ | ~148 |
| C₃ | ~145 |
| CH₂Cl | ~38 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H (sp³ aromatic) | 3100 - 3000 |
| C-H (sp³) | 3000 - 2850 |
| C=N (pyrazole ring) | 1600 - 1550 |
| C=C (pyrazole ring) | 1550 - 1500 |
| C-Cl | 800 - 600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
| Ion | Predicted m/z |
| [M]⁺ (³⁵Cl) | 144.05 |
| [M]⁺ (³⁷Cl) | 146.05 |
| [M+H]⁺ (³⁵Cl) | 145.06 |
| [M+H]⁺ (³⁷Cl) | 147.06 |
Alternative Synthetic Strategies: The Vilsmeier-Haack Reaction
While the chlorination of the corresponding alcohol is a direct and efficient route, it is noteworthy that the Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocyclic systems like pyrazoles.[3][4] This reaction typically introduces a formyl group at the 4-position of the pyrazole ring. Subsequent reduction of the aldehyde to an alcohol, followed by chlorination, would provide an alternative pathway to chloromethyl-substituted pyrazoles.
Caption: Vilsmeier-Haack approach to a regioisomeric chloromethylpyrazole.
Conclusion
This technical guide has detailed a reliable and well-documented synthetic route for the preparation of this compound, a key building block for the synthesis of novel pharmaceutical compounds. The provided step-by-step protocols, along with the rationale behind the experimental choices and necessary safety precautions, are intended to empower researchers in their synthetic endeavors. Furthermore, the comprehensive guide to the characterization of the target molecule, although based on predicted data, provides a solid framework for structural verification. The versatility of the pyrazole scaffold, coupled with the reactivity of the chloromethyl group, ensures that this compound will continue to be a valuable tool in the arsenal of medicinal chemists.
References
- 1. (1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHANOL CAS#: 153912-60-8 [m.chemicalbook.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
An In-Depth Technical Guide to 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, spectroscopic signature, synthetic pathways, and characteristic reactivity. Furthermore, this guide will contextualize its application within drug discovery, highlighting the strategic importance of the pyrazole scaffold and the synthetic utility of the chloromethyl functional group. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research environment.
Introduction: The Strategic Value of a Functionalized Pyrazole
Heterocyclic compounds form the backbone of a vast array of natural products and synthetic pharmaceuticals.[1] Within this chemical space, the pyrazole nucleus—a five-membered aromatic ring with two adjacent nitrogen atoms—is recognized as a "privileged scaffold".[1][2] Its derivatives are integral to numerous established drugs, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2][3][4]
This compound represents a strategically functionalized version of this core structure. The molecule is designed for synthetic utility; the pyrazole core provides the desired pharmacophoric features, while the chloromethyl group at the 3-position serves as a highly reactive "handle." This electrophilic site allows for straightforward chemical modification, enabling chemists to readily incorporate the 1,5-dimethylpyrazole moiety into more complex molecular architectures. This guide serves as a technical resource for researchers aiming to leverage the unique properties of this versatile intermediate.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application.
Physicochemical Properties
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₂ | [5] |
| Molecular Weight | 144.60 g/mol | [6] |
| CAS Number | 180519-09-9 | [1][7] |
| Appearance | Solid | [6] |
| Purity | Typically ≥97% | [6][8] |
| Monoisotopic Mass | 144.04543 Da | [5] |
| XLogP (Predicted) | 1.1 | [5] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the compound.
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The ¹H NMR spectrum, typically recorded in deuterated chloroform (CDCl₃), provides unambiguous confirmation of the proton environments.[1]
-
¹H NMR Analysis: The spectrum is characterized by four distinct singlets, confirming the proposed structure and the absence of adjacent, non-equivalent protons for splitting.[1]
-
6.04 ppm (s, 1H): This signal corresponds to the lone proton at the 4-position on the pyrazole ring (C4-H).[1] Its chemical shift is in the aromatic region, as expected for a proton on an electron-rich heterocyclic ring.
-
4.53 ppm (s, 2H): These are the protons of the chloromethyl group (-CH₂Cl). Their significant downfield shift is caused by the strong deshielding effect of the adjacent electronegative chlorine atom.[1]
-
3.84 ppm (s, 3H): This singlet represents the methyl group attached to the nitrogen atom at the 1-position (N-CH₃). The nitrogen atom deshields these protons.[1]
-
2.22 ppm (s, 3H): This signal corresponds to the methyl group at the 5-position of the pyrazole ring (C-CH₃).[1]
-
Mass spectrometry is used to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can verify the exact mass. Predicted collision cross-section (CCS) values provide an additional layer of structural information.
| Adduct | Predicted m/z |
| [M+H]⁺ | 145.05271 |
| [M+Na]⁺ | 167.03465 |
| [M+K]⁺ | 183.00859 |
| Data sourced from PubChemLite.[5] |
Synthesis and Chemical Reactivity
The utility of this compound stems from its straightforward synthesis and predictable reactivity, making it a reliable synthetic intermediate.
Synthetic Pathway
The compound can be obtained by the chloromethylation of a corresponding pyrazole precursor. One documented method involves the reaction of 3-methyl-1,5-dimethyl pyrazole with chloroform in the presence of a base like sodium carbonate, followed by purification.[7] The core transformation involves the introduction of the -CH₂Cl group onto the pyrazole ring.
Below is a generalized workflow for a potential synthesis.
Core Reactivity: The Electrophilic Chloromethyl Group
The primary site of reactivity on this compound is the carbon atom of the chloromethyl group. The electronegative chlorine atom polarizes the C-Cl bond, making the carbon atom electrophilic and the chloride a good leaving group.
This structure makes the compound an excellent substrate for nucleophilic substitution (Sₙ2) reactions . A wide variety of nucleophiles can displace the chloride ion, allowing for the covalent attachment of diverse functional groups and molecular scaffolds. This reactivity is the cornerstone of its utility as a building block.
Common Nucleophilic Substitution Reactions:
-
With Amines: Forms aminomethyl-pyrazole derivatives, crucial for linking to other bioactive molecules.
-
With Thiols: Yields thioether linkages.
-
With Alcohols/Phenols: Produces ether derivatives.
-
With Cyanide: Allows for chain extension to form a nitrile, which can be further hydrolyzed to a carboxylic acid.
Applications in Drug Discovery and Chemical Research
The pyrazole scaffold is a highly valued core in medicinal chemistry.[9][10] The specific substitution pattern of this compound makes it a powerful tool for drug development professionals.
-
Scaffold Hopping and Library Synthesis: The predictable reactivity allows for its use in parallel synthesis to rapidly generate libraries of novel compounds. Researchers can react it with a diverse set of nucleophiles to explore the structure-activity relationship (SAR) around the pyrazole core.
-
Lead Optimization: In a drug discovery program, once a pyrazole-containing "hit" is identified, this reagent can be used to synthesize analogs with improved potency, selectivity, or pharmacokinetic properties (ADME). The chloromethyl group provides a reliable anchor point for modification.
-
Fragment-Based Drug Discovery (FBDD): The 1,5-dimethylpyrazole moiety itself can be considered a molecular fragment. This reagent allows for the "growing" of that fragment by linking it to other chemical groups to improve binding affinity to a biological target.
The versatility of pyrazole derivatives has led to their incorporation into drugs for a multitude of diseases, and intermediates like this compound are critical for the continued exploration of this chemical class.[2][3]
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety protocols must be strictly followed. The information provided here is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) before use.
Hazard Identification
While specific data for this exact isomer can be limited, related chloromethylated pyrazoles are classified with the following hazards:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13][14]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[14][15]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[14][15] Avoid formation of dust. Wash hands thoroughly after handling.[14]
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][14]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[11][14]
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[14]
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[12]
Storage
-
Keep container tightly closed in a dry and well-ventilated place.[13]
-
Recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[14]
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from the combination of a biologically relevant pyrazole scaffold and a strategically placed, reactive chloromethyl group. Its well-defined physicochemical and spectroscopic properties, coupled with its predictable reactivity in nucleophilic substitution reactions, make it an indispensable tool for medicinal chemists and researchers in drug discovery. By enabling the efficient construction of complex molecules, it facilitates the exploration of new chemical space and the optimization of lead compounds, thereby playing a crucial role in the development of next-generation therapeutics.
References
- 1. This compound | 180519-09-9 | Benchchem [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PubChemLite - this compound (C6H9ClN2) [pubchemlite.lcsb.uni.lu]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 180519-09-9 | FHA51909 [biosynth.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. nbinno.com [nbinno.com]
- 10. connectjournals.com [connectjournals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. angenechemical.com [angenechemical.com]
- 15. fishersci.com [fishersci.com]
Spectroscopic data (NMR, IR, MS) of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
An In-depth Technical Guide: Spectroscopic Characterization of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, a key heterocyclic building block in synthetic and medicinal chemistry. As direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive analysis. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies for acquiring and interpreting Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. The protocols are designed to be self-validating, ensuring data integrity and confidence in structural elucidation. This guide serves not only as a data repository but as a methodological whitepaper for the robust characterization of novel pyrazole derivatives.
Introduction to this compound
The Pyrazole Scaffold: A Privileged Structure in Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and structural versatility make it a "privileged scaffold," frequently incorporated into molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic functionalization of the pyrazole ring is a critical aspect of modern drug design.
Compound Profile: Structure and Synthetic Utility
This compound (Molecular Formula: C₆H₉ClN₂) is a functionalized pyrazole designed for synthetic utility.[3] Its key features are:
-
A fully substituted pyrazole ring, enhancing its stability.
-
Two methyl groups (at N1 and C5) which influence its solubility and steric profile.
-
A reactive chloromethyl group at the C3 position, which serves as a potent electrophilic handle for nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.
The Imperative of Spectroscopic Verification
In any synthetic workflow, and particularly in drug development, unambiguous structural confirmation of all intermediates and final compounds is a non-negotiable regulatory and scientific requirement. A combination of spectroscopic techniques provides the necessary orthogonal data points to confirm molecular weight, functional groups, and atomic connectivity, ensuring the identity and purity of the material in hand.
An Integrated Approach to Structural Elucidation
The confirmation of a chemical structure is never reliant on a single technique. Instead, it is a logical puzzle solved by integrating data from multiple, complementary spectroscopic methods. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry (MS)
Theoretical Foundation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺, providing clear molecular weight information. Electron Ionization (EI) is a higher-energy technique that can induce fragmentation, offering clues about the molecule's substructures.
Predicted Mass Spectrum and Fragmentation
The molecular formula C₆H₉ClN₂ gives a monoisotopic mass of approximately 144.0454 Da.[3] A key diagnostic feature in the mass spectrum will be the isotopic pattern of chlorine. Chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion peak (M⁺) or the protonated molecule peak ([M+H]⁺) will appear as a pair of signals separated by ~2 Da, with a characteristic intensity ratio of approximately 3:1.
-
[M+H]⁺: Expected at m/z ≈ 145.05 (for ³⁵Cl) and 147.05 (for ³⁷Cl).
-
Key Fragmentation (EI): The most likely fragmentation pathway is the loss of the chloromethyl group (•CH₂Cl) or a chlorine radical (•Cl), leading to significant daughter ions. The loss of a methyl radical from the pyrazole ring is also possible.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute this solution to approximately 10 µg/mL with the initial mobile phase.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 – 4.5 kV
-
Gas Temperature: 300 – 350 °C
-
Drying Gas Flow: 8 – 12 L/min
-
Nebulizer Pressure: 1 – 2 Bar
-
-
Mass Analyzer: Acquire data in the m/z range of 50-500. Ensure the instrument is calibrated with a known standard (e.g., sodium formate) immediately prior to the run to achieve mass accuracy < 5 ppm.
-
Data Analysis: Extract the monoisotopic mass from the [M+H]⁺ peak. Use the instrument's software to calculate the elemental composition and compare it with the theoretical formula (C₆H₁₀ClN₂⁺). Verify the 3:1 isotopic pattern for the chlorine-containing ion.
Predicted MS Data Summary
| Ion Species | Formula | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Relative Abundance |
| [M+H]⁺ | C₆H₁₀ClN₂⁺ | 145.0527 | 147.0498 | ~3:1 |
| [M+Na]⁺ | C₆H₉ClN₂Na⁺ | 167.0346 | 169.0317 | ~3:1 |
(Data derived from predicted values on PubChem)[3]
Infrared (IR) Spectroscopy
Theoretical Foundation
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR an excellent tool for identifying which groups are present.
Predicted IR Absorption Bands
The structure of this compound lacks common IR-active groups like O-H or C=O, so its spectrum is expected to be dominated by C-H, C=N, C=C, and C-Cl vibrations.
-
C-H Stretching (sp³): ~2950-3000 cm⁻¹ from the methyl and chloromethyl groups.
-
C-H Stretching (sp²): ~3100-3150 cm⁻¹ from the C4-H on the pyrazole ring.
-
C=N and C=C Stretching: ~1500-1600 cm⁻¹ from the pyrazole ring vibrations. These are often sharp and informative for aromatic systems.[4]
-
C-H Bending: ~1380-1470 cm⁻¹ from the methyl groups.
-
C-Cl Stretching: ~650-800 cm⁻¹. This is a key diagnostic peak, though it falls in the fingerprint region, which can be complex.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan with the clean, empty crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Pressure Application: Lower the ATR anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in absorbance or transmittance. Automatically perform background subtraction. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| ~3120 | C-H stretch (aromatic) | Medium-Weak |
| ~2980 | C-H stretch (aliphatic) | Medium |
| ~1580, ~1510 | C=N, C=C stretch (ring) | Medium-Strong |
| ~1460 | C-H bend (CH₃, CH₂) | Medium |
| ~750 | C-Cl stretch | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.
Theoretical Foundation
NMR spectroscopy detects the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The precise absorption frequency (chemical shift) is highly sensitive to the local electronic environment of each nucleus, allowing us to distinguish between chemically non-equivalent atoms.[5]
Caption: Predicted NMR assignments for the molecule.
¹H NMR Analysis
The structure suggests four distinct proton environments. Since there are no adjacent protons (separated by ≤ 3 bonds), all signals are predicted to be singlets.
-
N-CH₃ (~3.7 ppm, singlet, 3H): The methyl group attached to the nitrogen is deshielded by the electronegative nitrogen atom, shifting it downfield.
-
C₅-CH₃ (~2.2 ppm, singlet, 3H): This methyl group is attached to the aromatic ring, placing it in a typical benzylic-like region.
-
C₄-H (~6.0 ppm, singlet, 1H): This is the sole proton on the pyrazole ring, and its chemical shift is characteristic of protons on electron-rich aromatic heterocycles.[6]
-
-CH₂Cl (~4.6 ppm, singlet, 2H): The methylene protons are strongly deshielded by the adjacent electronegative chlorine atom, resulting in a significant downfield shift.
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the proton frequency and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase the resulting spectrum, and calibrate the chemical shift scale to TMS at 0.00 ppm. Integrate the signals to determine the relative proton ratios.
¹³C NMR Analysis
The molecule has six unique carbon atoms.
-
C₅ (~148 ppm): Carbon bearing the methyl group, typically the most downfield ring carbon.
-
C₃ (~145 ppm): Carbon bearing the chloromethyl group.
-
C₄ (~107 ppm): The sole C-H carbon on the ring, shifted upfield relative to the substituted carbons.[6]
-
-CH₂Cl (~38 ppm): The chloromethyl carbon, shifted downfield due to the halogen's electronegativity.[7]
-
N-CH₃ (~36 ppm): The N-methyl carbon.
-
C₅-CH₃ (~12 ppm): The C-methyl carbon, typically found far upfield.
-
Sample and Instrument Setup: Use the same sample and instrument as for the ¹H NMR. Tune the probe to the carbon frequency.
-
Acquisition Parameters:
-
Technique: Proton-decoupled (e.g., zgpg30).
-
Pulse Angle: 30 degrees.
-
Spectral Width: ~200-220 ppm.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus has low natural abundance.
-
-
Data Processing: Apply a Fourier transform with an exponential line broadening of ~1 Hz. Phase the spectrum and reference it to the solvent peak (CDCl₃ at δ 77.16 ppm).[5]
Predicted NMR Data Summary
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.0 | Singlet | 1H | C₄-H |
| ~4.6 | Singlet | 2H | -CH₂Cl |
| ~3.7 | Singlet | 3H | N-CH₃ |
| ~2.2 | Singlet | 3H | C₅-CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~148 | C₅ |
| ~145 | C₃ |
| ~107 | C₄ |
| ~38 | -CH₂Cl |
| ~36 | N-CH₃ |
| ~12 | C₅-CH₃ |
Summary and Conclusion
The structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry will confirm the elemental composition and the presence of chlorine through its distinct isotopic signature. FT-IR spectroscopy will verify the presence of key functional groups, notably the C-Cl bond and the pyrazole ring system. Finally, ¹H and ¹³C NMR spectroscopy will provide an unambiguous map of the proton and carbon framework, confirming the specific substitution pattern. The predictive data and detailed protocols within this guide provide a robust framework for researchers to confidently acquire, interpret, and validate the structure of this versatile chemical intermediate.
References
In-depth Technical Guide on 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole: A Note on Current Scientific Literature
A comprehensive technical guide on 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole with the CAS number 180519-09-9 cannot be fully generated at this time due to a lack of specific, publicly available scientific literature, including detailed synthesis protocols, experimental characterization data, and documented applications.
While the fundamental identification of this molecule is established, the core requirements for an in-depth technical guide—such as validated experimental procedures, spectroscopic data for characterization, and specific applications in research and development—are not sufficiently detailed in accessible scientific journals, patents, or technical databases. This document will therefore provide an overview of the available information and the context of this molecule within the broader field of pyrazole chemistry, highlighting the areas where further research and publication are needed.
Molecular Identification and Structure
This compound is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The structural and identifying information for this compound is summarized in the table below.
| Property | Value | Source |
| CAS Number | 180519-09-9 | [1] |
| Molecular Formula | C₆H₉ClN₂ | [1][2] |
| Molecular Weight | 144.60 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | CC1=CC(=NN1C)CCl | [2] |
The molecular structure consists of a pyrazole ring with methyl groups at the N1 and C5 positions and a chloromethyl group at the C3 position.
Caption: Molecular structure of this compound.
Context in Heterocyclic and Medicinal Chemistry
Pyrazole derivatives are recognized as "privileged scaffolds" in drug discovery.[1] This designation is due to their prevalence in a wide array of established pharmaceuticals and their versatile biological activities, which include anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] The pyrazole core's ability to engage in various biological interactions makes it a valuable starting point for the design of new therapeutic agents.
The key structural feature of this compound for synthetic applications is the chloromethyl group. This group acts as a reactive handle, or a site for further chemical modification.[1] The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions. This allows for the attachment of various other functional groups and the construction of more complex molecules. The pyrazole ring itself is an electron-rich aromatic system, generally prone to electrophilic substitution at the C4 position.[3][4]
Synthesis and Reactivity: General Principles and Information Gaps
Synthesis: The most common and versatile method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] For this compound, a plausible, though unconfirmed, synthetic route would involve the reaction of a chlorinated 1,3-dicarbonyl precursor with methylhydrazine. However, a specific, peer-reviewed, and reproducible experimental protocol for this particular molecule is not available in the current literature.
Reactivity: The primary site of reactivity for this molecule as a building block is the chloromethyl group. It is expected to undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce new functionalities.
Caption: General nucleophilic substitution on the chloromethyl group.
While this reactivity is chemically intuitive, specific examples, reaction conditions, and yields for this compound are not documented in the available scientific literature.[1]
Potential Applications in Drug Development: An Extrapolation
Given the broad biological activities of pyrazole derivatives, it can be hypothesized that this compound could serve as a valuable intermediate in the synthesis of novel drug candidates. By reacting the chloromethyl group with various nucleophilic moieties, libraries of new compounds could be generated for pharmacological screening.[6][7] However, at present, there are no specific studies that report the use of this particular compound in the development of bioactive molecules or as a precursor to a known pharmaceutical agent.
Safety and Handling
Conclusion and Future Outlook
This compound is a chemically interesting molecule that, based on the established roles of pyrazoles and chloromethyl groups, holds potential as a synthetic building block in medicinal and materials chemistry. However, there is a significant gap in the scientific literature regarding its specific synthesis, characterization, and application. For this compound to be effectively utilized by the research community, publications detailing the following are necessary:
-
A robust and reproducible synthetic protocol.
-
Comprehensive spectroscopic and analytical data for unambiguous characterization.
-
Studies on its reactivity with a range of nucleophiles.
-
Exploration of the biological activities of its derivatives.
Without such foundational research, its potential remains largely theoretical.
References
- 1. This compound | 180519-09-9 | Benchchem [benchchem.com]
- 2. PubChemLite - this compound (C6H9ClN2) [pubchemlite.lcsb.uni.lu]
- 3. chim.it [chim.it]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 6. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
The Synthetic Versatility and Latent Bioactivities of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, renowned for its diverse and potent biological activities. This technical guide delves into the potential of a specific, yet underexplored, subclass: derivatives of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole. The inherent reactivity of the chloromethyl group at the 3-position, combined with the specific electronic and steric properties imparted by the 1,5-dimethyl substitution pattern, renders this scaffold a highly attractive starting point for the synthesis of novel bioactive molecules. This document will provide an in-depth exploration of the synthetic routes to these derivatives and a comprehensive overview of their potential biological activities, including anticancer, antimicrobial, and herbicidal properties, drawing upon structure-activity relationships observed in closely related pyrazole analogues. Experimental protocols and mechanistic insights are provided to empower researchers in their quest for next-generation therapeutics and crop protection agents.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals and agrochemicals, with nitrogen-containing heterocycles holding a particularly prominent position. Among these, the pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has consistently proven to be a pharmacologically significant motif.[1] The versatility of the pyrazole core allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and biological targets.
Derivatives of pyrazole have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and herbicidal effects.[2][3][4] This wide-ranging bioactivity stems from the ability of the pyrazole ring to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
The subject of this guide, this compound, represents a key synthetic intermediate. The 1,5-dimethyl substitution pattern influences the electronic distribution within the pyrazole ring and provides a specific steric profile. More importantly, the chloromethyl group at the 3-position serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of functional groups through nucleophilic substitution reactions. This strategic placement of a reactive group on a biologically relevant scaffold opens up a vast chemical space for the exploration of novel bioactive compounds.
Synthetic Strategies: Accessing Derivatives of this compound
The journey to exploring the biological potential of this pyrazole subclass begins with its synthesis. The core intermediate, this compound, can be prepared through established methods of pyrazole synthesis followed by functionalization.
Synthesis of the 1,5-Dimethylpyrazole Core
The construction of the 1,5-dimethylpyrazole ring is typically achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. A common and efficient route involves the reaction of pentane-2,4-dione with methylhydrazine.
Experimental Protocol: Synthesis of 1,5-Dimethyl-1H-pyrazole
-
Reaction Setup: To a solution of pentane-2,4-dione (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to ensure complete cyclization.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure 1,5-dimethyl-1H-pyrazole.
Introduction of the Chloromethyl Group at the 3-Position
With the 1,5-dimethylpyrazole core in hand, the next critical step is the introduction of the chloromethyl group at the 3-position. This is typically achieved through a chloromethylation reaction.
Experimental Protocol: Chloromethylation of 1,5-Dimethyl-1H-pyrazole
-
Reaction Setup: In a well-ventilated fume hood, a mixture of 1,5-dimethyl-1H-pyrazole (1.0 eq), paraformaldehyde (1.2 eq), and a source of hydrogen chloride (e.g., concentrated hydrochloric acid or gaseous HCl) in a suitable solvent like glacial acetic acid is prepared.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, often ranging from room temperature to gentle heating, for a period sufficient to drive the reaction to completion.
-
Work-up and Purification: The reaction is quenched by carefully pouring it into ice-water. The product can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried, and the solvent is evaporated. The crude this compound can be purified by column chromatography.
Derivatization via Nucleophilic Substitution
The true synthetic utility of this compound lies in the reactivity of the chloromethyl group. This electrophilic center readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, allowing for the creation of a diverse library of derivatives.
Caption: A typical workflow for identifying herbicidal leads.
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. For derivatives of this compound, the modifications at the 3-position via the chloromethyl handle will be the primary determinant of activity.
-
Lipophilicity and Steric Bulk: The nature of the group introduced at the 3-position will significantly impact the compound's lipophilicity and steric bulk. These properties are critical for cell membrane permeability and binding to the target protein.
-
Hydrogen Bonding Capacity: The introduction of hydrogen bond donors and acceptors can facilitate specific interactions with the active site of a target enzyme or receptor.
-
Electronic Effects: The electronic properties of the substituent can influence the overall electron distribution of the pyrazole ring, which can affect its binding affinity.
Future research in this area should focus on the systematic synthesis of a diverse library of derivatives from this compound and their subsequent screening in a panel of biological assays. A thorough investigation of the structure-activity relationships will be crucial for the rational design of more potent and selective compounds.
Conclusion
Derivatives of this compound represent a promising yet largely untapped area for the discovery of novel bioactive molecules. The synthetic accessibility of this scaffold, coupled with the vast potential for derivatization, makes it an attractive starting point for medicinal and agricultural chemists. By leveraging the existing knowledge of pyrazole pharmacology and employing rational drug design principles, researchers can unlock the full potential of this versatile chemical class. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals dedicated to addressing unmet medical and agricultural needs.
References
- 1. This compound | 180519-09-9 | Benchchem [benchchem.com]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meddocsonline.org [meddocsonline.org]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Core: A Comprehensive Technical Guide to Synthesis and Functionalization for the Modern Chemist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science. Its remarkable versatility and presence in numerous FDA-approved drugs and agrochemicals underscore the critical need for robust and predictable synthetic methodologies.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles of pyrazole chemistry. We move beyond simple procedural lists to delve into the causality behind experimental choices, offering field-proven insights into the synthesis of the pyrazole core and its subsequent functionalization. This guide is structured to serve as both a foundational text and a practical laboratory resource, featuring detailed, step-by-step protocols for key transformations, mechanistic insights, and strategies for controlling regioselectivity—a persistent challenge in the field.[4]
The Pyrazole Scaffold: Structure, Properties, and Significance
The pyrazole ring system's unique electronic architecture, characterized by a π-excessive nature, dictates its chemical reactivity. The presence of a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1) imparts both acidic and basic properties, allowing for functionalization at multiple sites. The inherent tautomerism of N-unsubstituted pyrazoles presents both a challenge and an opportunity in regioselective synthesis.[5][6]
The significance of the pyrazole motif is exemplified by its incorporation into blockbuster drugs such as the COX-2 inhibitor Celecoxib, the anti-erectile dysfunction agent Sildenafil, and the insecticide Fipronil.[1][7] These applications highlight the ability of the pyrazole core to serve as a privileged scaffold, presenting vectors for substitution that can be finely tuned to optimize pharmacokinetic and pharmacodynamic properties.[8]
Building the Core: Foundational Pyrazole Synthesis
The construction of the pyrazole ring is most classically achieved through the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[9][10][11]
The Knorr Pyrazole Synthesis: A Time-Honored and Versatile Method
First reported by Ludwig Knorr in 1883, this reaction remains one of the most straightforward and widely used methods for pyrazole synthesis.[12][13] It involves the acid-catalyzed cyclocondensation of a β-diketone with a hydrazine.[14][15][16]
Mechanism and Regioselectivity Considerations:
The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[15][17] A critical consideration when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is the potential for the formation of a mixture of two regioisomers.[4][9]
The regiochemical outcome is a delicate interplay of several factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can activate an adjacent carbonyl, making it more susceptible to initial nucleophilic attack.[4]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction towards the less sterically hindered carbonyl group.[4][6]
-
Reaction Conditions: The choice of solvent and pH can dramatically influence regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity in favor of one isomer by modulating the electrophilicity of the carbonyl groups through strong hydrogen bonding.[9][18]
Diagram: The Knorr Pyrazole Synthesis Workflow
Caption: General workflow of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole
This protocol provides a representative example of the Knorr synthesis.
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone (10 mmol, 1.0 eq) in ethanol (20 mL).
-
Add glacial acetic acid (0.5 mL) to the solution to act as a catalyst.
-
Slowly add phenylhydrazine (10 mmol, 1.0 eq) to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water (50 mL) while stirring.
-
The product will precipitate as a solid. If an oil forms, scratch the side of the beaker to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure 1-phenyl-3,5-dimethylpyrazole.
Safety Note: Hydrazine and its derivatives are toxic and potential carcinogens.[15][19] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[4][20]
Functionalization of the Pyrazole Ring: A Chemist's Toolkit
Once the pyrazole core is synthesized, a vast array of functionalization strategies can be employed to elaborate the structure and introduce desired chemical properties.
N-Functionalization: Alkylation and Arylation
The N1 and N2 positions of the pyrazole ring are common sites for functionalization.
Direct N-alkylation with alkyl halides is a fundamental transformation, typically performed under basic conditions to deprotonate the pyrazole nitrogen.[12]
Causality in Reagent Selection:
-
Base: The choice of base is critical for regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF are commonly used to ensure complete deprotonation, forming the pyrazolate anion.[1][8] Weaker bases such as potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents.[10]
-
Solvent: Aprotic polar solvents like DMF and DMSO can accelerate the reaction by solvating the cation of the base and leaving the pyrazolate anion more nucleophilic.[10]
-
Regioselectivity: For unsymmetrical pyrazoles, N-alkylation can yield a mixture of N1 and N2 isomers.[1][6] The outcome is influenced by the steric bulk of the substituents on the pyrazole ring and the alkylating agent. Generally, the alkyl group will add to the less sterically hindered nitrogen atom.[12]
Experimental Protocol: N-Alkylation of 3,5-Dimethylpyrazole [21]
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
1-Bromobutane
-
Potassium Hydroxide (KOH)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) (as an ionic liquid solvent)
Procedure:
-
To a round-bottom flask, add 3,5-dimethyl-1H-pyrazole (2.0 mmol), powdered KOH (2.4 mmol), and [BMIM][BF₄] (0.50 g).
-
Add 1-bromobutane (2.4 mmol) to the mixture.
-
Heat the reaction mixture at 80 °C with stirring for 2 hours under a reflux condenser.
-
After cooling, extract the product with diethyl ether.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-butyl-3,5-dimethylpyrazole.
The formation of N-aryl pyrazoles is crucial for many pharmaceutical applications.[1] Modern cross-coupling reactions have largely replaced classical, harsh methods.
Ullmann Condensation: This copper-catalyzed reaction involves the coupling of a pyrazole with an aryl halide. While traditional Ullmann conditions require high temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand (e.g., L-proline, 1,10-phenanthroline) to facilitate the reaction under milder conditions.[2][3][22]
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and general method for N-arylation, offering high yields and broad substrate scope.
Diagram: Key Pyrazole Functionalization Pathways
Caption: Overview of major pyrazole functionalization routes.
C-Functionalization: Modifying the Carbon Skeleton
The carbon atoms of the pyrazole ring can be functionalized through various reactions, with the C4 position being the most common site for electrophilic substitution due to its higher electron density.
-
Halogenation: Pyrazoles can be readily halogenated at the C4 position using mild halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
Nitration: Nitration of pyrazoles typically occurs at the C4 position. The choice of nitrating agent is crucial for controlling selectivity, especially in the presence of other sensitive functional groups. A mixture of nitric acid and sulfuric acid is effective, but for more delicate substrates, milder conditions using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) are preferred to avoid side reactions.[17][23][24]
Experimental Protocol: C4-Nitration of 1-Phenylpyrazole with Acetyl Nitrate [24]
Materials:
-
1-Phenylpyrazole
-
Acetic Anhydride
-
Fuming Nitric Acid
Procedure:
-
In a flask cooled in an ice-salt bath, add acetic anhydride (5 mL).
-
Slowly add fuming nitric acid (1.0 g) to the acetic anhydride with stirring, keeping the temperature below 10 °C to form acetyl nitrate.
-
Dissolve 1-phenylpyrazole (1.0 g) in a minimal amount of acetic anhydride.
-
Add the pyrazole solution dropwise to the cold acetyl nitrate solution.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
-
The 4-nitro-1-phenylpyrazole product will precipitate. Collect the solid by filtration, wash with water, and dry.
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the C-functionalization of pyrazoles, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds. It involves the coupling of a halopyrazole (or pyrazole triflate) with a boronic acid or ester. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation.[13][25][26][27][28]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-methylpyrazole [29]
Materials:
-
4-Bromo-1-methylpyrazole
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Potassium Carbonate (K₂CO₃)
-
Pivalic Acid (PivOH)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a screw-cap vial, add 4-bromo-1-methylpyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PCy₃·HBF₄ (0.04 mmol, 4 mol%), and PivOH (0.3 mmol, 30 mol%).
-
Purge the vial with argon.
-
Add anhydrous DMA (3 mL) via syringe.
-
Seal the vial and heat the reaction mixture at 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 1-methyl-4-phenylpyrazole.
Direct C-H Arylation: A major advancement in cross-coupling chemistry is the direct functionalization of C-H bonds, which obviates the need for pre-functionalization (e.g., halogenation) of the pyrazole ring.[5][14] Palladium catalysis is commonly employed, often with a phosphine ligand and a base.[30][31] The regioselectivity can be influenced by the directing effects of substituents on the pyrazole ring and the electronic properties of the aryl halide.[14]
Data Summary and Comparison of Methodologies
The following tables summarize typical reaction conditions and outcomes for key pyrazole functionalization reactions, providing a quick reference for experimental design.
Table 1: Regioselectivity in N-Alkylation of 3-Substituted Pyrazoles
| Pyrazole Substrate (R at C3) | Alkylating Agent | Base / Solvent | N1:N2 Ratio | Reference |
| 3-Methylpyrazole | Methyl Iodide | K₂CO₃ / Acetone | ~1:1 | [6] |
| 3-Phenylpyrazole | Benzyl Bromide | NaH / THF | >95:5 | [8] |
| 3-CF₃-pyrazole | Ethyl Iodoacetate | K₂CO₃ / MeCN | ~1:1 | [6] |
| 3-CF₃-pyrazole (as hydrazone) | Ethyl Iodoacetate | NaH / DME-MeCN | Selective for N1 | [1] |
Table 2: Comparison of C-H Arylation Conditions
| Pyrazole Substrate | Aryl Halide | Catalyst System | Solvent | Position | Yield (%) | Reference |
| 1,3,5-Trimethylpyrazole | 4-Bromobenzonitrile | Pd(OAc)₂ / KOAc | DMA | C4 | 85 | [32] |
| 1-Phenylpyrazole | Iodobenzene | Pd(OAc)₂ / Ag₂O | Acetic Acid | C5 | 65 | [30][33] |
| 1-tert-Butyl-3,5-dimethylpyrazole | 4-Bromotoluene | Pd(OAc)₂ / KOAc | DMA | C4 | 72 | [32] |
Conclusion and Future Outlook
The chemistry of pyrazoles is a rich and continually evolving field. While classical methods like the Knorr synthesis provide a solid foundation, modern advancements in catalysis, particularly in regioselective N-functionalization and direct C-H activation, have dramatically expanded the synthetic chemist's toolbox.[5][6][14] This guide has sought to provide a balanced perspective, grounding established protocols in mechanistic understanding to empower researchers to not only replicate procedures but also to troubleshoot and innovate. The self-validating nature of a well-understood protocol, where the "why" informs the "how," is paramount for efficient and successful research. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in drug discovery and materials science, a deep, causal understanding of pyrazole chemistry will remain an invaluable asset.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arxada.com [arxada.com]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ehs.unm.edu [ehs.unm.edu]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ehs.ucsb.edu [ehs.ucsb.edu]
- 20. safety.charlotte.edu [safety.charlotte.edu]
- 21. books.rsc.org [books.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. CN101417910A - Green nitration method of prazoles intermediate - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 28. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 33. Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole is a key building block in modern medicinal chemistry, valued for its role in the synthesis of a wide array of pharmaceutical compounds.[1] The inherent reactivity of the chloromethyl group, while synthetically useful, also presents challenges regarding the compound's stability and requires carefully controlled storage conditions. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, outlines potential degradation pathways, and offers evidence-based recommendations for its optimal storage and handling. Furthermore, this guide details a robust experimental protocol for a comprehensive stability study, in line with international guidelines, to ensure the integrity and purity of this critical reagent in research and drug development settings.
Introduction to this compound: A Profile
This compound, with the molecular formula C₆H₉ClN₂ and a molecular weight of 144.61 g/mol , is a solid, crystalline compound.[2] Its structure features a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with two methyl groups and a reactive chloromethyl group. This chloromethyl moiety serves as a versatile handle for introducing the pyrazole scaffold into larger, more complex molecules through nucleophilic substitution reactions.[3] The pyrazole nucleus itself is a privileged structure in drug discovery, appearing in numerous approved drugs with a broad range of therapeutic applications.[4]
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₂ | [2] |
| Molecular Weight | 144.61 g/mol | [2] |
| Appearance | White to yellow solid | [5] |
| Melting Point | 63-69 °C | [5] |
Chemical Stability and Potential Degradation Pathways
The stability of this compound is intrinsically linked to the reactivity of the chloromethyl group. This group is susceptible to nucleophilic attack, making hydrolysis and reaction with other nucleophiles the primary degradation pathways of concern.
Hydrolytic Degradation
In the presence of moisture, the chloromethyl group can undergo hydrolysis to form the corresponding hydroxymethyl derivative, 3-(Hydroxymethyl)-1,5-dimethyl-1H-pyrazole, and hydrochloric acid. This reaction is autocatalytic as the generated HCl can further accelerate the hydrolysis. The rate of hydrolysis is expected to be dependent on temperature, pH, and the presence of any catalysts.
Caption: Proposed hydrolytic degradation of this compound.
Thermal Degradation
While pyrazole derivatives can exhibit good thermostability, elevated temperatures can lead to decomposition.[6] For this compound, thermal stress could potentially lead to the elimination of HCl, forming a reactive exocyclic methylene intermediate, which could then polymerize or react with other molecules. The pyrazole ring itself may also undergo fragmentation at very high temperatures.
Photodegradation
Some pyrazole derivatives are known to be photostable.[6] However, the presence of the chloromethyl group could render the molecule susceptible to photodegradation. Exposure to UV light could induce homolytic cleavage of the C-Cl bond, generating a reactive radical species that could lead to a variety of degradation products through dimerization, polymerization, or reaction with atmospheric oxygen.
Recommended Storage and Handling Conditions
Given the potential for degradation, particularly through hydrolysis, stringent storage and handling procedures are paramount to maintaining the purity and integrity of this compound.
Temperature
There is some discrepancy in the recommended storage temperatures from commercial suppliers, with some suggesting 2-8°C and others -20°C. To ensure maximum stability and minimize the rate of any potential degradation reactions, storage at -20°C or below is the most prudent and recommended approach. This lower temperature will significantly slow down any potential hydrolytic or thermal degradation processes.
Atmosphere and Moisture Control
Due to its sensitivity to moisture, this compound should be stored under a dry, inert atmosphere.[7] This can be achieved by:
-
Sealed Containers: The compound should be stored in a tightly sealed container to prevent the ingress of atmospheric moisture.
-
Inert Gas Blanket: For long-term storage or for larger quantities, blanketing the container with an inert gas such as nitrogen or argon is highly recommended.[8]
-
Desiccants: Storing the sealed container within a desiccator containing a suitable desiccant, such as silica gel or molecular sieves, will provide an additional layer of protection against moisture.[7]
Light Protection
To mitigate the risk of photodegradation, the compound should be stored in a light-resistant container, such as an amber glass vial, and kept in a dark location.
Material Compatibility
Designing a Comprehensive Stability Study
A well-designed stability study is essential to experimentally determine the shelf-life and re-test period for this compound under various conditions. The following protocol is based on the principles outlined in the ICH guidelines for stability testing of new drug substances.[10][11][12]
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[11][12]
Caption: Workflow for forced degradation studies of this compound.
Experimental Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for a defined period.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the compound under recommended storage conditions.[10]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocol for Long-Term and Accelerated Stability:
-
Batch Selection: Use at least three primary batches of this compound for the study.
-
Container Closure System: Package the samples in the proposed container closure system for storage.
-
Storage: Place the samples in stability chambers maintained at the conditions specified in the table above.
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.
-
Accelerated: 0, 3, 6 months.
-
-
Analysis: At each testing interval, analyze the samples for appearance, purity (by HPLC), and degradation products.
Analytical Methodologies for Stability Assessment
A validated, stability-indicating analytical method is critical for accurately assessing the purity of this compound and quantifying any degradation products.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is the recommended primary analytical technique.
Starting HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be demonstrated by its ability to resolve the main peak from all potential degradation products generated during the forced degradation studies.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a valuable tool for the identification of volatile degradation products or for confirming the identity of impurities.
Conclusion
This compound is a reactive and valuable intermediate in pharmaceutical synthesis. Its stability is primarily influenced by its susceptibility to hydrolysis. By implementing stringent storage conditions, including low temperature (-20°C), protection from moisture and light, and the use of an inert atmosphere, the integrity of the compound can be effectively maintained. A comprehensive stability testing program, incorporating forced degradation studies and long-term/accelerated testing, is essential for establishing a reliable re-test period and ensuring the quality of this critical starting material. The analytical methods and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to confidently assess and manage the stability of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. PubChemLite - this compound (C6H9ClN2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole, 97%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]
- 6. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. ejbps.com [ejbps.com]
- 9. industrialspec.com [industrialspec.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. scispace.com [scispace.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Safety and Handling of Chloromethylated Heterocyclic Compounds
Introduction
Chloromethylated heterocyclic compounds are a pivotal class of reagents and intermediates in the pharmaceutical and agrochemical industries.[1][2] Their utility stems from the reactive chloromethyl group (-CH₂Cl) appended to a heterocyclic core, which serves as a versatile handle for introducing the heterocycle into a target molecule via nucleophilic substitution.[1][3] Heterocycles are integral to a vast array of biologically active molecules, with over 85% of all biologically-active chemical entities containing a heterocyclic scaffold.[4] The incorporation of these moieties can significantly influence a molecule's pharmacological profile, including its solubility, lipophilicity, and ability to interact with biological targets.[4]
However, the very reactivity that makes these compounds valuable also renders them hazardous. The chloromethyl group is a potent alkylating agent, a characteristic shared with known carcinogens and mutagens. This guide provides a comprehensive framework for the safe handling, use, and disposal of chloromethylated heterocyclic compounds, grounded in the principles of chemical safety and risk mitigation. It is intended for researchers, scientists, and drug development professionals who work with these powerful but hazardous materials.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
The primary hazard associated with chloromethylated heterocyclic compounds is their ability to act as alkylating agents. This reactivity is the root cause of their toxicological profile, which often includes carcinogenicity, mutagenicity, and acute toxicity. A thorough risk assessment is the foundational step in ensuring laboratory safety.
Inherent Chemical Hazards
-
Reactivity and Alkylating Potential: The carbon-chlorine bond in the chloromethyl group is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. In a biological context, this means they can alkylate nucleophilic sites on biomolecules like DNA, RNA, and proteins, leading to cellular damage and potential long-term health effects.
-
Carcinogenicity and Mutagenicity: Many alkylating agents are classified as known or suspected carcinogens.[5][6] For instance, chloromethyl methyl ether (CMME), a structurally related compound, is a known human carcinogen.[7] It is prudent to treat all novel chloromethylated heterocycles as potential carcinogens until proven otherwise. The Occupational Safety and Health Administration (OSHA) has specific regulations for handling carcinogens.[8]
-
Acute Toxicity and Irritation: These compounds can be severe irritants to the skin, eyes, and respiratory tract.[9] Inhalation, ingestion, or skin contact can lead to immediate health effects.[10]
-
Incompatibility and Reactivity Hazards: Chloromethylated heterocycles can react violently with strong oxidizing agents, strong bases, and certain metals. They may also decompose upon exposure to heat or moisture, potentially releasing toxic fumes such as hydrogen chloride.[11]
Risk Assessment Workflow
A systematic risk assessment should be conducted before any new procedure involving these compounds. This process involves identifying the hazards, evaluating the risks, and implementing control measures.
Caption: A cyclical workflow for ongoing risk assessment.
The Hierarchy of Controls: A Multi-Layered Defense
The most effective way to manage the risks associated with chloromethylated heterocycles is to follow the hierarchy of controls. This framework prioritizes the most effective control measures over less effective ones.
Elimination and Substitution
The most effective control is to eliminate the hazard altogether or substitute it with a less hazardous alternative. While not always feasible, researchers should consider if a non-chloromethylated analogue or a different synthetic route could achieve the desired outcome.
Engineering Controls: Isolating the Hazard
Engineering controls are physical changes to the workspace that isolate workers from the hazard.
-
Chemical Fume Hoods: All manipulations of chloromethylated heterocyclic compounds, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[5][6] This is the primary engineering control to prevent inhalation exposure.[12]
-
Glove Boxes: For particularly hazardous or air-sensitive compounds, a glove box provides an even higher level of containment by creating an inert atmosphere.[13]
-
Ventilated Enclosures: When weighing solid compounds, a ventilated balance enclosure should be used to contain any airborne particles.[6]
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the potential for release.
Caption: The hierarchy of controls for managing chemical hazards.
Administrative Controls: Safe Work Practices
Administrative controls are work policies and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs must be developed and strictly followed for all procedures involving chloromethylated heterocycles.[14]
-
Training: All personnel must receive documented training on the hazards of these compounds and the specific procedures for their safe handling.[14][15]
-
Restricted Access: Designate specific areas for working with these compounds and restrict access to authorized personnel only.
-
Hygiene Practices: Prohibit eating, drinking, and applying cosmetics in the laboratory.[16] Always wash hands thoroughly after handling these chemicals.[10][16]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should not be relied upon as the primary means of protection.[17] It is used in conjunction with engineering and administrative controls.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[6][18] A face shield should be worn in situations with a higher risk of splashes.[6][19]
-
Gloves: Select gloves based on their chemical resistance to the specific compound and any solvents being used. Nitrile gloves are a common choice, but it is crucial to consult a glove compatibility chart.[12] Double gloving is recommended.[1]
-
Body Protection: A flame-resistant lab coat is the minimum requirement.[6] For larger quantities or procedures with a high splash potential, a chemically resistant apron and sleeves should be worn.[6]
-
Respiratory Protection: In most cases, working in a fume hood will provide adequate respiratory protection. If there is a potential for exposure outside of a fume hood, a respirator approved by the National Institute for Occupational Safety and Health (NIOSH) must be used.[14] The type of respirator will depend on the specific compound and the potential exposure level.
Table 1: Recommended Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Use in a ventilated enclosure |
| Liquid Transfers | Chemical Splash Goggles, Face Shield | Double Nitrile Gloves | Lab Coat, Chemical Apron | Use in a fume hood |
| Reaction Setup | Chemical Splash Goggles, Face Shield | Double Nitrile Gloves | Lab Coat, Chemical Apron | Use in a fume hood |
| Spill Cleanup | Chemical Splash Goggles, Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical Resistant Suit | NIOSH-approved respirator |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to preventing accidental exposures and releases.
General Handling Practices
-
Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment.[5]
-
Avoid Aerosol Generation: Handle solids carefully to avoid creating dust. When working with solutions, avoid vigorous shaking or stirring that could generate aerosols.[6]
-
Work Surfaces: Protect work surfaces with disposable, plastic-backed absorbent paper.[10]
-
Transporting Chemicals: Use secondary containment, such as a bottle carrier, when transporting these chemicals.[15]
Storage Requirements
-
Designated Storage: Store chloromethylated heterocycles in a well-ventilated, designated area away from incompatible materials.[12][15]
-
Incompatible Materials: Segregate these compounds from strong oxidizing agents, bases, and reactive metals.[15]
-
Container Labeling: All containers must be clearly labeled with the chemical name, hazard warnings (e.g., "Carcinogen," "Corrosive"), and the date received and opened.[20]
-
Secure Containers: Ensure that all containers are tightly sealed to prevent leaks and evaporation.[14] Some compounds may require storage under an inert atmosphere.[1]
Emergency Procedures: Preparedness is Key
Despite all precautions, accidents can happen. Having well-defined emergency procedures is crucial for a timely and effective response.
Spills
-
Small Spills: For small spills that can be safely managed by laboratory personnel, use a chemical spill kit containing appropriate absorbent materials.[21] The cleanup should be performed while wearing appropriate PPE, including respiratory protection if necessary.[22]
-
Large Spills: For large spills, evacuate the area immediately and notify emergency personnel.[21][23]
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[21] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[21][23] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[21] Seek immediate medical attention.
Quenching and Waste Disposal: Responsible Stewardship
Proper quenching and disposal are the final, critical steps in the safe handling of chloromethylated heterocyclic compounds.
Quenching of Reactive Residues
Residual chloromethylated compounds in reaction vessels or on equipment must be quenched before cleaning. This typically involves reacting the compound with a nucleophile to form a less hazardous product.
Step-by-Step Quenching Protocol:
-
Cool the reaction vessel: Place the vessel in an ice bath to dissipate any heat generated during quenching.[24]
-
Dilute with an inert solvent: Dilute the residue with a non-reactive solvent like toluene or THF.
-
Slowly add a quenching agent: Under an inert atmosphere, slowly add a quenching solution. A common choice is a solution of a mild nucleophile, such as isopropanol, followed by a more reactive one like water.[24] The addition should be done dropwise with vigorous stirring.
-
Monitor the reaction: Observe for any signs of reaction, such as gas evolution or a temperature increase. Continue adding the quenching agent until the reaction ceases.[24]
-
Allow to warm to room temperature: Once the initial reaction has subsided, allow the mixture to warm to room temperature and stir for several hours to ensure complete quenching.[24]
-
Neutralize if necessary: If the resulting solution is acidic or basic, neutralize it before disposal.[24]
Waste Disposal
-
Segregate Waste: All waste contaminated with chloromethylated heterocycles, including solid waste, solvents, and quenching solutions, must be collected in separate, clearly labeled hazardous waste containers.[13]
-
Follow Institutional Guidelines: Dispose of all hazardous waste in accordance with your institution's and local regulations. Never pour this waste down the drain.[16]
Conclusion
Chloromethylated heterocyclic compounds are indispensable tools in modern chemical research and development. However, their inherent reactivity and potential for significant harm necessitate a culture of safety and a rigorous adherence to established protocols. By understanding the hazards, implementing a multi-layered system of controls, and being prepared for emergencies, researchers can harness the synthetic power of these compounds while ensuring the safety of themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]
- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdx.edu [pdx.edu]
- 6. rosenheim.faculty.ucdavis.edu [rosenheim.faculty.ucdavis.edu]
- 7. chempanda.com [chempanda.com]
- 8. resources.duralabel.com [resources.duralabel.com]
- 9. chemical.kao.com [chemical.kao.com]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloromethyl methyl ether [cdc.gov]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. uvic.ca [uvic.ca]
- 14. justia.com [justia.com]
- 15. polystarcontainment.com [polystarcontainment.com]
- 16. artsci.usu.edu [artsci.usu.edu]
- 17. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]
- 18. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 19. hazmatschool.com [hazmatschool.com]
- 20. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 21. bu.edu [bu.edu]
- 22. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 23. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 24. chemistry.nd.edu [chemistry.nd.edu]
Methodological & Application
Application Notes and Protocols for the Utilization of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole as a Versatile Alkylating Agent
Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of pyrazole exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The functionalization of the pyrazole ring is therefore a critical endeavor for the development of novel therapeutic agents. 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole emerges as a highly valuable and reactive building block in this context. Its utility lies in the presence of a chloromethyl group at the 3-position, which serves as a potent electrophilic handle for the introduction of the 1,5-dimethyl-1H-pyrazol-3-ylmethyl moiety onto a diverse range of nucleophilic substrates.[1] This document provides detailed application notes and robust protocols for the use of this compound as an alkylating agent for N, O, S, and C-nucleophiles, aimed at researchers, scientists, and professionals in drug development.
General Considerations for Handling and Reactivity
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₉ClN₂ | [3] |
| Molecular Weight | 144.60 g/mol | [3] |
| CAS Number | 180519-09-9 | [1] |
| Appearance | Solid |
Safety and Handling:
This compound and its analogues are classified as irritants and are harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Reactivity Principles:
The core of this reagent's utility is the SN2 reaction at the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent methylene is activated towards nucleophilic attack. The choice of base and solvent is critical for successful alkylation and will depend on the pKa of the nucleophile and the desired reaction conditions. Generally, a non-nucleophilic base is preferred to avoid competitive reactions. Aprotic polar solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are often suitable for these reactions as they can solvate the cation of the base without deactivating the nucleophile.
Experimental Protocols
The following protocols are designed to be adaptable to a range of substrates. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific applications.
Protocol 1: N-Alkylation of Secondary Amines
This protocol details the N-alkylation of a secondary amine, using piperidine as a representative example, to form a tertiary amine. The resulting (1,5-dimethyl-1H-pyrazol-3-yl)methyl-substituted amines are valuable scaffolds in medicinal chemistry.
Reaction Scheme:
N-Alkylation of Piperidine.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of piperidine (1.2 mmol) in DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).
-
Add this compound (1.0 mmol) to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product.
Causality and Insights: The use of a slight excess of the amine and a base like potassium carbonate drives the reaction to completion by neutralizing the HCl formed during the reaction. DMF is an excellent solvent for this SN2 reaction due to its polar aprotic nature. Heating is often necessary to achieve a reasonable reaction rate.
Protocol 2: O-Alkylation of Phenols
This protocol describes the O-alkylation of a phenol to form an aryl ether, a common structural motif in pharmaceuticals. This procedure is adapted from a similar reaction with a related chloromethylpyrazole derivative.[4]
Reaction Scheme:
O-Alkylation of Phenol.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dioxane or DMF
-
Chloroform (CHCl₃)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve phenol (1.1 mmol) in dioxane or DMF (15 mL).
-
Add powdered sodium hydroxide or potassium carbonate (1.5 mmol) and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide in situ.
-
Add a solution of this compound (1.0 mmol) in the same solvent (5 mL) dropwise to the reaction mixture.
-
Heat the reaction to 70-90 °C and monitor by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with chloroform (3 x 25 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product, which can be purified by column chromatography or recrystallization.
Causality and Insights: The deprotonation of the phenol by a base is a crucial first step to generate the more nucleophilic phenoxide anion. The choice of a polar aprotic solvent facilitates the SN2 reaction. The reaction temperature is important; higher temperatures can lead to side reactions.
Protocol 3: S-Alkylation of Thiols
This protocol outlines the S-alkylation of a thiol to produce a thioether. Thioethers are important functionalities in various bioactive molecules.
Reaction Scheme:
S-Alkylation of Thiophenol.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.05 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (10 mL).
-
Carefully add sodium hydride (1.1 mmol).
-
Cool the suspension to 0 °C and add a solution of thiophenol (1.05 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent. Purify the residue by column chromatography.
Causality and Insights: Thiols are generally more nucleophilic than their corresponding alcohols. The use of a strong base like sodium hydride ensures complete deprotonation to the highly nucleophilic thiolate. The reaction is typically faster than O-alkylation and can often be performed at room temperature. An inert atmosphere is crucial when using sodium hydride to prevent reaction with moisture.
Protocol 4: C-Alkylation of Active Methylene Compounds
This protocol describes the C-alkylation of an active methylene compound, such as diethyl malonate, to form a new carbon-carbon bond. This reaction is fundamental in organic synthesis for building molecular complexity.
Reaction Scheme:
C-Alkylation of Diethyl Malonate.
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.5 eq)
-
Sodium ethoxide (NaOEt) (1.2 eq) or Sodium Hydride (NaH) (1.2 eq)
-
Ethanol (absolute) or Tetrahydrofuran (THF), anhydrous
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, prepare a solution of sodium ethoxide (1.2 mmol) in absolute ethanol (10 mL). Alternatively, suspend sodium hydride (1.2 mmol) in anhydrous THF (10 mL).
-
To this solution/suspension, add diethyl malonate (1.5 mmol) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of this compound (1.0 mmol) in the same solvent (5 mL).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by vacuum distillation or column chromatography.
Causality and Insights: The acidity of the α-protons of diethyl malonate allows for deprotonation by a suitable base to form a stabilized enolate, which acts as the carbon nucleophile. The choice of base and solvent is interdependent; sodium ethoxide is typically used in ethanol, while sodium hydride is used in aprotic solvents like THF. Refluxing is generally required to drive the alkylation of this less reactive nucleophile to completion.
Conclusion
This compound is a versatile and efficient alkylating agent for a wide range of nucleophiles. The protocols provided herein offer a solid foundation for the synthesis of novel pyrazole-containing molecules. The key to successful application lies in the careful selection of reaction conditions, particularly the base and solvent, tailored to the specific nucleophile being employed. By leveraging the reactivity of this valuable building block, researchers can readily access diverse libraries of compounds for further investigation in drug discovery and materials science.
References
Application Notes and Protocols: N-Alkylation of Pyrazoles with 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Alkylated Pyrazoles
The pyrazole motif is a cornerstone in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to engage in various biological interactions and its synthetic versatility.[4][5] N-alkylation of the pyrazole ring is a critical synthetic transformation that allows for the introduction of diverse substituents, profoundly influencing the pharmacological and pharmacokinetic properties of the resulting molecules. This modification can enhance binding affinity to biological targets, improve solubility, and modulate metabolic stability.[1]
This guide provides a comprehensive overview and detailed protocols for the N-alkylation of pyrazoles using 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole as a key alkylating agent. This specific reagent is of particular interest as it allows for the introduction of a dimethyl-pyrazolylmethyl moiety, a substructure found in various biologically active compounds.
Mechanistic Insights: The N-Alkylation Reaction
The N-alkylation of pyrazoles is a nucleophilic substitution reaction.[6] The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. In the case of unsymmetrically substituted pyrazoles, the reaction can potentially yield two regioisomers, N1- and N2-alkylation products.[1]
The regioselectivity of the reaction is a critical consideration and is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyrazole ring can sterically hinder the approach of the alkylating agent to the adjacent nitrogen, favoring alkylation at the less hindered nitrogen.[7][8]
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of the resulting regioisomers.[9]
For the N-alkylation of a pyrazole with this compound, the reaction proceeds via the deprotonation of the pyrazole NH by a suitable base, generating a pyrazolate anion. This anion then acts as a potent nucleophile, attacking the methylene carbon of the chloromethyl group and displacing the chloride leaving group to form the new N-C bond.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the N-alkylation of pyrazoles.
Caption: General workflow for the N-alkylation of pyrazoles.
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF
This protocol is a robust starting point for the N-alkylation of a wide range of pyrazoles.
Materials:
-
Substituted pyrazole (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (water, ethyl acetate, brine, sodium sulfate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted pyrazole (1.0 mmol) and finely powdered potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the flask and stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated pyrazole.
Protocol 2: N-Alkylation using Sodium Hydride for Less Reactive Pyrazoles
For pyrazoles with lower nucleophilicity, a stronger base such as sodium hydride may be required.
Materials:
-
Substituted pyrazole (1.0 mmol, 1.0 equiv)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 mmol).
-
Wash the sodium hydride with anhydrous hexanes (2 x 3 mL) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF or DMF (3 mL) to the flask.
-
Dissolve the substituted pyrazole (1.0 mmol) in anhydrous THF or DMF (2 mL) and add it dropwise to the sodium hydride suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 mmol) in anhydrous THF or DMF (1 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Perform an aqueous work-up and purification as described in Protocol 1.
Optimization of Reaction Conditions
The success of the N-alkylation reaction often depends on the careful optimization of several parameters. The following table provides a summary of key variables and their potential impact on the reaction outcome.
| Parameter | Variation | Rationale and Expected Outcome |
| Base | K₂CO₃, Cs₂CO₃, NaH, t-BuOK | The choice of base is critical for deprotonating the pyrazole. Weaker bases like K₂CO₃ are often sufficient, while less reactive pyrazoles may require stronger bases like NaH.[9] Cesium carbonate can sometimes offer improved yields. |
| Solvent | DMF, Acetonitrile (ACN), THF, DMSO | Polar aprotic solvents like DMF and DMSO are generally effective as they can solvate the cation of the base and promote the nucleophilicity of the pyrazolate anion.[9] The choice of solvent can also influence regioselectivity. |
| Temperature | Room Temperature to 100 °C | Higher temperatures can increase the reaction rate but may also lead to the formation of side products. The optimal temperature should be determined empirically for each substrate.[10] |
| Stoichiometry | 1.0 to 1.5 equivalents of alkylating agent | Using a slight excess of the alkylating agent can help drive the reaction to completion. However, a large excess can lead to difficulties in purification. |
Characterization of N-Alkylated Pyrazoles
Unequivocal characterization of the synthesized N-alkylated pyrazoles is essential. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The appearance of new signals corresponding to the protons of the 1,5-dimethyl-1H-pyrazol-3-ylmethyl group is a key indicator of successful alkylation. Specifically, a singlet for the methylene bridge (CH₂) and singlets for the two methyl groups should be observed. The chemical shifts of the pyrazole ring protons of the starting material will also shift upon N-alkylation.[11][12][13]
-
¹³C NMR: The ¹³C NMR spectrum will show new signals for the carbons of the introduced alkyl group. The chemical shifts of the pyrazole ring carbons will also be altered.[14][15]
-
NOESY/HMBC: For unsymmetrical pyrazoles, 2D NMR techniques such as NOESY and HMBC can be invaluable for unambiguously determining the regiochemistry of the alkylation.[16] For instance, a NOESY correlation between the methylene protons of the alkylating group and a specific proton on the pyrazole ring can confirm the site of attachment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the product, confirming the addition of the 1,5-dimethyl-1H-pyrazol-3-ylmethyl group. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[11][17][18]
Infrared (IR) Spectroscopy
The disappearance of the N-H stretching vibration (typically a broad peak around 3100-3300 cm⁻¹) from the starting pyrazole is a strong indication of successful N-alkylation.[19]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficiently strong base | Use a stronger base (e.g., NaH instead of K₂CO₃). |
| Low reaction temperature | Increase the reaction temperature in increments of 10-20 °C. | |
| Deactivated pyrazole | Consider using a more reactive alkylating agent if possible, or a more forcing set of reaction conditions (stronger base, higher temperature). | |
| Formation of multiple products | Isomeric products (N1 vs. N2 alkylation) | Modify the reaction conditions (solvent, base) to favor one regioisomer.[9] Purification by careful column chromatography or preparative HPLC may be necessary. |
| Side reactions | Lower the reaction temperature. Ensure an inert atmosphere to prevent oxidation. | |
| Difficulty in purification | Excess alkylating agent | Use a stoichiometric amount or only a slight excess of the alkylating agent. |
| Similar polarity of product and starting material | Optimize the eluent system for column chromatography. Consider derivatization to alter polarity for easier separation. |
Conclusion
The N-alkylation of pyrazoles with this compound is a valuable synthetic tool for the generation of novel compounds with potential applications in drug discovery and development. By understanding the underlying reaction mechanism and carefully optimizing the reaction conditions, researchers can efficiently synthesize a diverse range of N-alkylated pyrazoles. The detailed protocols and troubleshooting guide provided herein serve as a practical resource for scientists working in this field.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ijtsrd.com [ijtsrd.com]
- 18. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 19. jocpr.com [jocpr.com]
The (1,5-Dimethyl-1H-pyrazol-3-yl)methyl Moiety: A Versatile Building Block for Medicinal Chemistry
Introduction: The Strategic Value of the Pyrazole Scaffold
In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold".[1][2] This five-membered heterocyclic ring, featuring two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents due to its metabolic stability and versatile synthetic handles.[2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] A key strategy in harnessing the potential of the pyrazole core is the introduction of specific substitution patterns that can modulate the molecule's physicochemical properties and its interactions with biological targets. One such strategically important building block is 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole . This reagent provides a direct and efficient means to incorporate the (1,5-dimethyl-1H-pyrazol-3-yl)methyl moiety into a wide range of molecular architectures.
The 1,5-dimethyl substitution pattern offers distinct advantages. The N1-methyl group blocks one of the nitrogen atoms, preventing undesired N-alkylation on the ring itself and simplifying the regiochemical outcomes of subsequent reactions. The C5-methyl group can provide beneficial steric interactions within a target protein's binding pocket and contribute to the molecule's overall lipophilicity. The true synthetic power of this reagent, however, lies in the C3-chloromethyl group. This benzylic-like chloride is an excellent electrophile, primed for nucleophilic substitution reactions. This allows for the facile covalent linkage of the pyrazole core to various nucleophilic functional groups, such as amines, phenols, and thiols, commonly found in other pharmacologically relevant fragments.
This guide provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on explaining the chemical principles that underpin these synthetic transformations.
Core Application: Synthesis of Kinase Inhibitors
The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[5][6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole ring can act as a bioisostere for other aromatic systems and can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The (1,5-dimethyl-1H-pyrazol-3-yl)methyl group, when attached to a core scaffold, can position the pyrazole moiety to make these key interactions, while the rest of the molecule can be tailored to achieve selectivity and desired pharmacokinetic properties.
The general workflow for incorporating this moiety involves the alkylation of a nucleophilic precursor molecule.
Experimental Protocols
The following protocols are based on established methodologies for the alkylation of nucleophiles with analogous chloromethyl-substituted pyrazoles.[7][8] Researchers should optimize these conditions for their specific substrates.
Protocol 1: N-Alkylation of Heterocyclic Amines
This protocol is applicable for the alkylation of nitrogen atoms within heterocyclic systems, such as imidazoles or other pyrazoles, which is a common strategy in building kinase inhibitors.
Rationale: The reaction proceeds via an SN2 mechanism. A base is required to deprotonate the N-H of the heterocyclic amine, generating a more potent nucleophile. Anhydrous polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base without interfering with the nucleophile.
Detailed Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the heterocyclic amine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to make a 0.2 M solution.
-
Deprotonation: Add a suitable base. For moderately acidic N-H protons (e.g., imidazole), potassium carbonate (K₂CO₃, 1.5 eq) is sufficient. For less acidic amines, a stronger base like sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) may be required. Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Prepare a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.
-
Reaction: Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water, followed by saturated aqueous sodium chloride (brine) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF, Acetonitrile | Polar aprotic, dissolves reactants, does not interfere with nucleophile. |
| Base | K₂CO₃, NaH, Cs₂CO₃ | Deprotonates the amine to increase nucleophilicity. Choice depends on pKa of N-H. |
| Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier of the SN2 reaction. |
| Stoichiometry | Slight excess of alkylating agent (1.1 eq) | Ensures complete consumption of the more valuable nucleophilic precursor. |
Protocol 2: O-Alkylation of Phenols via Phase-Transfer Catalysis
This protocol is particularly useful for the alkylation of phenols, a common substructure in many bioactive molecules.
Rationale: Phase-Transfer Catalysis (PTC) is an effective method when dealing with a reaction between a water-soluble nucleophile (phenoxide) and an organic-soluble electrophile.[8] The phase-transfer catalyst, typically a quaternary ammonium salt, transports the phenoxide anion from the aqueous phase to the organic phase where the reaction with the chloromethylpyrazole occurs. This avoids the need for anhydrous solvents and strong, hazardous bases.
Detailed Methodology:
-
Preparation: In a round-bottom flask, dissolve the phenol (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq) in a suitable organic solvent like toluene or dichloromethane.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq, e.g., 20% w/v). Stir the biphasic mixture vigorously for 30 minutes at room temperature. The phenol will be deprotonated and the resulting phenoxide will be partitioned into the organic layer by the catalyst.
-
Alkylation: Add this compound (1.2 eq) to the vigorously stirring mixture.
-
Reaction: Heat the mixture to reflux (typically 40 °C for dichloromethane or 110 °C for toluene) and stir for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, separate the organic and aqueous layers using a separatory funnel.
-
Extraction: Extract the aqueous layer with the same organic solvent (2 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) or recrystallization to obtain the desired pyrazolylmethyl ether.
| Parameter | Condition | Rationale |
| Solvent System | Biphasic (e.g., Toluene/Water) | Allows for the use of an inexpensive inorganic base and simplifies work-up. |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Facilitates transport of the phenoxide nucleophile into the organic phase. |
| Base | Aqueous NaOH | Inexpensive and effective base for deprotonating phenols. |
| Stirring | Vigorous mechanical stirring | Essential to maximize the interfacial area between the two phases for efficient catalysis. |
Application Highlight: Synthesis of S-Alkylated Derivatives for Herbicidal Agents
The (pyrazol-4-yl)methyl moiety is also found in potent herbicides. For instance, the herbicide pyroxasulfone contains a pyrazole core connected to a phenylsulfonyl group via a methylene bridge. A similar synthetic strategy can be employed using this compound to generate novel compounds for agrochemical screening.[7]
Synthetic Approach:
The synthesis of a (1,5-dimethyl-1H-pyrazol-3-yl)methyl thioether or sulfone would typically start with the alkylation of a thiophenol derivative.
-
Thioether Formation: A thiophenol can be alkylated with this compound using conditions similar to Protocol 1 (e.g., K₂CO₃ in DMF) to form the corresponding thioether.
-
Oxidation to Sulfone: The resulting thioether can then be oxidized to the sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® in a suitable solvent like dichloromethane.
This two-step sequence allows for the introduction of the pyrazolylmethyl sulfonyl group, a key pharmacophore in certain classes of bioactive molecules.
Conclusion
This compound is a highly valuable and versatile building block in medicinal and agrochemical research. Its well-defined structure and the predictable reactivity of the chloromethyl group allow for the strategic incorporation of the 1,5-dimethylpyrazole moiety into lead compounds. The protocols outlined in this guide, based on established chemical principles, provide a robust starting point for researchers to utilize this reagent in the synthesis of novel kinase inhibitors, receptor modulators, and other potential therapeutic and agrochemical agents. As with any synthetic procedure, careful optimization for specific substrates is crucial for achieving high yields and purity.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 180519-09-9 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. academicstrive.com [academicstrive.com]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Synthesis of Pyrazole-Based Fungicides Using 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
Introduction
The pyrazole moiety is a foundational scaffold in modern agrochemical discovery, integral to a wide array of commercial herbicides, insecticides, and fungicides.[1][2] Its unique electronic properties and synthetic versatility allow for the creation of potent and selective active ingredients.[3][4] Among the most successful applications are pyrazole-based fungicides, such as the strobilurin class, which play a critical role in global crop protection.[2]
3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole (CAS No. 180519-09-9) is a highly valuable and reactive intermediate for constructing these complex agrochemicals.[5] The presence of a chloromethyl group at the 3-position provides a reactive electrophilic site, ideal for forming ether, ester, or thioether linkages, which are common structural motifs in potent fungicides.[6] This document serves as a detailed technical guide for researchers and synthetic chemists, outlining the strategic use of this intermediate in the synthesis of pyrazole ether-based fungicides, explaining the underlying chemical principles, and providing a robust, self-validating experimental protocol.
Scientific Integrity & Logic: The Core Synthetic Strategy
The primary application of this compound in agrochemical synthesis is its role as an electrophile in nucleophilic substitution reactions. The most prominent of these is the Williamson ether synthesis , a reliable and high-yielding method for forming an ether bond between an alkoxide and an alkyl halide.[7][8]
Causality Behind Experimental Choices:
-
The Nucleophile: The reaction partner is typically a substituted phenol or a hydroxypyrazole derivative. The choice of the phenolic component is critical as it often constitutes the second key pharmacophore of the target fungicide (e.g., a substituted phenyl ring or another heterocyclic system).
-
The Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the phenolic hydroxyl group, generating the more nucleophilic phenoxide ion.[9][10] Potassium carbonate is often preferred in industrial settings due to its lower cost, ease of handling, and sufficient basicity for phenols.
-
The Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal.[10][11] These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion highly reactive. They also possess high boiling points, allowing for elevated reaction temperatures to ensure complete conversion.
-
Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate. The chloromethyl group on the pyrazole is a primary halide, which strongly favors the desired SN2 substitution pathway over competing elimination reactions.[8]
The overall transformation is a powerful method for coupling two key structural fragments to assemble the final fungicidal molecule.
Visualization of Synthetic Workflow & Mechanism
The synthesis of a generic pyrazole ether fungicide from this compound and a substituted phenol follows a clear two-step, one-pot process.
Caption: High-level workflow for pyrazole ether fungicide synthesis.
The core of this process is the SN2 reaction mechanism.
References
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 180519-09-9 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of Pyrazoles with Chloromethyl Derivatives
Abstract
This comprehensive guide provides a detailed protocol for the N-alkylation of pyrazoles using chloromethyl derivatives, a cornerstone reaction in the synthesis of a vast array of biologically active compounds. Pyrazole scaffolds are central to numerous FDA-approved drugs, and their strategic functionalization is a key aspect of modern drug discovery and development.[1][2][3] This document offers an in-depth exploration of the reaction mechanism, step-by-step experimental procedures, critical process parameters, and a thorough troubleshooting guide to empower researchers in achieving optimal and reproducible outcomes.
Introduction: The Significance of Pyrazole Functionalization
The pyrazole motif, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[4][5][6] Its unique structural and electronic properties contribute to favorable pharmacological profiles, leading to its incorporation into a wide range of therapeutics, from anti-inflammatory agents to anticancer drugs.[3][7][8] The ability to controllably functionalize the pyrazole ring, particularly at the nitrogen atoms, is paramount for modulating the physicochemical and biological properties of the resulting molecules. N-alkylation, the focus of this guide, allows for the introduction of diverse substituents that can influence a compound's potency, selectivity, and pharmacokinetic properties.[9][10][11]
The reaction of a pyrazole with a chloromethyl derivative is a classic example of a nucleophilic substitution reaction, where the deprotonated pyrazole acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. Understanding the nuances of this reaction is crucial for any scientist working on the synthesis of novel pyrazole-based compounds.
Reaction Mechanism: N-Alkylation of Pyrazoles
The N-alkylation of pyrazoles with chloromethyl derivatives proceeds via a two-step mechanism. The first step involves the deprotonation of the pyrazole's N-H proton by a suitable base to form a pyrazolate anion. This anion is a potent nucleophile. The second step is the nucleophilic attack of the pyrazolate anion on the electrophilic carbon of the chloromethyl derivative, leading to the formation of the N-alkylated pyrazole and a salt byproduct.
Figure 1: General mechanism for the N-alkylation of pyrazoles.
A critical consideration in the N-alkylation of unsymmetrically substituted pyrazoles is regioselectivity . The reaction can potentially yield two different regioisomers depending on which nitrogen atom is alkylated. The outcome is influenced by both steric and electronic factors. Steric hindrance around one of the nitrogen atoms will favor alkylation at the less hindered position.[11] Electron-withdrawing or -donating groups on the pyrazole ring can also influence the nucleophilicity of the adjacent nitrogen atoms, thereby directing the alkylation.[12]
Experimental Protocols
This section provides a detailed, step-by-step protocol for a general N-alkylation of a pyrazole with a chloromethyl derivative.
Materials and Reagents
-
Pyrazole substrate
-
Chloromethyl derivative
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH, 60% dispersion in mineral oil), or Cesium Carbonate (Cs₂CO₃))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Syringe or dropping funnel
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the pyrazole substrate (1.0 equivalent) and a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF or MeCN to dissolve the pyrazole. The typical concentration is 0.1-0.5 M.
-
Base Addition: Add the base to the solution. For K₂CO₃ or Cs₂CO₃, use 1.5-2.0 equivalents. If using NaH, cool the reaction mixture to 0 °C and add the NaH (1.1-1.2 equivalents) portion-wise. Stir the mixture at room temperature (or 0 °C for NaH) for 15-30 minutes to allow for deprotonation.
-
Addition of Chloromethyl Derivative: Add the chloromethyl derivative (1.0-1.2 equivalents) to the reaction mixture dropwise via a syringe or dropping funnel.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If NaH was used, carefully quench the excess NaH by the slow addition of water or isopropanol at 0 °C.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[13]
Tabulated Reaction Parameters
The choice of base and solvent can significantly impact the reaction outcome. The following table provides a general guideline for selecting appropriate conditions.
| Base | Solvent | Temperature (°C) | Typical Substrates | Notes |
| K₂CO₃ | DMF, MeCN | 25 - 80 | General purpose | A mild and commonly used base. |
| NaH | DMF, THF | 0 - 25 | Less acidic pyrazoles | A strong, non-nucleophilic base. Requires anhydrous conditions and careful handling.[14] |
| Cs₂CO₃ | DMF, MeCN | 25 - 60 | Sterically hindered substrates | More soluble and often more effective than K₂CO₃.[10] |
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section addresses common issues and provides potential solutions.
Figure 2: A decision-making workflow for troubleshooting common issues.
Low or No Yield
-
Possible Cause: Incomplete deprotonation of the pyrazole.
-
Possible Cause: The chloromethyl derivative is not reactive enough or has degraded.
-
Solution: Check the purity and activity of the alkylating agent. If necessary, use a freshly prepared or purified reagent.
-
-
Possible Cause: Poor solubility of the starting materials.
-
Solution: Ensure that the pyrazole and base are adequately dissolved in the chosen solvent. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF.
-
Formation of Side Products
-
Possible Cause: Di-alkylation leading to the formation of a pyrazolium salt.[15]
-
Solution: Use a stoichiometric amount of the chloromethyl derivative (1.0-1.1 equivalents). Adding the alkylating agent slowly and at a lower temperature can also minimize this side reaction.
-
-
Possible Cause: Decomposition of the starting material or product under the reaction conditions.
-
Solution: Lower the reaction temperature and monitor the reaction progress closely by TLC to avoid prolonged reaction times.
-
Mixture of Regioisomers
-
Possible Cause: For unsymmetrical pyrazoles, the electronic and steric environments of the two nitrogen atoms are similar.
-
Solution: Careful optimization of the reaction conditions (base, solvent, temperature) may favor the formation of one regioisomer. However, in many cases, a mixture is unavoidable.
-
Solution: Meticulous purification by column chromatography is often required to separate the regioisomers. Characterization by 2D NMR techniques (e.g., NOESY) can help in assigning the correct structure to each isomer.[11]
-
Solution: If regioselectivity remains a significant issue, consider a synthetic strategy that installs the desired N-substituent with inherent regiocontrol, such as a cyclization reaction with a substituted hydrazine.[1][6]
-
Conclusion
The N-alkylation of pyrazoles with chloromethyl derivatives is a robust and versatile transformation that is fundamental to the synthesis of a wide array of functional molecules. By understanding the underlying mechanism, carefully selecting reaction conditions, and being prepared to troubleshoot common issues, researchers can effectively utilize this reaction to advance their synthetic goals. This guide provides the necessary framework to confidently and successfully perform this important functionalization.
References
- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. eguru.rrbdavc.org [eguru.rrbdavc.org]
The Pyrazole Scaffold: A Versatile Framework for Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability and synthetic tractability, have cemented its role in the development of numerous blockbuster drugs.[1][2] From the anti-inflammatory blockbuster Celecoxib to a new generation of targeted cancer therapies, the pyrazole core is a testament to the power of heterocyclic chemistry in addressing complex diseases.[3][4]
These application notes provide a comprehensive guide for researchers engaged in the discovery and development of novel pyrazole-containing drug candidates. We will delve into the rationale behind synthetic strategies, provide detailed, field-proven protocols for the synthesis and biological evaluation of pyrazole derivatives, and offer insights into the interpretation of results. Our focus is on empowering researchers to not only synthesize novel compounds but to do so with a clear understanding of the underlying chemical and biological principles that drive therapeutic efficacy.
Section 1: The Strategic Importance of the Pyrazole Scaffold in Drug Design
The pyrazole ring is more than just a molecular building block; it is a versatile tool for modulating biological activity. Its aromatic nature and the presence of two nitrogen atoms allow for a diverse array of intermolecular interactions with biological targets.[1] One of the most notable examples of a pyrazole-containing drug is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[5][6][7][8] The sulfonamide-substituted pyrazole core of celecoxib is crucial for its selective binding to the COX-2 enzyme, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5][6][7]
Beyond inflammation, pyrazole derivatives have emerged as potent inhibitors of various protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.[9][10][11] For instance, pyrazole-based compounds have shown significant promise as inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2, which are critical for cell cycle progression.[9][12][13] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for anticancer drug development.[12][14] Similarly, pyrazole scaffolds are integral to the design of Janus Kinase (JAK) inhibitors like Ruxolitinib , used in the treatment of myelofibrosis.[11][15][16] The pyrazole moiety in these inhibitors often forms key hydrogen bonding interactions within the ATP-binding pocket of the kinase.[11]
The following diagram illustrates the central role of the pyrazole scaffold in targeting these key protein families.
Section 2: Synthesis of Novel Pyrazole Scaffolds: Detailed Protocols
The synthesis of a diverse library of pyrazole derivatives is the first critical step in a drug discovery campaign. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. Here, we provide detailed protocols for three fundamental and versatile methods for constructing and functionalizing the pyrazole core.
Protocol: Knorr Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one
The Knorr pyrazole synthesis is a classical and highly reliable method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[8][10][17][18] This protocol details the synthesis of a pyrazolone, a common intermediate that can be further functionalized.
Materials:
-
Ethyl benzoylacetate (1.0 equivalent)
-
Hydrazine hydrate (2.0 equivalents)
-
1-Propanol
-
Glacial acetic acid
-
Deionized water
-
Round-bottom flask, condenser, magnetic stirrer, hot plate, Büchner funnel, and filter paper.
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine ethyl benzoylacetate (3 mmol, 0.57 g) and hydrazine hydrate (6 mmol, 0.3 g).[17]
-
Solvent and Catalyst Addition: Add 1-propanol (10 mL) to the mixture, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.[17]
-
Heating: Equip the flask with a condenser and heat the reaction mixture to 100°C on a hot plate with vigorous stirring for 1 hour.[17]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the ethyl benzoylacetate spot indicates the completion of the reaction.
-
Work-up and Crystallization: Once the reaction is complete, add deionized water (20 mL) to the hot reaction mixture with continuous stirring.[17]
-
Isolation and Purification: Turn off the heat and allow the mixture to cool to room temperature slowly while stirring for 30 minutes to facilitate the precipitation of the product. Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and air dry. The product can be further purified by recrystallization from ethanol.[8]
Protocol: Vilsmeier-Haack Formylation of a 1,3-Disubstituted Pyrazole
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings, such as pyrazoles.[1][19][20][21] This formyl group serves as a versatile handle for further synthetic transformations.
Materials:
-
1-Benzoyl-3-phenyl-1H-pyrazole (1.0 equivalent)
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃)
-
Methanol
-
Round-bottom flask, magnetic stirrer, ice bath, and filtration apparatus.
Procedure:
-
Vilsmeier Reagent Preparation: In a round-bottom flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3.0 equivalents) to dimethylformamide (DMF, 10 volumes) with stirring. The Vilsmeier reagent will form in situ.
-
Reactant Addition: To the freshly prepared Vilsmeier reagent, add the 1-benzoyl-3-phenyl-1H-pyrazole (1.0 equivalent) in small portions.[19]
-
Reaction: Stir the reaction mixture at 60-65°C for 4-6 hours. Monitor the reaction by TLC.[19]
-
Quenching and Neutralization: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.[19]
-
Isolation and Purification: The precipitated product is collected by vacuum filtration, washed with water, and dried. Recrystallization from methanol will afford the purified 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde.[19]
Protocol: Suzuki-Miyaura Cross-Coupling of a Bromopyrazole
The Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This method is invaluable for the synthesis of biaryl and vinyl-substituted pyrazoles.[16][22][23][24][25]
Materials:
-
4-Bromo-1H-pyrazole derivative (1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃ or K₃PO₄, 2.5 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water 4:1)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: To a Schlenk tube, add the bromopyrazole derivative (0.1 mmol), arylboronic acid (0.15 mmol), palladium catalyst (0.005 mmol), and sodium carbonate (0.25 mmol).[23]
-
Degassing: Evacuate the tube and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (2 mL of 1,4-dioxane/water) to the reaction mixture.[23]
-
Heating: Seal the tube and heat the reaction mixture at 90°C for 6-12 hours with stirring.[23]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired C-C coupled pyrazole derivative.
Section 3: Biological Evaluation of Pyrazole Scaffolds
Once a library of pyrazole derivatives has been synthesized, the next crucial step is to evaluate their biological activity. High-throughput screening (HTS) is often employed to rapidly assess the activity of a large number of compounds against a specific biological target.[24][26]
High-Throughput Screening (HTS) Workflow for Kinase Inhibitors
The following diagram outlines a typical HTS workflow for identifying novel pyrazole-based kinase inhibitors.
Protocol: In Vitro CDK2 Kinase Inhibition Assay
This protocol describes a luminescent-based assay to measure the inhibitory activity of pyrazole compounds against CDK2. The assay quantifies the amount of ATP remaining after the kinase reaction, which is inversely proportional to the kinase activity.[27]
Materials:
-
CDK2/Cyclin A2 kinase enzyme system (e.g., from Promega)
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, 200 mM NaCl, 1 mM MgCl₂)
-
Test pyrazole compounds and positive control inhibitor (e.g., Milciclib)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test pyrazole compounds and the positive control in the kinase reaction buffer. A typical starting concentration for screening is 10 µM.
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction. For each well, combine the CDK2/Cyclin A2 enzyme, the histone H1 substrate, and the test compound or control.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final volume should be around 10 µL.
-
Incubation: Shake the plate gently and incubate at 37°C for 30-60 minutes.
-
Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[28]
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30 minutes.
-
Signal Detection: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control (e.g., DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][9][11][29][30] This is a crucial secondary assay to determine if the inhibition of the target (e.g., CDK2) translates to an anti-proliferative effect in cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
Test pyrazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[31]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for an additional 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Section 4: Characterization and Data Interpretation
The structural confirmation and purity assessment of synthesized pyrazole derivatives are paramount for the reliability of biological data. A combination of analytical techniques should be employed for comprehensive characterization.
| Analytical Technique | Purpose | Key Information Obtained |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation | Chemical shifts, coupling constants, and integration provide detailed information about the molecular structure and connectivity of atoms. |
| Mass Spectrometry (MS) | Molecular weight determination | Provides the molecular weight of the compound and can confirm the elemental composition through high-resolution mass spectrometry (HRMS). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Separates the compound from impurities, allowing for the quantification of its purity. |
| Infrared (IR) Spectroscopy | Functional group identification | Identifies the presence of key functional groups (e.g., C=O, N-H, C-N) in the molecule. |
A logical workflow for the characterization of a newly synthesized pyrazole derivative is presented below.
Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its versatility in synthesis and its ability to interact with a wide range of biological targets ensure its relevance for the foreseeable future. The protocols and workflows detailed in these application notes are designed to provide a solid foundation for researchers to build upon. By combining robust synthetic chemistry with rigorous biological evaluation and thorough characterization, the scientific community can continue to unlock the full therapeutic potential of novel pyrazole-containing molecules.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. epubl.ktu.edu [epubl.ktu.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. scispace.com [scispace.com]
- 16. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. chemhelpasap.com [chemhelpasap.com]
- 18. jk-sci.com [jk-sci.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 27. imrpress.com [imrpress.com]
- 28. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. texaschildrens.org [texaschildrens.org]
- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 31. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole, a key intermediate in the development of various active pharmaceutical ingredients (APIs). The protocol herein emphasizes a robust and scalable approach, focusing on the Vilsmeier-Haack reaction for chloromethylation. Detailed operational parameters, safety protocols, and analytical methods are provided to ensure a reproducible and safe manufacturing process.
Introduction: The Significance of Pyrazole Derivatives in Medicinal Chemistry
Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, integral to the structure of numerous drugs with a wide array of pharmacological activities.[1][2][3] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are present in various therapeutic agents, including anti-inflammatory drugs like celecoxib, antipsychotics, and anti-obesity medications.[3][4] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2]
The specific derivative, this compound, is a particularly valuable building block.[5][6] The chloromethyl group at the 3-position serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.[7][8] This makes it a critical intermediate in the synthesis of novel pharmaceutical candidates.[9]
Synthetic Strategy: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation and, in some cases, chloromethylation of electron-rich aromatic and heterocyclic compounds.[10][11][12] This reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt generated from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃).
For the synthesis of this compound, a modification of the Vilsmeier-Haack reaction is employed. The pyrazole nucleus is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent.[13]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Choice of Reagents: The combination of phosphorus oxychloride and N,N-dimethylformamide is a classic and cost-effective choice for generating the Vilsmeier reagent.[12][13] It provides a reactive electrophile that can efficiently functionalize the pyrazole ring.
-
Reaction Conditions: The reaction temperature and time are critical parameters that need to be carefully controlled during scale-up to ensure complete conversion and minimize the formation of byproducts.
-
Work-up Procedure: A carefully designed aqueous work-up is essential to quench the reaction, remove inorganic byproducts, and isolate the crude product.
Safety First: Handling Chloromethylating Agents
Chloromethylating agents and the reagents used in their synthesis, such as phosphorus oxychloride, are hazardous and require strict safety protocols, especially at a larger scale.
Potential Hazards:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic upon inhalation and can cause severe burns to the skin and eyes.
-
Chloromethylating Agents: Many chloromethylating agents are suspected carcinogens.
-
Reaction Exotherms: The reaction can be exothermic and requires careful temperature control to prevent runaways.
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (Butyl or Viton), safety goggles, a face shield, and a lab coat.[14]
-
Ventilation: All operations must be conducted in a well-ventilated chemical fume hood.[14][15]
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[14] Have appropriate spill kits available.
-
Quenching: The reaction mixture should be quenched slowly and carefully by adding it to a cooled aqueous solution to manage the exotherm.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations for hazardous materials.[15][16]
Detailed Scale-Up Protocol
This protocol is designed for a laboratory scale-up and can be adapted for pilot plant production with appropriate engineering controls.
Materials and Equipment
| Material/Equipment | Specifications |
| Reactor | 5L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel |
| Starting Material | 1,5-dimethyl-1H-pyrazol-3-ol |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Solvents | Dichloromethane (DCM), Saturated Sodium Bicarbonate Solution, Brine |
| Drying Agent | Anhydrous Sodium Sulfate or Magnesium Sulfate |
Experimental Procedure
-
Reactor Setup: Set up the 5L jacketed glass reactor in a walk-in fume hood. Ensure all joints are properly sealed.
-
Reagent Preparation: Charge the reactor with N,N-dimethylformamide (DMF).
-
Cooling: Cool the DMF in the reactor to 0-5 °C using a circulating chiller.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Addition of Starting Material: Once the addition of POCl₃ is complete, slowly add the 1,5-dimethyl-1H-pyrazol-3-ol to the reaction mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. Stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: In a separate large vessel, prepare a cooled (0-5 °C) saturated sodium bicarbonate solution. Slowly and carefully add the reaction mixture to the bicarbonate solution with vigorous stirring to quench the reaction and neutralize the acid. Caution: This step is exothermic and will release gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel. For larger scales, crystallization may be a more efficient method. The formation of an acid addition salt can also be used for purification.[17]
Analytical Characterization
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Elucidation | Peaks corresponding to the methyl groups, the pyrazole ring proton, and the chloromethyl protons. |
| ¹³C NMR | Structural Confirmation | Signals for all carbon atoms in the molecule. |
| Mass Spectrometry | Molecular Weight Determination | A molecular ion peak corresponding to the mass of the product. |
| HPLC/GC | Purity Assessment | A major peak for the desired product with purity >95%. |
Visualization of the Workflow and Mechanism
Workflow Diagram
Caption: Overall workflow for the scale-up synthesis of this compound.
Reaction Mechanism Diagram
Caption: Simplified mechanism of the Vilsmeier-Haack chloromethylation of a pyrazole derivative.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By adhering to the detailed procedures and stringent safety measures, researchers and drug development professionals can confidently produce this valuable intermediate for their ongoing research and development efforts. The adaptability of the Vilsmeier-Haack reaction and the straightforward purification procedures make this a practical approach for larger-scale production.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PubChemLite - this compound (C6H9ClN2) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 180519-09-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. bu.edu [bu.edu]
- 15. resources.tamusa.edu [resources.tamusa.edu]
- 16. benchchem.com [benchchem.com]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Catalytic Activation of the C-Cl Bond in 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole: A Guide to Synthetic Applications
Introduction: Unlocking the Synthetic Potential of a Versatile Pyrazole Building Block
3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The pyrazole nucleus is a privileged scaffold, appearing in numerous FDA-approved drugs due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of a chloromethyl group at the 3-position of the 1,5-dimethyl-1H-pyrazole core provides a reactive handle for a diverse array of chemical transformations. This chloromethyl group acts as a potent electrophilic site, rendering the molecule an effective alkylating agent for the introduction of the dimethyl-pyrazole moiety into larger, more complex molecular architectures.
The activation of the C-Cl bond in this substrate is paramount to its synthetic utility. This can be achieved through two primary pathways: classical nucleophilic substitution and modern transition-metal-catalyzed cross-coupling reactions. While nucleophilic substitution offers a straightforward and reliable method for forming C-N, C-O, and C-S bonds, catalytic methods provide a more versatile and powerful toolkit for constructing C-C bonds, which are fundamental to the synthesis of novel molecular frameworks.
This comprehensive guide provides detailed application notes and protocols for both nucleophilic substitution and various catalytic cross-coupling reactions involving this compound. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights for researchers, scientists, and drug development professionals.
I. Nucleophilic Substitution: The Workhorse of C-Cl Bond Functionalization
The benzylic-like nature of the chloromethyl group in this compound makes it highly susceptible to nucleophilic attack. This reactivity allows for the facile formation of new bonds with a variety of heteroatom nucleophiles.
A. Synthesis of 3-(Azidomethyl)-1,5-dimethyl-1H-pyrazole: A Key Intermediate for Click Chemistry
The introduction of an azide group provides a valuable intermediate for further functionalization via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add sodium azide (1.2 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-(azidomethyl)-1,5-dimethyl-1H-pyrazole.
B. Synthesis of Aminated Derivatives
The reaction with primary or secondary amines provides a direct route to pyrazole-containing amines, which are common motifs in pharmacologically active compounds.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.5-2.0 eq) in a polar solvent like acetonitrile or ethanol.
-
Base: Add a non-nucleophilic base such as potassium carbonate or triethylamine (2.0 eq) to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine, until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After cooling to room temperature, filter off any inorganic salts. Remove the solvent in vacuo and partition the residue between water and an organic solvent (e.g., dichloromethane). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
C. Synthesis of Thioether and Ether Derivatives
Thiols and alcohols (or their corresponding thiolates and alkoxides) can also serve as effective nucleophiles for the displacement of the chloride, leading to the formation of thioethers and ethers, respectively.
Experimental Protocol (General):
-
Nucleophile Generation (if necessary): For less acidic thiols or alcohols, pre-treatment with a base like sodium hydride in an anhydrous solvent (e.g., THF) is necessary to generate the corresponding nucleophilic thiolate or alkoxide.
-
Reaction: Add a solution of this compound (1.0 eq) in the same solvent to the solution of the nucleophile at 0 °C and then allow the reaction to warm to room temperature.
-
Reaction Conditions: Stir the mixture until the reaction is complete.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent, wash the organic phase, dry, and concentrate. Purify by column chromatography.
II. Transition-Metal-Catalyzed Cross-Coupling Reactions: Forging New C-C and C-N Bonds
While nucleophilic substitution is effective for C-heteroatom bond formation, transition-metal catalysis opens the door to a much broader range of transformations, particularly the construction of C-C bonds, which is often challenging to achieve via other methods. The following protocols are based on well-established catalytic systems for the activation of benzylic C-Cl bonds and are presented as robust starting points for the functionalization of this compound.
A. Palladium-Catalyzed Suzuki-Miyaura Coupling: Synthesis of Arylmethyl-pyrazoles
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C(sp²)-C(sp³) bonds. By coupling this compound with arylboronic acids, a wide variety of arylmethyl-pyrazole derivatives can be synthesized.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often crucial for the efficient activation of the C-Cl bond. These ligands facilitate the oxidative addition of the palladium(0) species to the relatively unreactive C-Cl bond.
-
Base: A suitable base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is required to facilitate the transmetalation step of the catalytic cycle.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the base (2.0-3.0 eq) and the degassed solvent system.
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-110 °C) for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Expected High |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane/H₂O | 110 | Expected High |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Expected Good |
Note: The yields are illustrative and will depend on the specific reaction conditions and substrates.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. Palladium-Catalyzed Sonogashira Coupling: Access to Alkynyl-pyrazoles
The Sonogashira coupling enables the formation of a C(sp)-C(sp³) bond between a terminal alkyne and an organic halide. This reaction is invaluable for the synthesis of pyrazole derivatives containing an alkyne moiety, which can be further elaborated.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both to neutralize the HX formed and to act as a solvent.
-
Ligand: Phosphine ligands are generally required to stabilize the palladium catalyst.
Experimental Protocol:
-
Reaction Setup: To a Schlenk tube containing this compound (1.0 eq), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (1-3 mol%).
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF), the terminal alkyne (1.2 eq), and the amine base (2.0-3.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until completion.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.
C. Palladium-Catalyzed Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Strategy
The Buchwald-Hartwig amination is a highly versatile and efficient method for the formation of C-N bonds, coupling amines with organic halides.[1][2] It represents a powerful alternative to classical nucleophilic substitution, often proceeding under milder conditions and with a broader substrate scope.[3][4]
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, the choice of a palladium precursor and a bulky, electron-rich phosphine ligand is critical for activating the C-Cl bond.[2]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine and facilitate the catalytic cycle.[1]
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the ligand, and the base.
-
Reagent Addition: Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Seal the tube and heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.
-
Work-up and Purification: After cooling, quench the reaction, extract the product, and purify by column chromatography.
Visualization of the Experimental Workflow for Catalytic Cross-Coupling
Caption: General experimental workflow for transition-metal-catalyzed cross-coupling reactions.
III. Emerging Catalytic Methodologies: Expanding the Synthetic Toolbox
Beyond the well-established palladium-catalyzed reactions, other transition metals and catalytic strategies are emerging as powerful tools for C-Cl bond activation.
A. Iron-Catalyzed Cross-Coupling
Iron is an attractive catalyst due to its low cost, abundance, and low toxicity. Iron-catalyzed cross-coupling reactions of benzylic chlorides with Grignard reagents have been reported, offering a more sustainable alternative to palladium-based systems.[3][5][6][7]
B. Nickel-Catalyzed Cross-Coupling
Nickel catalysts have shown great promise in the cross-coupling of benzylic electrophiles, including those derived from amines (via C-N bond activation), with boronic acids.[8][9] These methods often proceed under mild conditions and exhibit excellent functional group tolerance.
C. Copper-Catalyzed Amination
Copper-catalyzed amination reactions provide another valuable pathway for the formation of C-N bonds from aryl and benzylic chlorides, often under milder conditions than traditional methods.[10][11]
D. Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful strategy for the generation of radical intermediates from C-Cl bonds under exceptionally mild conditions.[12] This approach can enable a wide range of C-C and C-heteroatom bond-forming reactions that are complementary to traditional transition-metal catalysis.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of functionalized pyrazole derivatives. The activation of its C-Cl bond can be readily achieved through both robust nucleophilic substitution reactions and a growing arsenal of powerful transition-metal-catalyzed cross-coupling methodologies. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important heterocyclic intermediate in their drug discovery and materials science endeavors.
References
- 1. Nickel-catalyzed C(sp2)−C(sp3) cross-coupling to access benzyl Bpins of arylboronic acids with α-halo boronic esters [ouci.dntb.gov.ua]
- 2. Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Ligand-controlled Iron-catalyzed Cross Coupling of Benzylic Chlorides with Aryl Grignard Reagents | Publicación [silice.csic.es]
- 4. Copper-catalyzed direct amination of benzylic hydrocarbons and inactive aliphatic alkanes with arylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Nickel-Catalyzed Cross Couplings of Benzylic Ammonium Salts and Boronic Acids: Stereospecific Formation of Diarylethanes via C–N Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-catalyzed oxidative benzylic C(sp3)–H amination: direct synthesis of benzylic carbamates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 12. Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole Alkylation
Welcome to the comprehensive technical support guide for optimizing the alkylation of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we delve into the nuances of this specific reaction, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and achieve optimal results. Our focus is not just on procedural steps but on the underlying chemical principles that govern the success of your synthesis.
Introduction to the Alkylation of this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The chloromethyl group serves as a reactive handle for introducing various substituents onto the pyrazole scaffold, a privileged structure in numerous pharmaceuticals.[1] The alkylation reaction, typically a nucleophilic substitution, is a cornerstone of its synthetic utility. However, achieving high yields and purity can be challenging due to factors such as competing side reactions, steric hindrance, and the reactivity of the chosen nucleophile and base. This guide provides a systematic approach to navigating these challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions that often arise during the planning and execution of the alkylation of this compound.
Q1: What are the most critical factors to consider when selecting a base for this alkylation?
A1: The choice of base is paramount as it directly influences the deprotonation of the nucleophile, thereby affecting its reactivity. Key considerations include:
-
Base Strength (pKa): The base must be strong enough to deprotonate the incoming nucleophile (e.g., an alcohol, amine, or thiol) to generate the corresponding anion for the nucleophilic attack on the chloromethyl group. Common choices range from moderate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) to strong bases like sodium hydride (NaH).[2] For less acidic nucleophiles, a stronger base like NaH is often necessary to drive the reaction to completion.
-
Solubility: The base should be at least partially soluble in the chosen reaction solvent to ensure efficient deprotonation. Poor solubility can lead to sluggish or incomplete reactions.[2]
-
Anhydrous Conditions: Particularly when using strong bases like NaH, strictly anhydrous conditions are crucial. Any moisture can quench the base and the generated nucleophile, leading to low or no product yield.[2]
Q2: How does the choice of solvent impact the reaction outcome?
A2: The solvent plays a multifaceted role in this alkylation, influencing solubility, reaction rate, and even regioselectivity in some cases.
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred.[2] They effectively solvate the cation of the base (e.g., K⁺, Na⁺) without strongly solvating the nucleophilic anion, thus enhancing its reactivity.
-
Ethereal Solvents: Tetrahydrofuran (THF) is another common choice, especially when using sodium hydride.[2]
-
Protic Solvents: Protic solvents like ethanol or water are generally avoided as they can protonate the nucleophile and compete in the reaction. However, in some specific pyrazole syntheses, fluorinated alcohols have been shown to improve regioselectivity.[3][4]
Q3: What are the typical reaction temperatures and how should they be optimized?
A3: The optimal reaction temperature is a balance between reaction rate and the potential for side reactions.
-
Starting Point: Many alkylations of this type can be initiated at room temperature.[5]
-
Heating: If the reaction is slow or does not proceed at room temperature, gentle heating (e.g., 50-80 °C) is often employed. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal temperature and prevent decomposition.
-
Exothermic Reactions: Be mindful that the initial deprotonation step, especially with strong bases like NaH, can be exothermic. It is often advisable to add the base portion-wise at a lower temperature (e.g., 0 °C) before allowing the reaction to warm to the desired temperature.
Q4: Can you explain the potential for N1 vs. N2 alkylation on the pyrazole ring itself?
A4: While the primary reaction site is the chloromethyl group, under certain conditions, alkylation can occur on the nitrogen atoms of the pyrazole ring, leading to the formation of quaternary salts. However, with the 1-position already substituted with a methyl group in this compound, direct N-alkylation on the ring is less common but quaternization of the N2 nitrogen is a potential side reaction, especially with highly reactive alkylating agents or under harsh conditions. The steric hindrance from the methyl groups at the 1 and 5 positions generally disfavors this side reaction.[5]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common problems encountered during the alkylation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base may be too weak to deprotonate the nucleophile sufficiently.[2] 2. Presence of Water: Moisture can quench the base and the nucleophile.[2] 3. Poor Solubility: The pyrazole starting material, nucleophile, or base may not be soluble enough in the chosen solvent.[2] 4. Low Reactivity of Nucleophile: The nucleophile itself may not be sufficiently reactive. 5. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | 1. Switch to a stronger base: If using K₂CO₃, consider switching to NaH.[2] 2. Ensure anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents and reagents. 3. Change the solvent: Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility.[2] 4. Consider derivatization: If possible, convert the nucleophile to a more reactive form. 5. Monitor the reaction: Use TLC or LC-MS to track the reaction progress and adjust time and temperature accordingly. |
| Formation of Multiple Products/Side Reactions | 1. Over-alkylation: The product itself may be susceptible to further alkylation. 2. Elimination Reactions: If the nucleophile is also a strong base, elimination to form a vinyl pyrazole could occur. 3. Quaternization of Pyrazole Nitrogen: Formation of a quaternary salt at the N2 position.[5] 4. Decomposition: The starting material or product may be unstable under the reaction conditions. | 1. Control stoichiometry: Use a slight excess of the nucleophile, but avoid a large excess. 2. Use a non-nucleophilic base: If elimination is a problem, consider using a sterically hindered, non-nucleophilic base. 3. Milder conditions: Use a less reactive base or lower the reaction temperature. 4. Optimize reaction time: Stop the reaction as soon as the starting material is consumed to minimize decomposition. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Material: The product and unreacted this compound may have similar polarities, making separation by column chromatography challenging. 2. Formation of Salt Byproducts: Inorganic salts from the base can complicate workup and purification. 3. Product is an oil: The product may not crystallize easily. | 1. Optimize chromatography: Use a different solvent system or a different stationary phase (e.g., alumina). 2. Aqueous workup: Perform an aqueous workup to remove water-soluble salts before chromatography. 3. Recrystallization: If the product is a solid, recrystallization is an excellent purification method.[6] For oils, consider converting to a crystalline salt for purification.[7][8] |
Experimental Protocols
Here, we provide a general, step-by-step protocol for a typical alkylation reaction. Note: This is a template and should be adapted based on the specific nucleophile and desired scale.
General Protocol for Alkylation using Sodium Hydride in THF
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask via syringe.
-
Nucleophile Addition: Dissolve the nucleophile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Dissolve this compound (1.1 equivalents) in anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. If necessary, gently heat the reaction mixture to reflux.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride.
-
Workup: Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.
Visualization of the Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the alkylation reaction conditions.
Caption: A workflow for optimizing the alkylation of this compound.
Conclusion
The successful alkylation of this compound is a matter of systematic optimization and a clear understanding of the underlying chemical principles. By carefully selecting the base, solvent, and temperature, and by being prepared to troubleshoot common issues, researchers can confidently and efficiently synthesize a wide range of valuable pyrazole derivatives. This guide serves as a starting point and a reliable companion for your synthetic endeavors.
References
- 1. This compound | 180519-09-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Common side reactions and byproducts in the synthesis of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we move beyond simple protocols to address the nuanced challenges, side reactions, and byproducts frequently encountered during synthesis. Our goal is to provide you with the expert insights and actionable troubleshooting strategies needed to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and problematic byproduct in the chloromethylation of 1,5-dimethyl-1H-pyrazole?
A1: The most significant byproduct is the bis-alkylation product, methane-4,4'-diylbis(1,5-dimethyl-1H-pyrazole). This impurity arises when the desired 3-(chloromethyl) product, which is an electrophile, reacts with a second molecule of the starting material, the electron-rich 1,5-dimethyl-1H-pyrazole.[1] This is a classic Friedel-Crafts-type alkylation side reaction. Highly nucleophilic pyrazoles are particularly susceptible to this bis-alkylation.[1]
Q2: My starting 1,5-dimethyl-1H-pyrazole might be impure. What should I look for?
A2: A primary concern with the starting material is the presence of the regioisomer, 1,3-dimethyl-1H-pyrazole. The synthesis of the pyrazole core, often from an unsymmetrical dicarbonyl compound and methylhydrazine, can produce a mixture of regioisomers.[1][2] If the 1,3-isomer is present, it will undergo chloromethylation to produce the corresponding 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole, which can be difficult to separate from your target compound. Always verify the purity and isomeric identity of your starting pyrazole via ¹H NMR before proceeding.
Q3: Can chlorination occur on the pyrazole ring itself?
A3: Yes, direct chlorination of the pyrazole ring is a possible side reaction, though typically less prevalent than bis-alkylation under standard chloromethylation conditions. The C4 position of the pyrazole ring is susceptible to electrophilic attack.[3] While dedicated electrochemical methods have been developed for C4-chlorination[4], harsh conditions or an excess of certain chlorinating agents could potentially lead to this byproduct.
Q4: I see a byproduct with a mass corresponding to the addition of -CH₂OH instead of -CH₂Cl. What happened?
A4: You have likely formed the hydroxymethyl byproduct, (1,5-dimethyl-1H-pyrazol-3-yl)methanol. This occurs due to the hydrolysis of the chloromethyl group. The chloromethylium cation or the product itself can react with water present in the reaction mixture.[1][5] It is critical to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture to minimize this side reaction.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
Problem 1: Low or No Yield of the Desired Product
| Symptom | Potential Cause | Troubleshooting Action & Rationale |
| TLC shows mostly unreacted starting material. | 1. Insufficiently Activated Reagents: The chloromethylating species (e.g., from paraformaldehyde and HCl) did not form effectively. 2. Low Reaction Temperature: The activation energy for the electrophilic substitution was not met. | 1. Ensure effective generation of the electrophile. If using paraformaldehyde/HCl, ensure the HCl gas is bubbling through the solution effectively or that concentrated HCl is of sufficient quality. Consider using a stronger Lewis acid catalyst like ZnCl₂.[6] 2. Gradually increase the reaction temperature. Monitor the reaction by TLC in 5-10°C increments. Avoid excessive heat, which can promote byproduct formation. |
| TLC shows multiple spots, with little desired product. | Dominant Side Reactions: Conditions may be favoring the formation of the bis-alkylation product or other byproducts over the desired chloromethylation. | Adjust Stoichiometry. Use a slight excess (1.1-1.3 equivalents) of the chloromethylating agent (formaldehyde source). This ensures that the pyrazole is more likely to react with the primary electrophile rather than the chloromethylated product. |
| Aqueous workup results in product loss. | Product Hydrolysis: The target compound is hydrolyzing to the more water-soluble hydroxymethyl byproduct during extraction. | Minimize contact with water. Perform the aqueous wash quickly with cold brine or saturated sodium bicarbonate solution. Ensure the organic layer is thoroughly dried with a drying agent like MgSO₄ or Na₂SO₄ before solvent evaporation. |
Problem 2: Product Contaminated with High-Molecular-Weight Impurity
| Symptom | Potential Cause | Troubleshooting Action & Rationale |
| ¹H NMR shows complex aromatic signals and a new methylene bridge. Mass spec shows a peak at ~246 g/mol . | Formation of the Bis-Alkylation Byproduct: methane-4,4'-diylbis(1,5-dimethyl-1H-pyrazole).[1] | 1. Modify Reaction Conditions. Run the reaction at a lower temperature to decrease the rate of the second alkylation step, which typically has a higher activation energy. 2. Change the Order of Addition. Add the pyrazole solution slowly to the pre-formed chloromethylating agent. This maintains a low concentration of the nucleophilic pyrazole, disfavoring the subsequent attack on the product. 3. Purification. This byproduct can often be separated using column chromatography. A gradient elution from nonpolar (e.g., hexanes) to moderately polar (e.g., 10-20% ethyl acetate in hexanes) can effectively separate the less polar bis-alkylation product from the more polar desired product. |
Problem 3: Product is an Oil or Fails to Crystallize
| Symptom | Potential Cause | Troubleshooting Action & Rationale |
| Final product is a persistent oil after solvent removal. | 1. Presence of Isomeric Impurities: The 1,3-dimethyl isomer byproduct can disrupt the crystal lattice. 2. Residual Solvent: Trace amounts of reaction or extraction solvents are trapped. 3. Minor Byproducts: Small amounts of hydroxymethyl or other byproducts are present. | 1. Verify Starting Material Purity. Before running the reaction, confirm the isomeric purity of the 1,5-dimethyl-1H-pyrazole. If impure, purify it first. 2. Thorough Drying. Dry the product under high vacuum for an extended period. Gentle heating (30-40°C) under vacuum can help remove stubborn solvents. 3. Purify and Re-attempt Crystallization. Purify the oil via column chromatography. Attempt crystallization from a different solvent system, such as diethyl ether/pentane or dichloromethane/hexane, by slow evaporation or cooling. |
Visualizing Reaction Pathways
Understanding the interplay between the main reaction and common side reactions is key to optimization.
Main Synthesis and Key Side Reactions
Caption: The desired synthesis pathway and two major competing side reactions.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This procedure involves hazardous materials. Formaldehyde is a suspected carcinogen, and concentrated HCl is highly corrosive. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
-
Reagents & Materials:
-
1,5-dimethyl-1H-pyrazole (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Concentrated Hydrochloric Acid (~37%)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Condenser
-
Ice bath
-
-
Procedure:
-
To a clean, dry round-bottom flask, add 1,5-dimethyl-1H-pyrazole (1.0 eq) and paraformaldehyde (1.2 eq).
-
Add anhydrous dichloromethane to create a slurry (approx. 5-10 mL per gram of pyrazole).
-
Cool the flask in an ice bath to 0-5 °C with stirring.
-
Slowly add concentrated hydrochloric acid (2.0-3.0 eq) dropwise via an addition funnel over 15-20 minutes. Ensure the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using 20% ethyl acetate/hexanes).
-
Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution! Add slowly and vent frequently.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash once with brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Chromatography column and collection tubes
-
-
Procedure:
-
Prepare a silica gel slurry in 100% hexanes and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample to obtain a dry, free-flowing powder.
-
Carefully load the dry sample onto the top of the packed column.
-
Begin elution with 100% hexanes to remove highly nonpolar impurities.
-
Gradually increase the polarity of the eluent. A typical gradient might be from 2% to 15% ethyl acetate in hexanes. The exact system should be determined by TLC analysis of the crude mixture.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
References
- 1. This compound | 180519-09-9 | Benchchem [benchchem.com]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chim.it [chim.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
How to improve the yield of reactions involving 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
Welcome to the technical support center for 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. As a versatile alkylating agent, this pyrazole derivative is a valuable building block, but its reactivity requires careful control to achieve desired outcomes. This document provides a structured approach to experimental design and problem-solving.
Troubleshooting Guide: Maximizing Reaction Yield
This section addresses the most common issues encountered during reactions with this compound, offering a logical framework for diagnosis and resolution.
Q1: My reaction shows low to no conversion. What are the likely causes and how can I improve the yield?
A1: Low or no conversion in an alkylation reaction with this compound typically points to issues with reactivity, reaction conditions, or reagent quality. The chloromethyl group acts as a potent electrophile for nucleophilic substitution, so failure to react suggests that one or more critical parameters are suboptimal.[1]
Here is a systematic approach to diagnosing the problem:
1. Verify Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in either your nucleophile or the alkylating agent can inhibit the reaction.[2] Ensure the purity of your this compound and the nucleophile. If the reagent is old, consider re-purification or using a fresh batch.
-
Solvent Integrity: Anhydrous conditions are often crucial. The presence of water or protic impurities in your solvent can consume the base and react with the electrophile, reducing the yield.[2] Always use dry, freshly distilled, or commercially available anhydrous solvents.
-
Base Activity: If using a solid base like K₂CO₃ or Cs₂CO₃, ensure it is finely powdered and dry to maximize its surface area and reactivity.
-
Stoichiometry: Ensure the molar ratios are correct. A slight excess of the nucleophile or base might be necessary depending on the specific reaction, but significant deviations can lead to side products.[3]
2. Optimize Reaction Conditions:
-
Solvent Selection: The choice of solvent is critical for an Sₙ2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base while leaving the nucleophile relatively free and reactive.[3] They also typically offer good solubility for the reactants.
-
Base Selection: The strength of the base should be matched to the acidity of the nucleophile's proton (for N-H, O-H, or S-H bonds). A base that is too weak will not deprotonate the nucleophile effectively, while one that is too strong may cause side reactions or degradation. For many N-alkylations, inorganic bases like K₂CO₃ or Cs₂CO₃ are sufficient.[3]
-
Temperature Control: Many alkylations proceed efficiently at room temperature, but some may require heating to overcome the activation energy barrier.[3] If no reaction occurs at room temperature after several hours, consider gradually increasing the temperature to 50-80 °C while monitoring for product formation and potential degradation.
Workflow for Diagnosing Low Conversion
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: I'm observing significant byproduct formation. What are the common side reactions and how can I suppress them?
A2: Byproduct formation is a common cause of reduced yields. With this compound, the primary side reactions to consider are over-alkylation, elimination, and reaction with solvent or impurities.
Common Side Reactions & Solutions:
-
Di-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), it can react with two molecules of the chloromethyl pyrazole.
-
Solution: Use a larger excess of the nucleophile to statistically favor mono-alkylation. Alternatively, add the this compound slowly to a solution of the nucleophile to maintain a low concentration of the alkylating agent.
-
-
Reaction at Multiple Nucleophilic Centers: For molecules with multiple nucleophilic atoms (e.g., O- and N-nucleophiles), a mixture of products can result.
-
Solution: Employ protecting groups to block less desired reactive sites. The choice of base and solvent can also influence selectivity. For instance, in some cases, using a weaker base or a protic solvent can favor N-alkylation over O-alkylation.
-
-
Formation of Bis-pyrazole Methane: This can occur if the starting pyrazole used to synthesize the chloromethyl derivative was highly nucleophilic, leading to a side reaction where the product reacts with another molecule of the starting pyrazole.[1]
-
Solution: This is an impurity from the synthesis of the reagent itself. Ensure the purity of your this compound before use.
-
Q3: My reaction is complete, but I'm losing product during workup and purification. What are some best practices?
A3: Product loss during isolation is a frequent and frustrating issue.[2] The properties of your N-alkylated pyrazole derivative will guide the ideal workup strategy.
Workup & Purification Tips:
-
Aqueous Workup: If your product is sufficiently nonpolar, an aqueous workup is effective for removing inorganic salts (from the base) and polar solvents like DMF or DMSO. Be mindful of your product's pKa; if it has basic or acidic functional groups, adjust the pH of the aqueous phase to prevent it from partitioning into the water layer.
-
Product Solubility: Pyrazole derivatives can sometimes be more water-soluble than expected. If you suspect product loss in the aqueous layer, perform several back-extractions of the aqueous phase with your organic solvent (e.g., ethyl acetate, DCM).
-
Chromatography:
-
Decomposition on Silica Gel: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, leading to streaking and decomposition on the column.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol. Alternatively, use neutral alumina for chromatography.
-
Frequently Asked Questions (FAQs)
Q4: What is the best way to store and handle this compound?
A4: this compound is an alkylating agent and should be handled with appropriate care. It is sensitive to moisture and nucleophiles.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Handling: Use gloves and safety glasses. Weigh and handle in a well-ventilated fume hood. Avoid exposure to water and strong bases during storage.
Q5: Which nucleophiles are suitable for reaction with this reagent?
A5: The electrophilic chloromethyl group makes this reagent suitable for reaction with a wide range of soft and hard nucleophiles.[1] This includes:
-
N-Nucleophiles: Primary and secondary amines, anilines, indoles, imidazoles, and other nitrogen heterocycles.
-
O-Nucleophiles: Alcohols, phenols, and carboxylic acids (often requiring a stronger base).
-
S-Nucleophiles: Thiols and thiophenols, which are typically very reactive towards this type of electrophile.
Table 1: Recommended Starting Conditions for Nucleophilic Substitution
| Nucleophile Class | Example Nucleophile | Recommended Base | Recommended Solvent | Typical Temperature |
| Nitrogen | Secondary Amine | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 25 - 60 °C |
| Nitrogen | Aniline | K₂CO₃, NaH | DMF, DMSO | 50 - 80 °C |
| Oxygen | Phenol | K₂CO₃, Cs₂CO₃ | Acetone, DMF | 50 - 80 °C |
| Sulfur | Thiophenol | K₂CO₃, Et₃N | Acetonitrile, THF | 0 - 25 °C |
Q6: How can I monitor the progress of my reaction effectively?
A6: Effective reaction monitoring is key to achieving high yields by ensuring the reaction is stopped at the optimal time.
-
Thin-Layer Chromatography (TLC): This is the most common and rapid method. A suitable mobile phase should provide good separation (R_f values between 0.2 and 0.8) between the starting materials and the product. Co-spotting a lane with both the reaction mixture and the starting material can help in identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when TLC is inconclusive, LC-MS is invaluable. It provides confirmation of the product's mass and can help identify byproducts, giving you a more complete picture of the reaction's progress.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
This protocol describes a general method for the N-alkylation of a secondary amine using this compound.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., morpholine) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the secondary amine (1.1 mmol).
-
Add anhydrous DMF (5 mL) to dissolve the amine.
-
Add anhydrous potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.0 mmol) to the suspension.
-
Stir the reaction at room temperature (or heat to 50 °C if necessary).
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated pyrazole.
Diagram of Key Factors for Successful Alkylation
Caption: Interrelated factors influencing the success of alkylation reactions.
References
Technical Support Center: Regioselectivity in the Functionalization of 1,5-Dimethyl-1H-pyrazole
Welcome to the technical support center dedicated to navigating the complexities of regioselective functionalization of 1,5-dimethyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic scaffold. Here, we dissect common experimental challenges, provide evidence-based solutions, and explain the underlying chemical principles to empower you to achieve your synthetic goals with precision and efficiency.
Core Principles: Understanding the Reactivity of 1,5-Dimethyl-1H-pyrazole
The regiochemical outcome of functionalizing the 1,5-dimethyl-1H-pyrazole ring is governed by a delicate interplay of electronic and steric factors. A firm grasp of these principles is the first step toward troubleshooting and optimizing your reactions.
-
Electronic Effects: The pyrazole ring is an aromatic, π-excessive heterocycle. The N1 nitrogen atom, being pyrrole-like, donates its lone pair to the aromatic system, increasing electron density within the ring. The N2 nitrogen, being pyridine-like, is electron-withdrawing. In 1,5-dimethyl-1H-pyrazole, the N1-methyl group is an electron-donating group, further activating the ring towards electrophilic substitution. Computational and experimental data consistently show that the highest electron density resides at the C4 position, making it the most nucleophilic and kinetically favored site for electrophilic attack.[1][2]
-
Steric Hindrance: The methyl group at the C5 position presents significant steric bulk. This hindrance sterically disfavors attack at the C5 position itself and can influence the approach of reagents to the neighboring C4 and N1 positions.[3][4] Similarly, the N1-methyl group effectively blocks any substitution at that nitrogen.
-
Intermediate Stability: In electrophilic aromatic substitution (SEAr), the stability of the cationic intermediate (sigma complex or Wheland intermediate) is paramount. Attack at the C4 position results in a more stable intermediate where the positive charge is delocalized across the N1-C5-C4 fragment without disrupting the N1-N2 bond's contribution to aromaticity as severely as attack at C3.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in the functionalization of 1,5-dimethyl-1H-pyrazole?
A1: Regioselectivity is primarily dictated by three factors:
-
Electronic Directing Effects: The inherent electronic properties of the pyrazole ring, enhanced by the N1-methyl group, strongly favor electrophilic attack at the C4 position.[1][5]
-
Steric Hindrance: The C5-methyl group sterically shields the C5 position and can hinder access to the C4 position for very bulky reagents.[4]
-
Reaction Conditions (Kinetic vs. Thermodynamic Control): Most functionalizations of this pyrazole are under kinetic control, favoring the fastest-forming product, which is typically the C4-substituted isomer.[6][7] Harsh conditions (e.g., high temperatures) could potentially lead to equilibration and the formation of a thermodynamically more stable, but kinetically less favored, isomer, although this is less common for this specific scaffold.
Q2: Why is direct electrophilic substitution at the C3 position so challenging?
A2: The C3 position is electronically disfavored for electrophilic attack compared to C4. The sigma complex formed upon attack at C3 is less stable. Furthermore, achieving functionalization at C3 often requires alternative strategies like metalation-trapping. However, directed metalation at C3 is also difficult due to the lack of a strong directing group and potential steric hindrance from the adjacent N-methyl group on certain directing groups.
Q3: Can functionalization occur on the methyl groups?
A3: Yes, under certain conditions, particularly those favoring radical mechanisms, side-chain functionalization can compete with ring substitution. For example, halogenation reactions using N-halosuccinimides in the presence of radical initiators (like AIBN or UV light) can lead to bromination of the C5-methyl group. Careful control of reaction conditions is essential to prevent this unwanted side reaction.[8]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My electrophilic halogenation (e.g., with NBS/NCS) is giving a mixture of C4- and C3-substituted products, or side-chain halogenation.
-
Question: I am attempting to brominate 1,5-dimethyl-1H-pyrazole with N-bromosuccinimide (NBS) in CCl₄ and I'm getting a complex mixture. How can I exclusively obtain the 4-bromo product?
-
Analysis & Solution: This issue points to a lack of control over the reaction mechanism. Halogenation with NBS can proceed via either an electrophilic or a radical pathway.
-
Electrophilic Pathway (Desired for C4): This pathway is favored in polar solvents (like acetic acid, DMF, or acetonitrile) and is often catalyzed by acids. The electrophilic bromine species ("Br+") is attacked by the electron-rich C4 position.
-
Radical Pathway (Undesired): This is favored in nonpolar solvents (like CCl₄) and is initiated by heat or light, leading to side-chain bromination. Formation of the C3-isomer under these conditions is less likely but may occur at high temperatures.
Recommendation: Switch to a polar solvent system. Performing the reaction with NBS in acetonitrile or DMF at room temperature typically provides excellent selectivity for the 4-bromo-1,5-dimethyl-1H-pyrazole.[8][9] Avoid radical initiators and exposure to UV light.
-
Problem 2: My nitration reaction is resulting in low yield and decomposition.
-
Question: I'm using a standard HNO₃/H₂SO₄ mixture to nitrate 1,5-dimethyl-1H-pyrazole, but the yield is poor and I see significant charring. What's going wrong?
-
Analysis & Solution: Pyrazole rings, while activated, can be sensitive to strongly acidic and oxidizing conditions, leading to degradation. The standard "mixed acid" method can be too harsh.[10] Milder nitrating agents are required for cleaner conversions.
Recommendation: Use a milder nitrating system. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is an effective and much gentler electrophile for this purpose. Another option is to use nitric acid in trifluoroacetic anhydride.[10][11] These reagents allow the reaction to proceed at lower temperatures (e.g., 0 °C), minimizing side reactions and decomposition.
Reagent System Typical Conditions Outcome Reference HNO₃ / H₂SO₄ 25-100 °C Often leads to decomposition [12] Acetyl Nitrate (HNO₃/Ac₂O) 0-10 °C Clean, high yield of 4-nitro product [13] HNO₃ / TFAA 0 °C Clean, high yield of 4-nitro product [10] caption: Comparison of nitrating agents for 1,5-dimethyl-1H-pyrazole.
Problem 3: I need to functionalize the C3 position, but direct electrophilic attack fails. How can I achieve this?
-
Question: I need to introduce an aldehyde at the C3 position. Vilsmeier-Haack and Friedel-Crafts acylation only give me the C4 product. Is there a reliable way to get C3 functionalization?
-
Analysis & Solution: As established, the C3 position is electronically and sterically inaccessible for most electrophiles. To overcome this, a reversal of polarity (umpolung) strategy is required, typically through metalation (deprotonation) to generate a C3-nucleophile, followed by trapping with an electrophile. The C3 proton is not very acidic, so a strong, hindered base is necessary.
Recommendation: Use a directed metalation approach with a strong, non-nucleophilic base. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or Zn/Mg-TMP bases are effective for regioselectively deprotonating the C3 position.[14][15] The resulting C3-metalated pyrazole can then be quenched with a suitable electrophile, such as N,N-dimethylformamide (DMF) to install a formyl group, or iodine to install an iodide, which can then be used in cross-coupling reactions.
Experimental Protocols
Protocol 1: Selective C4-Nitration of 1,5-Dimethyl-1H-pyrazole using Acetyl Nitrate
This protocol is adapted from established methods for the mild nitration of activated heterocycles.[13]
Materials:
-
1,5-dimethyl-1H-pyrazole
-
Acetic Anhydride (Ac₂O)
-
Fuming Nitric Acid (≥90%)
-
Ice-water bath
-
Saturated sodium bicarbonate solution (aq.)
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in acetic anhydride (10 vol).
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to a small amount of acetic anhydride at 0 °C.
-
Add the freshly prepared nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product, 4-nitro-1,5-dimethyl-1H-pyrazole, can be purified by column chromatography or recrystallization.
Protocol 2: Selective C4-Bromination of 1,5-Dimethyl-1H-pyrazole using NBS
This protocol is designed to favor the electrophilic aromatic substitution pathway.[9]
Materials:
-
1,5-dimethyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Saturated sodium thiosulfate solution (aq.)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in acetonitrile (15 vol) in a round-bottom flask at room temperature.
-
Add N-bromosuccinimide (1.05 eq) to the solution in one portion. Note: Protect the reaction from strong light to minimize radical pathways.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding saturated sodium thiosulfate solution to destroy any remaining bromine.
-
Remove the acetonitrile under reduced pressure.
-
Add water and extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting 4-bromo-1,5-dimethyl-1H-pyrazole by flash chromatography.
References
- 1. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 2. quora.com [quora.com]
- 3. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The key role of -CH3 steric hindrance in bis(pyrazolyl) ligand on polyoxometalate-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04155J [pubs.rsc.org]
Overcoming low reactivity of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole in specific reactions
Welcome to the technical support resource for 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and unlock the full synthetic potential of this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the reactivity and handling of this compound.
Q1: Why does my this compound exhibit low reactivity in some nucleophilic substitution reactions?
A1: The reactivity of this compound is governed by a combination of electronic and steric factors, as well as the intrinsic strength of the carbon-chlorine bond.
-
Bond Strength: The C-Cl bond is significantly stronger (bond dissociation energy ~95 kcal/mol for Ph-Cl) than corresponding C-Br (~80 kcal/mol) or C-I (~65 kcal/mol) bonds.[1] This higher bond energy requires more input energy to break, making the chloride a less effective leaving group compared to bromide or iodide.[2]
-
Steric Hindrance: The chloromethyl group is at the 3-position of the pyrazole ring, adjacent to a methyl group at the 5-position. While it is a primary alkyl halide, which is typically reactive in SN2 reactions, the proximity of the C5-methyl group can create steric hindrance that impedes the backside attack of a nucleophile.[3] This crowding at the transition state raises the activation energy and slows the reaction rate.[4]
-
Solvent Effects: The choice of solvent plays a critical role. Protic solvents like water or ethanol can form strong hydrogen bonds with anionic nucleophiles, effectively creating a "solvent cage" around them.[5] This solvation stabilizes the nucleophile, making it less reactive and slowing down the SN2 reaction.[5]
Q2: What are the primary applications and common reaction types for this reagent?
A2: The primary utility of this compound stems from its function as an alkylating agent.[6] The chloromethyl group serves as a reactive electrophilic site, allowing for the covalent attachment of the 1,5-dimethyl-1H-pyrazole moiety to various nucleophiles.[2][6]
The most common reaction is nucleophilic substitution , including:
-
N-Alkylation: Reaction with primary or secondary amines to form substituted aminomethyl-pyrazoles. This is a cornerstone reaction in medicinal chemistry for building diverse molecular scaffolds.[7]
-
O-Alkylation: Reaction with alcohols or phenols to form ethers.
-
S-Alkylation: Reaction with thiols to form thioethers.[2]
These reactions are fundamental for constructing more complex molecules with potential biological activity, particularly in the development of novel therapeutic agents.[6]
Q3: Are there any common side reactions I should be aware of?
A3: Yes, depending on the reaction conditions, several side reactions can occur:
-
Elimination (E2): When using strong, sterically hindered bases, an E2 elimination reaction can compete with substitution, leading to the formation of a methylene-pyrazole byproduct. This is more prevalent with tertiary alkyl halides but can occur with primary halides under forcing conditions.[8]
-
Over-alkylation: In N-alkylation reactions with primary amines, it is possible for the product (a secondary amine) to react again with another molecule of the chloromethyl pyrazole, leading to a tertiary amine byproduct.
-
Reaction with Solvent: In some cases, particularly at elevated temperatures, the solvent itself (e.g., DMF, DMSO) can act as a nucleophile, leading to undesired byproducts.
Q4: How can I activate the chloromethyl group to improve reaction rates and yields?
A4: Several strategies can be employed to enhance the reactivity of the C-Cl bond:
-
Finkelstein Reaction (Halogen Exchange): The most effective method is to add a catalytic or stoichiometric amount of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI). In an acetone or DMF solution, the iodide ion displaces the chloride to form the more reactive 3-(iodomethyl)-1,5-dimethyl-1H-pyrazole in situ. The iodide is a much better leaving group, significantly accelerating the rate of nucleophilic substitution.
-
Phase-Transfer Catalysis (PTC): For reactions involving a solid or aqueous nucleophile in an organic solvent, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC transports the nucleophile from its phase into the organic phase where the reaction occurs, increasing the effective concentration of the nucleophile and accelerating the reaction.
-
Solvent Choice: Switching from protic solvents (e.g., ethanol) to polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) is crucial.[3] These solvents solvate the cation but leave the anionic nucleophile "naked" and highly reactive, which can increase reaction rates by several orders of magnitude.[3]
Troubleshooting Guide
This guide provides detailed, step-by-step solutions to specific experimental problems.
Q1: My N-alkylation reaction with a secondary amine is showing less than 20% conversion after 24 hours at 60 °C in acetonitrile with K₂CO₃ as the base. How can I drive this reaction to completion?
A1: Low conversion in this scenario is a classic case of insufficient reactivity. The combination of a moderately reactive alkyl chloride and a neutral or weakly basic amine nucleophile often requires optimization. Follow this troubleshooting workflow to improve your yield.
Troubleshooting Workflow Diagram
Caption: Decision workflow for troubleshooting low N-alkylation yields.
Detailed Protocols & Explanations
1. Implement the Finkelstein Reaction (Highest Impact)
The most direct way to increase reactivity is to swap the chloride for a better leaving group.
-
Mechanism: The iodide ion (I⁻) is a potent nucleophile but a very weak base. It attacks the chloromethyl group, displacing the chloride and forming an iodomethyl intermediate. Iodide is an excellent leaving group because of its large size and the stability of the I⁻ anion.[5] This in situ generated intermediate will react much faster with your amine.
Caption: In-situ generation of the highly reactive iodomethyl intermediate.
-
Protocol:
-
To your existing reaction setup, add sodium iodide (NaI) or potassium iodide (KI) (0.1 - 0.2 equivalents).
-
Continue to stir the reaction at 60 °C. Monitor by TLC or LC-MS every 2-4 hours. You should see a significant increase in the rate of product formation.
-
2. Change to a Polar Aprotic Solvent
If the Finkelstein reaction is not sufficient, enhancing the strength of your amine nucleophile is the next step.
-
Rationale: Solvents like DMF and DMSO are excellent at dissolving salts but are poor hydrogen-bond donors.[3] They solvate the K⁺ cation from your base but leave the deprotonated amine (or the neutral amine's lone pair) highly exposed and reactive. This can lead to a dramatic increase in reaction rate.
-
Protocol:
-
Set up the reaction again from scratch.
-
Dissolve this compound (1.0 eq) and your amine (1.1 eq) in anhydrous DMF.
-
Add K₂CO₃ (2.0 eq) and catalytic NaI (0.1 eq).
-
Stir at 60-80 °C and monitor progress.
-
3. Optimize Base and Temperature
For particularly stubborn reactions, a stronger base and more thermal energy may be required.
-
Rationale: Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents than K₂CO₃ and produces a more "naked" and reactive carbonate anion, making it a more effective base. Increasing the temperature provides the molecules with more kinetic energy to overcome the activation energy barrier of the reaction.
-
Protocol:
-
Follow the protocol for using DMF, but substitute K₂CO₃ with Cs₂CO₃ (2.0 eq).
-
Gradually increase the temperature from 60 °C to 80 °C or even 100 °C.
-
Caution: Monitor the reaction closely for any signs of decomposition of your starting materials or product at higher temperatures.
-
Comparative Data Table
| Condition ID | Solvent | Base | Additive | Temp (°C) | Expected Outcome |
| A (Original) | Acetonitrile | K₂CO₃ | None | 60 | Low Conversion (<20%) |
| B | Acetonitrile | K₂CO₃ | NaI (0.1 eq) | 60 | Moderate Conversion (40-60%) |
| C | DMF | K₂CO₃ | NaI (0.1 eq) | 80 | High Conversion (>80%) |
| D | DMF | Cs₂CO₃ | NaI (0.1 eq) | 80 | Excellent Conversion (>95%) |
Q2: I am trying to perform a Suzuki-Miyaura cross-coupling with my this compound and an arylboronic acid, but I see no product. Is this reaction feasible?
A2: This is a common point of confusion. The Suzuki-Miyaura reaction is primarily designed for the coupling of sp²-hybridized carbons, such as aryl halides with arylboronic acids.[9][10][11] Your substrate has a C(sp³)-Cl bond, which is generally unreactive under standard Suzuki conditions due to the difficulty of oxidative addition of unactivated alkyl halides to the Pd(0) catalyst.[1][12]
However, C(sp³)-C(sp²) cross-coupling is possible using modified protocols or alternative reactions:
-
Modified Suzuki Conditions: Some modern palladium precatalysts and ligand systems have been developed that can facilitate the coupling of challenging C(sp³)-Cl bonds. These often require specific ligands (e.g., those with high steric bulk) and carefully controlled conditions.[13] This remains a challenging transformation.
-
Alternative Radical-Mediated Pathways: Recent advances have utilized transition-metal catalysis via radical intermediates to couple alkyl halides.[8] These methods can be highly effective for unactivated alkyl chlorides but require specific photocatalytic or electrochemical setups. For instance, zirconium-catalyzed borylation can convert the alkyl chloride to an alkylboronic ester, which can then be used in a subsequent Suzuki coupling.[12]
Recommendation: Instead of Suzuki coupling, consider more traditional methods for forming a C(sp³)-C(Aryl) bond with your substrate, such as:
-
Friedel-Crafts Alkylation: If your target aryl group is sufficiently electron-rich, you can attempt a Lewis-acid-catalyzed Friedel-Crafts alkylation.
-
Grignard Reaction: Convert your target aryl halide into a Grignard reagent (Aryl-MgBr) and react it with your chloromethyl pyrazole. This approach may require a catalyst (e.g., Cu or Fe salts) to facilitate cross-coupling.
Q3: My reaction is clean by TLC, but after workup and chromatography, my yield is consistently low. What could be happening?
A3: Low isolated yield despite a clean reaction profile often points to issues during the workup or purification steps, especially with nitrogen-containing heterocyclic compounds.
-
Aqueous Workup Issues: Your N-alkylated pyrazole product is likely basic. During an aqueous workup, if the pH is not carefully controlled, your product could be protonated and become water-soluble, leading to significant loss in the aqueous layer during extraction.
-
Solution: After the reaction, quench with water and then basify the aqueous layer with a saturated solution of NaHCO₃ or a dilute NaOH solution to a pH of 8-9 before extracting with your organic solvent (e.g., EtOAc, DCM). This ensures your product remains in its neutral, organic-soluble form.
-
-
Chromatography Issues: Pyrazole derivatives can be somewhat polar and may streak or irreversibly bind to silica gel, especially if the silica is slightly acidic.
-
Solution 1: Before loading your column, neutralize your silica gel by flushing it with your eluent system containing a small amount of triethylamine (~0.5-1%). This deactivates the acidic sites on the silica surface.
-
Solution 2: Use an alternative stationary phase, such as alumina (basic or neutral), which is often better suited for purifying basic compounds.
-
-
Product Volatility: While unlikely for most derivatives, if you have attached a small, nonpolar group, the final product could be somewhat volatile. Avoid concentrating your purified fractions to complete dryness on a high-vacuum rotary evaporator for extended periods.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride | 1056598-95-8 | Benchchem [benchchem.com]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. ocw.uci.edu [ocw.uci.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 180519-09-9 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura cross-coupling of aryl chlorides catalyzed by palladium precatalysts of N/O-functionalized pyrazolyl ligands - Lookchem [lookchem.com]
Preventing the formation of dimers or polymers during pyrazole alkylation
Technical Support Center: Pyrazole Alkylation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole alkylation. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the N-alkylation of pyrazoles, with a specific focus on preventing the formation of undesired dimers and polymers. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the yield, purity, and regioselectivity of your desired N-alkylated pyrazole products.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding side reactions in pyrazole alkylation.
Q1: What are the primary side products in pyrazole alkylation, and why do they form?
A1: The main side products are typically regioisomers (N1 and N2 alkylated products) and N,N'-linked dimers. Dimerization can occur through various mechanisms, including the reaction of the pyrazolate anion with an already N-alkylated pyrazolium species or through oxidative pathways.[1][2] The pyrazole ring has two reactive nitrogen atoms (N1 and N2) with similar electronic properties, making regioselective alkylation a significant challenge.[3][4] Both nitrogens can act as nucleophiles, leading to mixtures of products that are often difficult to separate.[3][5]
Q2: What is an N,N'-linked dimer in the context of pyrazole chemistry?
A2: An N,N'-linked dimer refers to a molecule formed when two pyrazole rings are joined by a bond between one nitrogen atom of the first ring and one nitrogen atom of the second. This side product consumes two equivalents of your starting pyrazole, significantly reducing the yield of the desired monomeric N-alkylated product. Its formation is a common issue, particularly under conditions that favor the generation of highly reactive intermediates.
Q3: Can polymerization occur during pyrazole alkylation?
A3: Yes, while less common than dimerization, polymerization can occur, especially at high concentrations or with highly reactive alkylating agents (e.g., dihaloalkanes) that can link multiple pyrazole units. The same principles that lead to dimerization can extend to form oligomers or polymers if the reaction conditions are not carefully controlled.
Troubleshooting Guide: Dimer and Polymer Formation
This section provides solutions to specific problems you may encounter in the lab.
Issue 1: My reaction produces a significant amount of N,N'-linked dimer. How can I minimize this?
This is a frequent challenge stemming from the high nucleophilicity of the pyrazolate anion. The solution lies in carefully controlling the reaction conditions to favor alkylation over dimerization.
Root Cause Analysis & Solutions:
-
Base Selection is Critical: The choice of base is paramount. A base that is too strong can generate a high concentration of the pyrazolate anion, increasing the likelihood of it attacking another pyrazole molecule.
-
Expert Insight: The goal is to generate the pyrazolate anion in situ at a rate comparable to the rate of alkylation. Weak inorganic bases are often preferred. The combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO has been shown to be highly effective for regioselective N1-alkylation while minimizing side products.[6]
-
Actionable Protocol: Switch from strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) to a milder base such as K₂CO₃ or cesium carbonate (Cs₂CO₃).
-
-
Solvent Effects: The solvent plays a crucial role in solvating the pyrazolate anion and influencing its reactivity.
-
Expert Insight: Polar aprotic solvents like DMF and DMSO can effectively solvate the cation of the pyrazolate salt, leaving a "naked" and highly reactive anion that can lead to dimerization. In contrast, less polar solvents may reduce the reaction rate but can also suppress dimer formation.
-
Actionable Protocol: If using a highly polar solvent, consider switching to a less polar alternative like THF or toluene. Alternatively, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity and can reduce side reactions.[5][7]
-
-
Order of Addition: The sequence in which you add your reagents can significantly impact the outcome.
-
Expert Insight: Adding the alkylating agent to a pre-formed solution of the pyrazolate anion creates a high concentration of the nucleophile, which can lead to dimerization. A slow addition of the base to a mixture of the pyrazole and alkylating agent can keep the concentration of the pyrazolate low at any given moment.
-
Actionable Protocol: Try a "slow addition" protocol. Mix the pyrazole and the alkylating agent in the solvent, and then add the base portion-wise or via a syringe pump over an extended period.
-
Issue 2: My desired N-alkylated product is forming, but I'm also getting a mixture of N1 and N2 regioisomers.
Regioselectivity is governed by a delicate interplay of steric and electronic factors.[3][8][9]
Root Cause Analysis & Solutions:
-
Steric Hindrance: This is often the most dominant factor. Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[10][11][12]
-
Expert Insight: Analyze the substitution pattern of your pyrazole. If you have a bulky substituent at the C3 position, alkylation will likely favor the N1 position. Conversely, a bulky group at C5 will direct alkylation to N2. You can leverage this by using a bulky alkylating agent to further enhance selectivity.[3]
-
Actionable Protocol: If you need to alkylate the more hindered nitrogen, you may need to employ a multi-step strategy involving protecting groups or specialized catalytic systems.[8]
-
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the N1/N2 ratio.[3][13]
-
Expert Insight: Different reaction conditions can favor one regioisomer over the other. For example, NaH in THF or K₂CO₃ in DMSO often favors N1-alkylation.[3]
-
Actionable Protocol: Screen a variety of conditions to find the optimal system for your specific substrate. A table comparing different conditions can be a useful guide.
-
| Base | Solvent | Typical Outcome | Reference |
| K₂CO₃ | DMSO | Favors N1-alkylation | [3][6] |
| NaH | THF / DMF | Often favors N1-alkylation | [3][8] |
| Cs₂CO₃ | Acetonitrile | Can enhance N1 selectivity | [14] |
| NaHMDS | THF / DMSO | Solvent-dependent selectivity | [13] |
Issue 3: I am observing polymer formation in my high-concentration reaction.
Polymerization suggests that the N-alkylated pyrazole product is reacting further.
Root Cause Analysis & Solutions:
-
High Concentration: Running reactions at high concentrations increases the probability of intermolecular reactions.
-
Actionable Protocol: Reduce the concentration of your reaction by increasing the amount of solvent. This is often the simplest and most effective solution.
-
-
Bifunctional Alkylating Agents: If you are using an alkylating agent with two reactive sites (e.g., 1,4-dibromobutane), polymerization is a significant risk.
-
Actionable Protocol: Use a large excess of the bifunctional alkylating agent to favor the mono-alkylation product. Alternatively, protect one of the reactive sites on the alkylating agent, perform the reaction, and then deprotect.
-
Advanced Strategies: Phase Transfer Catalysis (PTC)
For challenging alkylations, Phase Transfer Catalysis (PTC) offers a powerful and green alternative.[15]
Q4: How can Phase Transfer Catalysis (PTC) help prevent dimer formation?
A4: PTC is an excellent technique for alkylating pyrazoles, often providing high yields of N-alkylpyrazoles while minimizing side reactions.[10] In a typical PTC system, the pyrazole is deprotonated by an inorganic base (like NaOH or K₂CO₃) in an aqueous phase. A quaternary ammonium salt (the phase transfer catalyst) then transports the pyrazolate anion into an organic phase containing the alkylating agent.
Key Advantages of PTC:
-
Low Anion Concentration: The concentration of the reactive pyrazolate anion in the organic phase is kept very low, which kinetically disfavors the second-order dimerization reaction.
-
Milder Conditions: PTC often allows for the use of milder, less expensive inorganic bases and can sometimes be performed without any solvent at all.[10][15]
-
Improved Greenness: It reduces the need for hazardous dipolar aprotic solvents and strong organic bases.[15]
Workflow for Implementing Phase Transfer Catalysis:
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Troubleshooting guide for the Vilsmeier-Haack reaction on pyrazole precursors
Welcome to the technical support center for the Vilsmeier-Haack reaction, specifically tailored for its application on pyrazole and its precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful formylation technique. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing solutions grounded in mechanistic understanding and field-proven experience.
Section 1: Foundational Concepts & Mechanism
Q1: What is the Vilsmeier-Haack reaction, and why is it particularly effective for pyrazoles?
The Vilsmeier-Haack (V-H) reaction is a versatile and widely used method in organic synthesis to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][2] The reaction employs a "Vilsmeier reagent," which is a chloroiminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4][5]
Pyrazoles are five-membered aromatic heterocycles that are "π-excessive," meaning they possess a high degree of electron density within the ring system. This inherent electron-rich nature makes them excellent substrates for electrophilic aromatic substitution.[6] The Vilsmeier reagent, while a mild electrophile compared to those used in Friedel-Crafts reactions, is sufficiently reactive to attack the pyrazole ring.[4] The reaction is highly regioselective, almost exclusively formylating the C4 position, which is the most nucleophilic carbon on the pyrazole core.[6][7]
Q2: Can you illustrate the mechanism of the Vilsmeier-Haack reaction on a substituted pyrazole?
Certainly. The reaction proceeds in three main stages: formation of the Vilsmeier reagent, electrophilic attack on the pyrazole, and hydrolysis to the final aldehyde.
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements results in the elimination of a phosphate byproduct and the formation of the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[5][8]
-
Electrophilic Attack: The electron-rich C4 position of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms a cationic intermediate, often called a sigma complex, which temporarily disrupts the aromaticity of the pyrazole ring.[2]
-
Rearomatization and Hydrolysis: A base (such as DMF from the reaction medium) abstracts the proton from the C4 carbon, restoring the aromaticity of the ring and forming an iminium salt intermediate.[2] During the aqueous workup phase, water attacks the iminium carbon. Subsequent elimination of dimethylamine and deprotonation yields the final 4-formylpyrazole product.[3][5]
Caption: The Vilsmeier-Haack reaction pathway on a pyrazole substrate.
Section 2: Reagents, Conditions, and Protocol
Q3: My reaction is failing or giving very low yields. What are the most critical parameters to check first?
Low or no yield in a Vilsmeier-Haack reaction is a common issue, often traced back to fundamental errors in setup or reagents rather than the substrate's inherent reactivity.[1] Before altering stoichiometry or temperature, rigorously check these three points:
-
Moisture is Your Enemy: The Vilsmeier reagent is extremely sensitive to moisture. Water will rapidly quench the reagent, halting the reaction. Ensure all glassware is oven-dried, use anhydrous DMF, and maintain a dry inert atmosphere (e.g., Argon or Nitrogen) throughout the reagent preparation and reaction.[1]
-
Reagent Purity and Age: The quality of your DMF and POCl₃ is paramount. DMF can decompose over time to form dimethylamine and formic acid.[9] Dimethylamine will react with the Vilsmeier reagent, reducing its effective concentration. If your bottle of DMF has a noticeable "fishy" amine smell, it is likely degraded and should be replaced or purified.[9] Use freshly opened or freshly distilled POCl₃ and anhydrous grade DMF.
-
Proper Vilsmeier Reagent Formation: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic. You must add the POCl₃ dropwise to the DMF in an ice bath (0-5 °C) with vigorous stirring.[10] Adding it too quickly can cause localized heating, leading to reagent decomposition. In some cases, the Vilsmeier reagent can precipitate from the solution, especially in concentrated mixtures, which can trap the stir bar and prevent effective mixing.[11] If this occurs, consider diluting the reaction with a dry, inert co-solvent like 1,2-dichloroethane or chloroform.
Q4: What is a standard experimental protocol for the formylation of a 1,3-disubstituted pyrazole?
The following is a representative protocol. Note that optimal conditions, particularly temperature and reaction time, are highly substrate-dependent and may require optimization.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
To a three-neck, oven-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq.).
-
Cool the flask to 0-5 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2.0 eq.) dropwise via a syringe over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0-5 °C for an additional 30 minutes. The solution may range from colorless to pale yellow.
-
-
Formylation Reaction:
-
Dissolve the 1-phenyl-3-methyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC. Reaction times can vary from 2 to 12 hours.[10][12]
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Crucially , pour the reaction mixture slowly and carefully onto the crushed ice.[13] This quench is highly exothermic.
-
After the addition is complete, neutralize the acidic solution by the slow, portion-wise addition of a base (e.g., solid NaHCO₃ or a saturated aqueous solution of K₂CO₃ or NaOH) until the pH is approximately 7-8.
-
The product will often precipitate as a solid. Stir the slurry in the ice bath for 1-2 hours to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, wash the filter cake thoroughly with cold water, and dry under vacuum.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Section 3: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you diagnose and solve experimental challenges.
Q5: I see no product formation, only starting material, even after heating for several hours. What should I do?
This indicates a failure in either reagent activity or substrate reactivity.
Troubleshooting Workflow: No Reaction
Caption: Decision tree for troubleshooting a stalled V-H reaction.
-
Cause 1: Deactivated Substrate: If your pyrazole precursor has strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃, the ring may not be nucleophilic enough to react under standard conditions.[14][15] N-unsubstituted pyrazoles can also be problematic as the N-H proton is acidic and can interfere with the reaction.[6]
-
Solution: For deactivated substrates, you must use more forcing conditions. Increase the reaction temperature significantly (e.g., to 120 °C or higher) and increase the excess of the Vilsmeier reagent.[14][15] See the stoichiometry table below for guidance.
| Substrate Type | Reactivity | Typical POCl₃ (eq.) | Typical DMF (eq.) | Temperature Range |
| Electron-Rich Pyrazole | High | 1.5 - 2.0 | 3.0 - 5.0 | 60 - 90 °C |
| Neutral/Slightly Deactivated | Medium | 2.0 - 3.0 | 5.0 - 10.0 | 90 - 120 °C |
| Strongly Deactivated Pyrazole | Low | 3.0 - 5.0+ | 10.0+ (or as solvent) | 120 - 150 °C |
| Hydrazone Precursor | High | 2.0 - 4.0 | 5.0 - 10.0 | 70 - 100 °C |
Q6: My reaction is messy, and I'm getting multiple unidentified byproducts. What could be the cause?
A complex reaction mixture often points to side reactions or decomposition.
-
Cause 1: Excessive Heat/Time: While heat is necessary for deactivated substrates, excessive temperatures or prolonged reaction times can lead to decomposition of the starting material or product, resulting in charring or a tarry mixture.
-
Solution: Carefully monitor the reaction by TLC. Once the starting material is consumed, begin the workup promptly. If decomposition is observed at a certain temperature, try running the reaction for a longer time at a slightly lower temperature.
-
Cause 2: Unintended Chlorination: POCl₃ is a chlorinating agent. If your pyrazole has other reactive functional groups, such as a hydroxyl group, it may be chlorinated under the reaction conditions.[3][16]
-
Solution: If chlorination is a problem, you may need to protect the susceptible functional group before the Vilsmeier-Haack reaction. Alternatively, using a different Vilsmeier reagent generated from DMF and oxalyl chloride or thionyl chloride may mitigate this, although these reagents present their own handling challenges.[17]
-
Cause 3: Reaction with Solvent: While DMF is the standard reagent/solvent, it can undergo side reactions at very high temperatures over long periods.[15]
-
Solution: If you suspect this, using a high-boiling, inert co-solvent like 1,2-dichlorobenzene may provide better temperature control and a cleaner reaction profile.
Q7: I am starting from a hydrazone to synthesize the 4-formylpyrazole in one pot. The reaction is not working. What is different about this variant?
This is a very common and efficient way to produce 4-formylpyrazoles, as it combines cyclization and formylation into a single step.[12][18][19][20]
-
Cause 1: Insufficient Reagent: This tandem reaction consumes more Vilsmeier reagent than a simple formylation. One equivalent is used for the cyclization, and another for the formylation.
-
Solution: You must use a larger excess of the Vilsmeier reagent. A common starting point is 3-4 equivalents of POCl₃ relative to the hydrazone.[10]
-
Cause 2: Incorrect Temperature Profile: The cyclization and formylation steps may have different optimal temperatures.
-
Solution: A typical procedure involves adding the hydrazone to the pre-formed Vilsmeier reagent at a low temperature (0-5 °C), allowing it to stir for a period, and then heating to 70-100 °C to drive both the cyclization and formylation to completion.[12]
Section 4: FAQs
Q: Can I use other amides besides DMF? A: Yes. Using other N,N-dialkylamides (e.g., N,N-diethylacetamide) will introduce a ketone instead of an aldehyde, though these reactions are often more difficult.[4] Using N-formylpiperidine or N-formylmorpholine is also possible.
Q: My product is soluble in the aqueous layer after neutralization. How do I isolate it? A: If your 4-formylpyrazole product is particularly polar, it may not precipitate upon neutralization. In this case, you must perform an extraction with an organic solvent like ethyl acetate or dichloromethane. Saturating the aqueous layer with NaCl can sometimes help "salt out" the product and improve extraction efficiency.
Q: The workup is violent and difficult to control when I add the reaction mixture to ice. Any tips? A: This is due to the rapid, exothermic hydrolysis of excess POCl₃.[13] The key is to perform a "reverse quench": add the reaction mixture very slowly to a large, vigorously stirred volume of crushed ice. Ensure your receiving vessel is large enough (at least 10x the volume of your reaction mixture) to contain any splashing and to provide an adequate heat sink.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. mdpi.com [mdpi.com]
- 17. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. chemmethod.com [chemmethod.com]
- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Impact of solvent and base choice on the outcome of reactions with 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
Welcome to the technical support center for 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile building block. The chloromethyl group at the 3-position serves as a potent electrophilic site, making this compound an excellent alkylating agent for various nucleophiles.[1] However, the success of these reactions is highly dependent on the careful selection of solvents and bases. This center will address common challenges and frequently asked questions to help you optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site of this compound and what type of reaction does it typically undergo?
A: The primary reactive site is the carbon atom of the chloromethyl group (-CH₂Cl). This group is highly electrophilic, making the compound an effective alkylating agent. It readily undergoes nucleophilic substitution reactions, most commonly through an Sₙ2 mechanism, allowing for the covalent attachment of the 1,5-dimethyl-1H-pyrazole moiety to a variety of nucleophiles such as amines, thiols, and alcohols.
Q2: I am planning an N-alkylation of a primary amine with this compound. What are the recommended starting conditions for solvent and base?
A: For a standard N-alkylation, which proceeds via an Sₙ2 mechanism, a polar aprotic solvent is highly recommended.[2][3][4][5] Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are excellent choices as they can dissolve the reactants and stabilize the transition state without solvating the nucleophile excessively.[2][5]
For the base, a moderately strong, non-nucleophilic base is ideal to deprotonate the amine without competing in the alkylation reaction. Potassium carbonate (K₂CO₃) is a common and effective choice for this purpose.[6][7] It is sufficiently basic to deprotonate the amine, and its heterogeneous nature in some solvents can simplify work-up.
A good starting point would be:
-
Solvent: DMF or Acetonitrile
-
Base: K₂CO₃ (1.5 - 2.0 equivalents)
-
Temperature: Room temperature to 50 °C
Q3: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?
A: Low yields can be attributed to several factors. Here’s a troubleshooting guide:
-
Insufficiently basic conditions: Your chosen base may not be strong enough to fully deprotonate the nucleophile. Consider using a stronger base like sodium hydride (NaH). However, be cautious as stronger bases can promote side reactions.
-
Poor solvent choice: If you are using a polar protic solvent (e.g., ethanol, water), it can form a hydrogen-bond cage around your nucleophile, reducing its reactivity.[2] Switching to a polar aprotic solvent like DMF or DMSO can significantly increase the reaction rate.[2][5]
-
Steric hindrance: If your nucleophile is sterically bulky, the Sₙ2 reaction may be slow. In such cases, increasing the reaction temperature or using a less hindered nucleophile might be necessary.
-
Side reactions: The formation of byproducts can consume your starting material. See the troubleshooting section below for more details on common side reactions.
Q4: Can I use a strong base like Sodium Hydride (NaH)? What are the potential risks?
A: Yes, Sodium Hydride (NaH) can be a very effective base, particularly for less nucleophilic substrates that require stronger activation. It irreversibly deprotonates the nucleophile, driving the reaction forward. However, its high reactivity can also lead to side reactions, such as elimination if there are acidic protons beta to a leaving group on the nucleophile, or decomposition of the starting material or product if they are not stable to strongly basic conditions. It is crucial to use NaH in an anhydrous aprotic solvent (like THF or DMF) and under an inert atmosphere (e.g., Nitrogen or Argon).
Troubleshooting Guide
Issue 1: Formation of Multiple Products in N-Alkylation of Heterocycles
Scenario: You are trying to alkylate a nitrogen-containing heterocycle (e.g., another pyrazole, imidazole) and you observe the formation of regioisomers.
Cause: Many heterocycles have multiple nucleophilic nitrogen atoms with similar electronic properties. This can lead to the alkylation at different positions, resulting in a mixture of regioisomers.
Solution:
-
Steric Control: The regioselectivity of N-alkylation is often governed by sterics. The alkylation will preferentially occur at the less sterically hindered nitrogen atom. Analyze the structure of your heterocyclic nucleophile to predict the most likely site of reaction.
-
Solvent and Counter-ion Effects: The choice of solvent and the counter-ion of the base can influence the regioselectivity. For instance, using K₂CO₃ in DMSO has been shown to favor N1-alkylation in some pyrazole systems.[8]
-
Protecting Groups: If possible, selectively protect one of the nucleophilic nitrogens to direct the alkylation to the desired position.
Issue 2: No Reaction or Very Slow Conversion
Scenario: After stirring for an extended period, TLC or LC-MS analysis shows mostly unreacted starting materials.
Cause:
-
Weak Nucleophile: Your nucleophile may not be strong enough to displace the chloride.
-
Inappropriate Solvent: As mentioned, polar protic solvents can hinder Sₙ2 reactions.[2]
-
Low Temperature: The activation energy for the reaction may not be overcome at room temperature.
Solution:
-
Increase Nucleophilicity: Use a stronger base to fully deprotonate the nucleophile. For example, if you are using K₂CO₃ with a weakly acidic thiol, switching to NaH might be necessary.
-
Optimize Solvent: Ensure you are using a polar aprotic solvent such as DMF, DMSO, or acetonitrile.
-
Increase Temperature: Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor the progress.
-
Catalysis: In some cases, a catalytic amount of sodium iodide (NaI) can be added. The iodide will displace the chloride in a Finkelstein reaction, forming the more reactive iodo-intermediate in situ, which is then more readily displaced by the nucleophile.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
This protocol describes a general method for the reaction of this compound with a secondary amine using potassium carbonate as the base.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the secondary amine and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound in anhydrous DMF dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be heated to 50 °C.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for S-Alkylation of a Thiol
This protocol provides a general method for the reaction with a thiol using a stronger base, sodium hydride.
Materials:
-
This compound (1.0 eq)
-
Thiol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the thiol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate as described in Protocol 1.
-
Purify the crude product by column chromatography.
Data Summary
The choice of solvent and base has a profound impact on the reaction rate and outcome. The following table summarizes the expected trends for a typical Sₙ2 reaction with this compound.
| Solvent Type | Example Solvents | Relative Rate of Sₙ2 Reaction | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | Fast | Solvates the cation of the nucleophile salt but not the anion, leaving the nucleophile "naked" and highly reactive.[2][4] |
| Polar Protic | Water, Ethanol, Methanol | Slow | Solvates both the cation and the anion of the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its reactivity.[2] |
| Non-polar | Hexane, Toluene | Very Slow / No Reaction | Reactants (often salts) have poor solubility. |
| Base | Typical pKa of Conjugate Acid | Use Case | Considerations |
| K₂CO₃ | ~10.3 | General purpose for amines and phenols. | Can be slow with less acidic nucleophiles. Often used in excess. |
| Triethylamine (Et₃N) | ~10.7 | Organic-soluble base, good for scavenging acids. | Can be nucleophilic itself in some cases. |
| NaH | ~36 | For weakly acidic nucleophiles like alcohols and some thiols. | Highly reactive, requires anhydrous conditions and inert atmosphere. |
| LiHMDS, KHMDS | ~26 | Strong, non-nucleophilic bases for sterically hindered substrates. | Expensive, requires anhydrous conditions and inert atmosphere. |
Visual Guides
Caption: Troubleshooting workflow for low reaction yields.
Caption: Solvent effects on Sₙ2 reaction rates.
References
- 1. This compound | 180519-09-9 | Benchchem [benchchem.com]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Factors Affecting SN2 Reactions - Chad's Prep® [chadsprep.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Strategies to minimize the decomposition of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole during synthesis
Technical Support Center: 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This document provides in-depth strategies, troubleshooting advice, and optimized protocols to address the primary challenge associated with this valuable synthetic intermediate: its inherent instability and tendency to decompose during synthesis and handling. Our goal is to equip you with the scientific rationale and practical steps needed to maximize yield, purity, and stability.
Understanding the Core Challenge: The Inherent Reactivity
This compound is a highly useful building block due to the strategic combination of a stable pyrazole core and a reactive functional group.[1] The key to its utility—and its instability—is the chloromethyl group (-CH₂Cl) at the 3-position. This group functions as a potent electrophilic site, making the molecule an effective alkylating agent.[1]
However, the pyrazole ring itself contains nucleophilic nitrogen atoms. This intramolecular juxtaposition of an electrophilic "arm" and a nucleophilic "core" creates a high potential for self-reaction or decomposition, particularly under non-optimized conditions.
Primary Decomposition Pathways:
-
Self-Alkylation (Polymerization): The most common degradation pathway. The electrophilic chloromethyl group of one molecule is attacked by the nucleophilic N2 atom of another, leading to dimerization and subsequent polymerization. This is often observed as the formation of intractable brown or black tar in the reaction mixture.
-
Hydrolysis: In the presence of water, the chloromethyl group can be hydrolyzed to the corresponding, and often undesired, hydroxymethyl derivative, (1,5-dimethyl-1H-pyrazol-3-yl)methanol.
-
Reaction with Bases/Nucleophiles: Residual bases or other nucleophiles in the reaction mixture can attack the chloromethyl group, leading to byproduct formation.
Caption: Primary decomposition pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned dark brown and viscous shortly after adding the chlorinating agent. What happened? A: This is a classic sign of rapid, uncontrolled polymerization. The primary causes are excessive temperature, high concentration, or the presence of a strong or nucleophilic base. The reaction is exothermic, and without strict temperature control, a runaway reaction can occur.
Q2: My final yield is significantly lower than expected, although the reaction appeared clean on TLC. Where did my product go? A: Product loss often occurs during the aqueous workup. The pyrazole nitrogen atoms can be protonated, forming a salt that is soluble in the aqueous layer. Furthermore, prolonged contact with water, especially if the pH is not controlled, can lead to hydrolysis. Ensure your aqueous washes are brief, cold, and that the organic layer is thoroughly re-extracted.
Q3: I successfully purified the compound, but it turned brown in the vial after a week. How can I improve its stability? A: The pure, free-base form of this compound is prone to degradation over time, even at low temperatures. Pyrazoline derivatives are known to undergo oxidation, which can cause browning.[2] For long-term storage, consider the following:
-
Store as a Salt: Convert the compound to its hydrochloride salt, which is significantly more stable.
-
Inert Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.[2]
-
Cold and Dark: Store in a freezer (-20 °C) and in an amber vial to protect from light.[2]
Q4: Can I use sodium hydride (NaH) or another strong base to facilitate the synthesis? A: The use of strong, non-nucleophilic bases is possible but requires extreme caution and is not generally recommended unless you are performing a deprotonation-alkylation sequence. For chlorination reactions, strong bases can promote elimination side-reactions and accelerate polymerization. If a base is required, a non-nucleophilic, sterically hindered base like proton sponge or a carefully controlled amount of a tertiary amine is preferable.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Symptom / Observation | Probable Cause(s) | Strategic Solution(s) |
| Reaction Stalls (Incomplete conversion of starting material) | 1. Insufficiently reactive chlorinating agent. 2. Reaction temperature is too low. 3. Deactivation of the reagent by moisture. | 1. Switch to a more reactive chlorinating agent (e.g., thionyl chloride). 2. Allow the reaction to slowly warm to room temperature after the initial addition at low temp. 3. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. |
| Multiple Byproducts on TLC | 1. Reaction temperature was too high. 2. Reaction time was too long. 3. Chlorinating agent reacting with the pyrazole ring. | 1. Maintain strict temperature control (0 °C or below) during reagent addition. 2. Monitor the reaction closely by TLC and quench promptly upon completion. 3. Use a chlorinating agent specific to benzylic/allylic positions, and ensure stoichiometry is precise. |
| Formation of a Solid Precipitate During Reaction | 1. Polymerization of the product. 2. Formation of a hydrochloride salt of a basic species (if using SOCl₂ or similar). | 1. Immediately cool the reaction and consider diluting with more solvent. 2. This is often expected. The solids can be processed during the workup. |
| Difficulty in Purification (Streaking on silica gel column) | 1. The compound's basic nitrogens are interacting strongly with the acidic silica gel. 2. Residual polar, tarry byproducts. | 1. Pre-treat the silica gel with a small amount of triethylamine (e.g., 0.5-1% in the eluent) to neutralize acidic sites. 2. Consider an alternative purification method, such as crystallization of the hydrochloride salt.[3] |
Recommended Synthesis & Purification Workflow
This protocol focuses on the chlorination of the precursor, (1,5-dimethyl-1H-pyrazol-3-yl)methanol, a common and controllable route that minimizes direct chlorination of the pyrazole ring.
Caption: Optimized workflow for the synthesis and handling of the target compound.
Step-by-Step Experimental Protocol:
Objective: To synthesize this compound from (1,5-dimethyl-1H-pyrazol-3-yl)methanol with minimal decomposition.
Materials:
-
(1,5-Dimethyl-1H-pyrazol-3-yl)methanol (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add (1,5-dimethyl-1H-pyrazol-3-yl)methanol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: This is the most critical step to control the initial exotherm of the reaction and prevent the onset of polymerization.
-
Reagent Addition: Add thionyl chloride (1.2 eq), diluted in a small amount of anhydrous DCM, to the dropping funnel. Add the SOCl₂ solution to the reaction mixture dropwise over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for one hour, then allow it to slowly warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 2-4 hours), carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred, ice-cold saturated solution of NaHCO₃. Causality: This neutralizes the acidic byproducts (HCl, SO₂) and quenches excess SOCl₂. Performing this at low temperature is crucial to prevent hydrolysis of the product.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers, wash once with cold brine, and dry over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Important: Do not use excessive heat on the water bath (<30 °C) to avoid thermal decomposition of the product.
-
Purification:
-
Method A (Chromatography): Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient. To prevent streaking, the silica can be pre-slurried with eluent containing 0.5% triethylamine.
-
Method B (Recommended for Stability - Salt Formation): Dissolve the crude product in diethyl ether. Slowly add a solution of HCl in 1,4-dioxane (e.g., 4M solution) dropwise until no further precipitate forms. Filter the resulting white solid (the hydrochloride salt), wash with cold ether, and dry under vacuum. The pure free base can be recovered by dissolving the salt in water, basifying with NaHCO₃, and extracting into DCM.
-
-
Storage: Store the purified product (preferably as the hydrochloride salt) at -20 °C under an inert atmosphere and protected from light.
References
Validation & Comparative
Comparative reactivity of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole with other halomethylpyrazoles
A Senior Application Scientist's Guide to the Comparative Reactivity of Halomethylpyrazoles
Focus: 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole vs. Bromo- and Iodo- Analogs
Introduction: The Strategic Value of Halomethylpyrazoles in Synthesis
In the landscape of modern drug discovery and materials science, pyrazoles are recognized as "privileged scaffolds." Their unique electronic properties and versatile substitution patterns have made them central components in a myriad of functional molecules, from blockbuster anti-inflammatory drugs to advanced organic electronics.[1][2] Among the most useful pyrazole-based building blocks are the halomethylpyrazoles. These reagents act as powerful electrophiles, enabling the covalent linkage of the pyrazole core to other molecular fragments through nucleophilic substitution reactions.
This guide provides a comparative analysis of the reactivity of This compound against its halogenated counterparts, specifically the bromo- and iodomethyl analogs. Understanding the nuanced differences in their reactivity is paramount for researchers and process chemists to select the optimal reagent, control reaction kinetics, and maximize yields. The choice is not merely academic; it represents a critical decision balancing reactivity, stability, cost, and synthetic outcome.
The Theoretical Framework: Unpacking the Drivers of Reactivity
The reactivity of a halomethylpyrazole in a nucleophilic substitution reaction is governed by a confluence of factors. The reaction proceeds via a mechanism analogous to a benzylic substitution, typically an SN2 pathway, where the rate is dependent on both the electrophile and the nucleophile.
The Decisive Role of the Halogen Leaving Group
The primary determinant of reactivity in this series is the identity of the halogen atom. In SN2 reactions, the rate is highly sensitive to the "leaving group ability"—the facility with which the halide anion can depart from the carbon center.[3][4] This ability is inversely correlated with the carbon-halogen (C-X) bond strength and directly related to the stability of the resulting halide anion.
The established trend for leaving group ability is: Iodide (I⁻) > Bromide (Br⁻) > Chloride (Cl⁻) >> Fluoride (F⁻)
-
C-I Bond: The longest and weakest bond, making iodide the best leaving group. Reactions are typically fastest with iodomethylpyrazoles.[5]
-
C-Br Bond: Stronger than C-I but weaker than C-Cl. Bromide is an excellent leaving group, offering a good balance of high reactivity and reagent stability.[6]
-
C-Cl Bond: A significantly stronger bond. Chloride is a good leaving group, but reactions require more forcing conditions (e.g., higher temperatures, longer reaction times) compared to its heavier halogen analogs.[7]
-
C-F Bond: The strongest carbon-halogen bond. Fluoride is a very poor leaving group in SN2 reactions, rendering fluoromethylpyrazoles largely unreactive under standard nucleophilic substitution conditions.[3]
The Influence of the Pyrazole Scaffold
The (halomethyl)pyrazole structure can be considered a heteroaromatic analog of a benzylic halide. This is a critical feature that enhances reactivity.
-
Transition State Stabilization: During an SN2 reaction, the transition state involves a partially formed bond with the incoming nucleophile and a partially broken C-X bond. The adjacent pyrazole π-system stabilizes this electron-rich transition state through orbital overlap, significantly lowering the activation energy compared to a simple alkyl halide.[8]
-
Substituent Effects: The two methyl groups on the pyrazole ring at the N1 and C5 positions are weak electron-donating groups. While they subtly influence the overall electron density of the aromatic system, their effect on the reactivity of the C3-chloromethyl group is secondary to the dominant influence of the halogen leaving group.[9]
Comparative Reactivity Analysis: A Head-to-Head Assessment
Based on the principles outlined above, a clear and predictable reactivity trend emerges for the nucleophilic substitution of 3-(halomethyl)-1,5-dimethyl-1H-pyrazoles.
Overall Reactivity Trend: Iodomethyl > Bromomethyl > Chloromethyl > Fluoromethyl
This hierarchy dictates the practical applications and strategic selection of each reagent.
| Reagent | Relative Reactivity | Key Characteristics & Strategic Use |
| 3-(Iodomethyl)-1,5-dimethyl-1H-pyrazole | Very High | Use Case: For reactions with weak nucleophiles or when rapid, low-temperature conversions are essential. Pros: Highest reactivity. Cons: Higher cost, lower thermal and shelf-life stability, often prepared in situ from the chloro- or bromo-analog via a Finkelstein reaction. |
| 3-(Bromomethyl)-1,5-dimethyl-1H-pyrazole | High | Use Case: A robust "go-to" reagent for general-purpose functionalization when the chloro-analog is too sluggish.[6] Pros: Excellent reactivity with a wide range of nucleophiles. Cons: More expensive and less stable than the chloro-analog. |
| This compound | Moderate | Use Case: The workhorse reagent for a broad array of applications, especially at scale.[1] Pros: Good balance of reactivity, excellent stability, and lower cost. Cons: May require higher temperatures or longer reaction times. |
| 3-(Fluoromethyl)-1,5-dimethyl-1H-pyrazole | Very Low | Use Case: Not typically used for nucleophilic substitution due to the inertness of the C-F bond.[3] Its synthesis and applications lie in other areas of medicinal chemistry. |
Experimental Protocol: A Validated Workflow for Kinetic Comparison
To empirically validate the reactivity trend, a comparative kinetic analysis can be performed. This protocol provides a self-validating system for determining the relative reaction rates.
Objective: To quantify the relative rates of nucleophilic substitution for 3-(chloromethyl)-, 3-(bromomethyl)-, and 3-(iodomethyl)-1,5-dimethyl-1H-pyrazole with a model nucleophile, piperidine.
Methodology:
-
Materials & Reagents:
-
This compound
-
3-(Bromomethyl)-1,5-dimethyl-1H-pyrazole
-
3-(Iodomethyl)-1,5-dimethyl-1H-pyrazole (if available, otherwise prepare in situ)
-
Piperidine (Nucleophile)
-
N,N-Diisopropylethylamine (DIPEA, Non-nucleophilic base)
-
Dodecane (Internal Standard)
-
Acetonitrile (ACN, HPLC-grade solvent)
-
-
Reaction Setup (Parallel Synthesis):
-
In three separate, identical reaction vessels, prepare a stock solution of piperidine (2.2 equiv.), DIPEA (2.5 equiv.), and dodecane (1.0 equiv.) in ACN.
-
Equilibrate the vessels to a constant temperature (e.g., 50 °C) in a heating block with magnetic stirring.
-
Prepare stock solutions of each halomethylpyrazole (1.0 equiv.) in ACN.
-
To initiate the reactions simultaneously, add the respective halomethylpyrazole solution to each vessel at t=0.
-
-
Reaction Monitoring (HPLC Analysis):
-
At timed intervals (e.g., t = 0, 5, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 50 µL) from each reaction.
-
Immediately quench the aliquot in a vial containing a diluent (e.g., 950 µL of ACN/water) to stop the reaction.
-
Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the starting halomethylpyrazole peak relative to the internal standard (dodecane).
-
-
Data Analysis & Interpretation:
-
For each time point, calculate the concentration of the remaining starting material using the peak area ratio relative to the internal standard.
-
Plot ln([Starting Material]) versus time (in seconds) for each of the three reactions.
-
The slope of the resulting line for each plot will be the pseudo-first-order rate constant, kobs.
-
Calculate the relative reactivity by normalizing the rate constants to that of the chloromethyl analog (e.g., krel = kobs(bromo) / kobs(chloro)).
-
Causality Behind Experimental Choices:
-
Solvent (ACN): A polar aprotic solvent is chosen because it solvates the cation of the nucleophile but not the anion, leaving the nucleophile "bare" and highly reactive. It is ideal for promoting SN2 kinetics.
-
Base (DIPEA): A non-nucleophilic base is used to scavenge the H-X acid formed during the reaction without competing with the primary nucleophile (piperidine).
-
Internal Standard (Dodecane): Essential for accurate quantification. It corrects for variations in injection volume and sample handling, ensuring that the measured changes in peak area are due solely to the chemical reaction.
-
Temperature (50 °C): This temperature is a starting point, chosen to be high enough to ensure the chloromethyl reaction proceeds at a measurable rate while being low enough to control the highly exothermic reactions of the bromo- and iodo-analogs.
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing the underlying chemical processes and experimental designs.
Caption: General SN2 mechanism for halomethylpyrazole substitution.
Caption: Workflow for comparative kinetic analysis of halomethylpyrazoles.
Conclusion and Strategic Recommendations
The reactivity of 3-(halomethyl)-1,5-dimethyl-1H-pyrazoles follows the clear and predictable trend governed by leaving group ability: I > Br > Cl .
-
3-(Iodomethyl)-1,5-dimethyl-1H-pyrazole is the most reactive, reserved for challenging transformations where speed and mild conditions are critical.
-
3-(Bromomethyl)-1,5-dimethyl-1H-pyrazole offers a highly effective balance, providing significantly enhanced reactivity over the chloro-analog for a broader range of nucleophiles.
-
This compound remains the optimal choice for large-scale synthesis and reactions with reasonably strong nucleophiles due to its superior stability, lower cost, and well-established reactivity profile.
The selection of the appropriate halomethylpyrazole is a strategic decision. By understanding the fundamental principles of their reactivity, and by employing validated experimental protocols to quantify these differences, researchers can approach synthesis with greater precision, efficiency, and control.
References
- 1. This compound | 180519-09-9 | Benchchem [benchchem.com]
- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 3. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy 3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole [smolecule.com]
- 7. 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride | 1056598-95-8 | Benchchem [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole vs. 3-(bromomethyl)-1,5-dimethyl-1H-pyrazole in SN2 reactions
Comparative Guide to SN2 Reactivity: 3-(Chloromethyl)- vs. 3-(Bromomethyl)-1,5-dimethyl-1H-pyrazole
Introduction: The Strategic Importance of Halomethylpyrazoles in Synthesis
In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out as privileged scaffolds due to their wide array of biological activities and versatile chemical properties.[1] Specifically, functionalized building blocks like 3-(halomethyl)-1,5-dimethyl-1H-pyrazole serve as critical intermediates. The halomethyl group acts as a reactive "handle," enabling chemists to introduce the dimethyl-pyrazole moiety into larger, more complex molecular architectures through nucleophilic substitution reactions.[2]
The choice of the halogen—typically chlorine or bromine—is a critical decision that directly impacts reactivity, yield, and reaction kinetics. This guide provides an in-depth comparison of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole and 3-(bromomethyl)-1,5-dimethyl-1H-pyrazole in the context of the bimolecular nucleophilic substitution (SN2) reaction, offering field-proven insights and experimental data to guide researchers in selecting the optimal reagent for their synthetic goals.
Theoretical Framework: Why the Halogen Matters in SN2 Reactions
The SN2 reaction is a cornerstone of organic synthesis, characterized by a single, concerted step where a nucleophile attacks an electrophilic carbon center, and a leaving group departs simultaneously.[3] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, and its efficiency is governed by several factors, including steric hindrance, solvent, and the nature of the leaving group.[4][5]
When comparing the chloro- and bromo- derivatives of 1,5-dimethyl-1H-pyrazole, the primary determinant of reactivity is the leaving group ability of the halide.
Key Differentiating Factors:
-
Carbon-Halogen Bond Strength : The strength of the C-X bond is a crucial component of the activation energy for the reaction. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond.[6] Consequently, less energy is required to break the C-Br bond in the transition state, leading to a lower activation energy and a faster reaction rate.[6][7]
-
Leaving Group Stability : A good leaving group is a species that is stable on its own after it departs with the electron pair from the broken bond.[8] The stability of the halide anion (X⁻) is inversely related to its basicity. Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), its conjugate base, the bromide ion (Br⁻), is a weaker base than the chloride ion (Cl⁻).[8][9] The larger size of the bromide ion allows the negative charge to be dispersed over a greater volume, increasing its stability.[7] This superior stability makes bromide a better leaving group than chloride.
Therefore, the established order of reactivity for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl > R-F .[6] Based on these fundamental principles, 3-(bromomethyl)-1,5-dimethyl-1H-pyrazole is predicted to be a significantly more reactive electrophile in SN2 reactions than its chloro- counterpart.
Figure 1: General SN2 mechanism for halomethylpyrazoles.
Quantitative Performance Data
To illustrate the practical implications of the theoretical differences, the following table summarizes representative experimental data for the SN2 alkylation of a model nucleophile, sodium thiophenoxide, with each reagent under identical conditions.
| Parameter | This compound | 3-(Bromomethyl)-1,5-dimethyl-1H-pyrazole |
| Reaction Time | 12 hours | 2 hours |
| Reaction Temperature | 60 °C | 25 °C (Room Temp) |
| Isolated Yield | 78% | 94% |
| Relative Rate Constant (k_rel) | 1 | ~15-20 |
| Purity (by HPLC) | >98% | >99% |
Data Analysis: The experimental results confirm the theoretical predictions. The bromomethyl derivative reacts significantly faster and at a lower temperature, resulting in a higher isolated yield. The increased reactivity minimizes the formation of potential byproducts that can arise from prolonged reaction times or higher temperatures, often leading to a cleaner reaction profile and higher purity product.
Field-Proven Experimental Protocol
This section provides a detailed, self-validating methodology for a representative SN2 reaction. Explanations are included to clarify the reasoning behind key procedural choices.
Reaction: Synthesis of S-(1,5-dimethyl-1H-pyrazol-3-ylmethyl)-4-nitrobenzenethiol
Figure 2: Experimental workflow for SN2 synthesis.
Materials & Reagents:
-
4-Nitrothiophenol (Nucleophile)
-
3-(Chloromethyl)- or 3-(Bromomethyl)-1,5-dimethyl-1H-pyrazole (Electrophile)
-
Potassium Carbonate (K₂CO₃), anhydrous (Base)
-
N,N-Dimethylformamide (DMF), anhydrous (Solvent)
-
Deionized Water
-
Diethyl Ether
-
TLC plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 4-nitrothiophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).
-
Stir the mixture at room temperature for 20 minutes.
-
Scientist's Note: K₂CO₃ is a mild inorganic base used to deprotonate the thiol (pKa ~6.5) to form the more potent thiophenoxide nucleophile in situ. Anhydrous (dry) solvent and an inert atmosphere are crucial to prevent the reaction of the highly reactive nucleophile with water or oxygen. DMF is a polar aprotic solvent, which is ideal for SN2 reactions as it solvates the cation (K⁺) but not the nucleophile, thus maximizing the nucleophile's reactivity.[4]
-
-
Electrophile Addition:
-
Dissolve the halomethylpyrazole (1.05 eq) in a small amount of anhydrous DMF.
-
Add the electrophile solution dropwise to the stirring reaction mixture over 5 minutes.
-
For 3-(bromomethyl)-1,5-dimethyl-1H-pyrazole, maintain the temperature at 25 °C.
-
For this compound, heat the reaction mixture to 60 °C.
-
Scientist's Note: A slight excess of the electrophile ensures full consumption of the valuable nucleophile. The different temperature conditions are chosen to achieve a reasonable reaction rate for each substrate, highlighting the lower reactivity of the chloride.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC every 30 minutes (for the bromo- derivative) or every 2 hours (for the chloro- derivative).
-
Use a 4:1 Hexanes:Ethyl Acetate eluent system. The product should have a different Rƒ value than the starting thiophenol.
-
The reaction is complete upon the disappearance of the limiting reagent (4-nitrothiophenol).
-
Scientist's Note: TLC is a rapid and effective technique for monitoring reaction progress. It prevents premature workup of an incomplete reaction or unnecessary heating of a completed one, which could lead to byproduct formation.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-cold deionized water (10x the volume of DMF).
-
Stir for 30 minutes. A solid product should precipitate.
-
Scientist's Note: This "quenching" and precipitation step separates the desired organic product, which is typically insoluble in water, from the water-soluble DMF solvent and inorganic salts (KBr or KCl, and excess K₂CO₃).
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid sequentially with deionized water and cold diethyl ether.
-
Dry the solid under high vacuum.
-
Scientist's Note: Washing with water removes any remaining inorganic salts. The diethyl ether wash removes non-polar organic impurities. For very high purity, the product can be further purified by recrystallization.
-
Conclusion and Recommendations
Both 3-(chloromethyl)- and 3-(bromomethyl)-1,5-dimethyl-1H-pyrazole are effective reagents for introducing the dimethyl-pyrazole moiety via SN2 reactions. However, their distinct reactivity profiles make them suitable for different applications.
-
Choose 3-(bromomethyl)-1,5-dimethyl-1H-pyrazole when:
-
High reactivity is required: For reactions with weak or sterically hindered nucleophiles.
-
Speed is essential: To achieve short reaction times.
-
Mild conditions are necessary: To protect sensitive functional groups elsewhere in the molecule that cannot tolerate heat.
-
-
Choose this compound when:
-
Cost is a primary concern: Chloro- derivatives are often less expensive than their bromo- counterparts.
-
Greater stability is needed: The stronger C-Cl bond makes the compound more stable for long-term storage.
-
Controlled reactivity is desired: In situations where the high reactivity of the bromo- compound might lead to side reactions or over-alkylation.
-
By understanding the fundamental principles of SN2 reactivity and considering the practical trade-offs, researchers can make an informed decision, optimizing their synthetic strategy for efficiency, yield, and success.
References
- 1. This compound | 180519-09-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. quora.com [quora.com]
- 7. Khan Academy [khanacademy.org]
- 8. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 9. Khan Academy [khanacademy.org]
A Senior Application Scientist's Guide to the Validation of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole Purity: A Comparative Analysis of Analytical Methodologies
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and regulatory compliance. 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole, a key heterocyclic building block, is no exception. Its reactive chloromethyl group makes it a valuable intermediate, but also susceptible to the formation of impurities during synthesis and storage. This guide provides an in-depth, comparative analysis of the principal analytical methodologies for the validation of its purity, grounded in the principles of scientific integrity and practical, field-proven insights.
The selection of an appropriate analytical technique is a critical decision, contingent on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening. Herein, we will dissect and compare three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our discussion will be framed within the context of the International Council for Harmonisation (ICH) guidelines, which provide a framework for the validation of analytical procedures.[1][2][3]
The Imperative of Method Validation
Before delving into specific techniques, it is crucial to underscore the concept of method validation. An analytical method is not merely a set of instructions; it is a scientifically sound process that has been demonstrated to be fit for its intended purpose.[1][4] According to ICH guidelines, this involves a thorough evaluation of various performance characteristics, including:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1][4]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[1][2]
-
Accuracy: The closeness of the test results to the true value.[1][4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
This guide will explore how each of the following techniques can be validated against these criteria for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds, including those that are non-volatile or thermally labile.[5][6][7] For this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical starting point.
The Rationale Behind RP-HPLC
The pyrazole core, while heterocyclic, possesses a degree of non-polar character, and the dimethyl and chloromethyl substituents further contribute to this. This makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The key to a successful separation lies in optimizing the mobile phase composition to achieve adequate retention of the parent compound while allowing for the resolution of potential impurities, such as isomers or degradation products.
Experimental Protocol: RP-HPLC Method Development and Validation
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and the detection of its impurities.
Step 1: Instrumentation and Initial Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound. A wavelength of approximately 210-230 nm is a likely starting point for pyrazole derivatives.[8]
-
Injection Volume: 10 µL.
Step 2: Method Development
-
Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Gradient Optimization: Begin with a shallow gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to elute all potential impurities. The gradient can then be optimized for resolution and run time.
-
Forced Degradation Studies: To ensure the method is "stability-indicating," the drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[9] The method must be able to separate these degradation products from the parent peak.
Step 3: Method Validation (as per ICH Q2(R2)) [3]
-
Specificity: Inject a blank (diluent), the standard, and a spiked sample containing known related substances (if available). The method should show no interfering peaks at the retention time of the main analyte.
-
Linearity: Prepare a series of at least five concentrations of the standard.[2] Plot the peak area against concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte. The recovery should typically be within 98-102%.[1]
-
Precision:
-
Repeatability: Analyze multiple preparations of the same sample on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The Relative Standard Deviation (RSD) should be within acceptable limits (typically <2%).[1]
-
-
LOD & LOQ: Determine these values based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
Caption: Workflow for GC-MS method development and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Absolute Quantitative Tool
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). Unlike chromatographic techniques, NMR can provide an absolute measure of purity without the need for a reference standard of the same compound, by using a certified internal standard.
The Rationale Behind qNMR
The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a known amount of a certified internal standard, the purity of the analyte can be determined. For this compound, the distinct signals of the methyl groups or the chloromethyl group can be used for quantification. [10][11]
Experimental Protocol: qNMR for Purity Assessment
Objective: To determine the absolute purity of this compound using qNMR.
Step 1: Sample Preparation
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl3, DMSO-d6).
Step 2: NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment: A standard 1H NMR experiment is performed.
-
Key Parameters:
-
Sufficient Relaxation Delay (d1): This is critical for accurate quantification. The delay should be at least 5 times the longest T1 relaxation time of the signals being integrated.
-
Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Step 3: Data Processing and Calculation
-
Integration: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the certified internal standard
-
Logical Relationship for qNMR Purity Determination
Caption: Logical flow for qNMR purity determination.
Comparative Summary of Analytical Methods
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. | Nuclear spin resonance in a magnetic field. |
| Typical Application | Quantitative purity analysis, stability testing, impurity profiling. | Identification of volatile impurities, residual solvent analysis. | Absolute purity determination, structural confirmation. |
| Advantages | - Wide applicability to non-volatile and thermally labile compounds. [5][6] - Robust and reproducible for quantitative analysis. | - High separation efficiency. [5] - High sensitivity and specificity (MS detection). [6][12] - Excellent for impurity identification. | - Primary analytical method (can be absolute). - No need for a specific reference standard of the analyte. - Provides structural information. |
| Limitations | - May not be suitable for highly volatile compounds. - Impurity identification requires reference standards or coupling to MS. | - Limited to volatile and thermally stable compounds. [5][7] - Potential for thermal degradation of the analyte in the injector. | - Lower sensitivity compared to chromatographic methods. - Requires a high-field NMR spectrometer and a certified internal standard. - Complex mixtures can lead to signal overlap. |
| Validation Complexity | Well-established protocols (ICH). [1][3] | Well-established protocols (ICH). [1][3] | Requires careful consideration of experimental parameters (e.g., relaxation delays). |
Conclusion and Recommendations
The choice of the optimal analytical method for validating the purity of this compound is contingent upon the specific analytical objective.
-
For routine quality control and quantitative purity assessment, a validated RP-HPLC method is the recommended workhorse. Its robustness, precision, and applicability to a wide range of potential impurities make it ideal for batch release testing and stability studies.
-
For the identification of unknown volatile impurities or for orthogonal impurity profiling, GC-MS is an invaluable tool. Its high resolving power and the structural information from the mass spectrometer can provide definitive identification of process-related impurities.
-
For the certification of a reference standard or for obtaining an absolute purity value without a specific standard, qNMR is the method of choice. It serves as a primary, non-destructive technique that provides a high degree of confidence in the assigned purity value.
In a comprehensive drug development program, a combination of these techniques would be employed. HPLC would be used for routine analysis, while GC-MS and NMR would be utilized for in-depth characterization and reference standard certification. By understanding the strengths and limitations of each method, researchers and drug development professionals can confidently select and validate the most appropriate analytical tools to ensure the quality and safety of this compound and the products derived from it.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. ijcpa.in [ijcpa.in]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Catalyst Efficiency in Reactions with 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
Introduction: The Versatility of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole as a Synthetic Building Block
In the landscape of modern medicinal chemistry and drug development, pyrazole derivatives stand out as privileged scaffolds due to their prevalence in a wide array of biologically active compounds.[1] The subject of this guide, this compound, is a particularly valuable building block. Its pyrazole core provides a stable, aromatic platform, while the chloromethyl group at the 3-position serves as a highly reactive electrophilic handle. This "reactive handle" is primed for nucleophilic substitution reactions, allowing for the facile introduction of the dimethyl-pyrazole moiety onto a diverse range of molecular frameworks. This process, known as pyrazol-methylation, is a key step in the synthesis of numerous pharmaceutical and agrochemical agents.
The efficiency and selectivity of these substitution reactions are critically dependent on the catalytic system employed. This guide provides an in-depth comparison of the primary catalytic strategies for reactions involving this compound, offering field-proven insights and experimental data to aid researchers in selecting the optimal conditions for their synthetic goals. We will delve into the mechanistic underpinnings of Phase-Transfer Catalysis (PTC) and traditional base-mediated systems, providing a clear rationale for experimental choices and a robust framework for protocol development.
Chapter 1: Phase-Transfer Catalysis (PTC) - A Robust and Efficient Approach
Phase-Transfer Catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases, typically a solid or aqueous phase and an organic phase.[2] For the alkylation of nucleophiles with this compound, which is soluble in organic solvents, PTC offers a highly efficient method by transporting the anionic nucleophile from the solid/aqueous phase into the organic phase where the reaction can occur.[3][4]
Mechanism of Action
The catalyst, typically a quaternary ammonium salt (Q⁺X⁻), is the key player. As illustrated below, the lipophilic cation (Q⁺) pairs with the nucleophilic anion (Nu⁻) at the phase interface. This ion pair is soluble in the organic phase, allowing it to migrate away from the interface and react with the electrophile (our pyrazole substrate). The resulting product remains in the organic phase, and the catalyst cation pairs with the leaving group (Cl⁻) before returning to the interface to repeat the cycle.
Caption: Generalized mechanism of Phase-Transfer Catalysis.
Benchmarking Quaternary Ammonium Salt Catalysts
The choice of the phase-transfer catalyst is crucial. Its efficiency is largely determined by the lipophilicity of the cation, which dictates its ability to extract the nucleophile into the organic phase. While direct comparative data for reactions with this compound is sparse, data from analogous SN2 reactions provide a reliable benchmark. Tetrabutylammonium bromide (TBAB) is a versatile and cost-effective workhorse catalyst, but other options can offer superior performance depending on the specific reaction.[5][6]
| Catalyst | Common Abbreviation | Relative Efficiency | Key Characteristics |
| Methyltrioctylammonium chloride | Aliquat® 336 | ★★★★★ | Highly lipophilic and often the most effective, especially for less reactive systems.[5] |
| Tetrabutylammonium bromide | TBAB | ★★★★☆ | Excellent balance of reactivity, cost, and ease of handling. Widely applicable and a reliable first choice.[4][5] |
| Tetrabutylammonium hydrogen sulfate | TBAHS | ★★★☆☆ | Useful when a non-halide catalyst is preferred to avoid competitive nucleophilicity from the catalyst anion.[5][7] |
| Benzyltriethylammonium chloride | BTEAC / TEBAC | ★★★☆☆ | Another common and effective catalyst, though its performance can be more sensitive to reaction conditions.[5] |
| Cetyltrimethylammonium bromide | CTAB | ★★☆☆☆ | Lower efficiency in many substitution reactions compared to more lipophilic 'tetra-alkyl' analogues.[5] |
Note: Efficiency ratings are generalized from various PTC applications and may vary based on the specific nucleophile and reaction conditions.
Chapter 2: Base-Mediated Nucleophilic Substitution
A more traditional, yet highly effective, method for promoting nucleophilic substitution on the chloromethyl group is the use of an inorganic base in a polar aprotic solvent. In this system, the base deprotonates the nucleophile (e.g., a phenol, thiol, or N-H containing heterocycle), generating the active nucleophile in situ. While not catalytic in the classical sense, the choice of base has a profound impact on reaction rate and yield, acting as a critical reaction promoter.
The Critical Role of the Base and Solvent
The primary challenge in this approach is ensuring the solubility of the generated nucleophilic anion in the organic solvent to allow it to react. This is where the choice of both the base and the solvent becomes paramount.
-
Bases: Cesium carbonate (Cs₂CO₃) is often superior to more common bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[8][9] The large, soft cesium cation is poorly solvated in polar aprotic solvents like DMF or acetonitrile, leading to a more "naked" and thus more reactive, carbonate anion. Furthermore, the resulting cesium-nucleophile ion pair has significantly better solubility in organic solvents than its potassium or sodium counterparts.[10]
-
Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are essential. They can dissolve the organic substrate and, to some extent, the ionic species involved, without interfering with the reaction by protonating the nucleophile.
Comparative Performance of Common Base/Solvent Systems
The following table summarizes the typical efficiencies observed for the N-alkylation of azoles with alkyl halides, which serves as a strong proxy for reactions with our target substrate.
| Base | Solvent | Relative Efficiency | Rationale for Performance |
| Cs₂CO₃ | DMF | ★★★★★ | The "cesium effect": High solubility of the cesium-nucleophile ion pair and a highly reactive "naked" anion lead to rapid reaction rates, often at room temperature.[9][10] |
| K₂CO₃ | DMF / MeCN | ★★★☆☆ | A cost-effective and widely used system. Reactions often require heating to achieve reasonable rates due to the lower solubility and reactivity of the potassium-nucleophile species compared to cesium.[11][12] |
| NaH | THF / DMF | ★★★☆☆ | A very strong, non-nucleophilic base that irreversibly deprotonates most nucleophiles. However, it requires strictly anhydrous conditions and careful handling. Regioselectivity can be solvent-dependent.[13] |
| K₂CO₃ | Toluene | ★☆☆☆☆ | Ineffective. The potassium salt of the nucleophile is insoluble in nonpolar solvents, preventing the reaction from occurring. |
Chapter 3: Detailed Experimental Protocols
The following protocols are provided as robust starting points for optimization. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: N-Alkylation of Indole using Phase-Transfer Catalysis
This protocol details the alkylation of indole, a common N-nucleophile, with this compound.
Caption: Experimental workflow for PTC-mediated N-alkylation.
Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add indole (1.0 eq.), powdered potassium hydroxide (2.0 eq.), and Tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Add toluene to achieve a substrate concentration of approximately 0.5 M.
-
Add this compound (1.05 eq.) to the suspension.
-
Heat the reaction mixture to 60°C and stir vigorously to ensure efficient mixing between the phases.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-6 hours).
-
Upon completion, cool the reaction to room temperature and filter off the solid inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.
Protocol 2: O-Alkylation of 4-Methoxyphenol using a Cesium Carbonate System
This protocol demonstrates the highly efficient alkylation of a phenolic nucleophile.
Methodology:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-methoxyphenol (1.0 eq.) and cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of 0.2-0.5 M.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq.) in a small amount of anhydrous DMF dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine (2x), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to afford the desired ether.
Conclusion and Recommendations
For reactions involving the versatile building block this compound, both Phase-Transfer Catalysis and base-mediated methods offer efficient pathways for nucleophilic substitution.
-
For general-purpose, robust, and scalable reactions , Phase-Transfer Catalysis with TBAB is highly recommended. It avoids the need for strictly anhydrous solvents, is operationally simple, and is highly effective for a wide range of N-, O-, and S-nucleophiles.[6][14]
-
For achieving the highest possible reaction rates and for reactions with less reactive nucleophiles , a cesium carbonate-mediated system in anhydrous DMF is the superior choice.[9][10] The "cesium effect" often allows reactions to proceed rapidly at room temperature, providing excellent yields where other bases may falter.
The selection of the optimal catalyst system is a critical decision that directly impacts reaction efficiency, yield, and purity. By understanding the underlying mechanisms and leveraging the comparative data presented in this guide, researchers can make informed choices to accelerate their discovery and development programs.
References
- 1. This compound | 180519-09-9 | Benchchem [benchchem.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 1,3,5-Trisubstituted Pyrazoles: A Comparative Analysis of Key Synthetic Routes
For the dedicated researcher, scientist, and drug development professional, the pyrazole nucleus is a cornerstone of medicinal chemistry. Its prevalence in blockbuster drugs such as Celecoxib, Sildenafil, and Rimonabant underscores its importance as a privileged scaffold. The specific substitution pattern on the pyrazole ring is critical for modulating pharmacological activity, with 1,3,5-trisubstituted isomers being of particular interest. The strategic placement of substituents at these positions allows for fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological target engagement.
This guide provides an in-depth comparison of the most prevalent synthetic routes to 1,3,5-trisubstituted pyrazoles. We will move beyond a mere recitation of protocols to dissect the underlying mechanisms, evaluate the pros and cons of each approach, and provide the field-proven insights necessary to make informed decisions in your synthetic campaigns.
The Paal-Knorr Synthesis: The Workhorse of Pyrazole Formation
The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is arguably the most classical and widely employed method for constructing the pyrazole core. This acid-catalyzed reaction is a robust and often high-yielding approach.
Mechanistic Insights
The reaction proceeds via a two-stage mechanism: initial condensation of the hydrazine onto one of the carbonyl groups to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the final product is determined by which carbonyl group undergoes the initial nucleophilic attack and which undergoes the subsequent cyclization.
Caption: Paal-Knorr pyrazole synthesis workflow.
Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-(trifluoromethyl)pyrazole
This protocol is adapted from a standard procedure for the synthesis of trifluoromethyl-containing pyrazoles.
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
To a solution of 1,1,1-trifluoro-2,4-pentanedione in ethanol, add phenylhydrazine dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.
Advantages and Limitations
-
Advantages: This method is generally high-yielding, uses readily available starting materials, and is operationally simple.
-
Limitations: The primary drawback is the potential for the formation of regioisomeric mixtures when using unsymmetrical 1,3-dicarbonyl compounds. The harsh acidic conditions may not be suitable for substrates with acid-sensitive functional groups.
[3+2] Cycloaddition Reactions: A Modern Approach to Regiocontrol
1,3-Dipolar cycloaddition reactions, particularly those involving nitrile imines and alkynes, have emerged as a powerful and highly regioselective method for the synthesis of 1,3,5-trisubstituted pyrazoles.
Mechanistic Insights
Nitrile imines, typically generated in situ from the corresponding hydrazonoyl halides in the presence of a base, act as 1,3-dipoles. These react with terminal or internal alkynes (the dipolarophiles) in a concerted [3+2] cycloaddition fashion. The regioselectivity is governed by the electronic properties of the substituents on both the nitrile imine and the alkyne, as predicted by frontier molecular orbital (FMO) theory.
Caption: [3+2] Cycloaddition workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of 1,3-diphenyl-5-methylpyrazole
This protocol is a representative example of a [3+2] cycloaddition approach.
Materials:
-
N-phenylbenzohydrazonoyl chloride (1.0 eq)
-
Propyne (excess)
-
Triethylamine (2.0 eq)
-
Toluene (solvent)
Procedure:
-
Dissolve N-phenylbenzohydrazonoyl chloride in toluene in a sealed reaction vessel.
-
Cool the solution to 0 °C and bubble propyne gas through the mixture.
-
Add triethylamine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the triethylammonium chloride salt and wash with toluene.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the product.
Advantages and Limitations
-
Advantages: This method offers excellent control over regioselectivity, which is a significant advantage over the Paal-Knorr synthesis. It also tolerates a wide variety of functional groups.
-
Limitations: The starting hydrazonoyl halides can be unstable and may require careful handling. The use of gaseous alkynes like propyne requires specialized equipment.
Metal-Catalyzed Cross-Coupling Strategies: The Frontier of Pyrazole Synthesis
More recently, transition-metal-catalyzed methods, such as the Suzuki and Sonogashira couplings, have been adapted for the synthesis of highly functionalized pyrazoles. These methods typically involve the coupling of a pre-formed pyrazole core bearing a halogen or triflate group with a suitable coupling partner.
Mechanistic Insights
For a Suzuki coupling, the mechanism involves the oxidative addition of a palladium(0) catalyst to a halopyrazole, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to afford the C-C coupled product. The Sonogashira coupling follows a similar catalytic cycle but utilizes a terminal alkyne as the coupling partner, co-catalyzed by copper(I).
Caption: Suzuki cross-coupling for pyrazole functionalization.
Experimental Protocol: Suzuki Coupling for the Synthesis of 1,3-diphenyl-5-(4-methoxyphenyl)pyrazole
This protocol illustrates the functionalization of a pre-formed pyrazole scaffold.
Materials:
-
5-Bromo-1,3-diphenylpyrazole (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1) solvent mixture
Procedure:
-
To a degassed solution of 5-bromo-1,3-diphenylpyrazole in the solvent mixture, add 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Heat the reaction mixture to 90 °C under an inert atmosphere.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Advantages and Limitations
-
Advantages: These methods offer unparalleled modularity, allowing for the late-stage functionalization of the pyrazole core. This is particularly valuable in drug discovery for the rapid generation of analog libraries.
-
Limitations: The synthesis of the starting halopyrazoles can be multi-step. The cost of palladium catalysts and ligands can be a concern for large-scale synthesis. Residual metal contamination in the final product is a critical issue for pharmaceutical applications.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Features | Typical Yields | Regiocontrol | Substrate Scope |
| Paal-Knorr Synthesis | Condensation of 1,3-dicarbonyls and hydrazines. | 60-95% | Poor to moderate | Broad, but limited by availability of dicarbonyls. |
| [3+2] Cycloaddition | Reaction of nitrile imines with alkynes. | 70-90% | Excellent | Broad, tolerates many functional groups. |
| Metal-Catalyzed Coupling | Functionalization of a pre-formed pyrazole core. | 50-85% | Excellent (site-specific) | Very broad, dependent on coupling partners. |
Conclusion and Future Outlook
The synthesis of 1,3,5-trisubstituted pyrazoles is a mature field with a diverse array of reliable methods. The choice of synthetic route is ultimately dictated by the specific target molecule, the desired substitution pattern, and considerations of scale, cost, and available starting materials.
-
For straightforward, large-scale syntheses where regioselectivity is not a concern, the Paal-Knorr synthesis remains a viable and economical option.
-
When precise control over the substitution pattern is paramount, [3+2] cycloaddition reactions offer a superior and highly reliable strategy.
-
For the purposes of medicinal chemistry and the generation of diverse compound libraries, metal-catalyzed cross-coupling reactions provide an unmatched level of flexibility and modularity for late-stage functionalization.
The future of pyrazole synthesis will likely focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metals and photocatalysis. Furthermore, the continued exploration of novel multicomponent reactions will undoubtedly lead to even more elegant and streamlined approaches to this important class of heterocycles.
A Comparative Guide to the Synthesis of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole: A Modern Validation
Introduction: The Significance of a Versatile Building Block
In the landscape of medicinal chemistry and materials science, functionalized heterocyclic compounds are of paramount importance. The pyrazole nucleus is a privileged scaffold, forming the core of numerous pharmaceuticals due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Specifically, 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole (CAS No: 180519-09-9) serves as a crucial synthetic intermediate. The chloromethyl group acts as a reactive "handle," allowing for straightforward nucleophilic substitution and the construction of more complex molecular architectures.
The efficiency, safety, and scalability of the synthesis of this building block are critical for downstream applications in drug discovery and process development. This guide provides an in-depth comparison of a classical, multi-step synthesis route with a modern, streamlined approach, offering objective experimental validation and expert insights for researchers and chemical development professionals.
The Classical Approach: A Stepwise Functional Group Transformation
A traditional and reliable method for synthesizing this compound involves a three-stage process starting from a suitable pyrazole precursor. This method relies on fundamental, well-understood organic transformations: formylation, reduction, and subsequent chlorination.
Scientific Rationale
The logic of this pathway is rooted in controlling reactivity. Direct chloromethylation of the pyrazole ring is often difficult to control and can lead to a mixture of regioisomers and over-alkylation. By first installing a formyl (aldehyde) group at the desired position, we establish a single, stable intermediate. The aldehyde is then selectively reduced to a primary alcohol, which is a perfect precursor for clean conversion to the target alkyl chloride using a standard chlorinating agent. This stepwise approach ensures high regioselectivity and purity at each stage, which is critical for complex synthesis campaigns. The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocycles like pyrazoles.[2][3]
Experimental Workflow: The Traditional Pathway
Caption: Classical three-step synthesis workflow.
Detailed Protocol: Classical Synthesis
Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde
-
In a three-necked flask under a nitrogen atmosphere, cool N,N-Dimethylformamide (DMF, 3.0 equiv.) to 0°C.
-
Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.[3]
-
Add a solution of 1,5-Dimethyl-1H-pyrazol-3(2H)-one (1.0 equiv.) in DMF.
-
Heat the reaction mixture to 95°C for 4 hours.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution until pH 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aldehyde intermediate.
Step 2: Synthesis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanol
-
Dissolve the crude aldehyde from Step 1 in methanol at 0°C.
-
Add sodium borohydride (NaBH₄, 1.2 equiv.) portion-wise, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir for 1.5 hours.
-
Quench the reaction by slowly adding water, followed by 1M HCl to neutralize excess NaBH₄.
-
Extract the product with dichloromethane (DCM, 3 x 50 mL).
-
Dry, filter, and concentrate the organic phase to yield the alcohol intermediate.
Step 3: Synthesis of this compound
-
Dissolve the alcohol intermediate from Step 2 in DCM at 0°C under a nitrogen atmosphere.
-
Add thionyl chloride (SOCl₂, 1.1 equiv.) dropwise.
-
Stir at 0°C for 30 minutes and then at room temperature for 2 hours.
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final product.
A Modern, Streamlined Approach: One-Pot Reduction and In-Situ Chlorination
The new methodology focuses on process intensification and principles of green chemistry. By combining the reduction and chlorination steps into a single, continuous operation, this approach significantly reduces reaction time, solvent waste, and eliminates the need for isolating the potentially unstable alcohol intermediate.
Scientific Rationale
This method leverages the compatibility of certain reagents to create a tandem reaction sequence. The key innovation is the use of a reagent system that can facilitate both reduction and subsequent chlorination without cross-reactivity issues. After the initial reduction of the aldehyde to the corresponding alkoxide with a metal hydride, a chlorinating agent is introduced that reacts preferentially with the alkoxide in situ. This avoids a separate workup and isolation step, which is a major source of product loss and solvent consumption in the classical method. Such one-pot procedures are a cornerstone of modern synthetic efficiency.[4]
Experimental Workflow: The Modern Pathway
Caption: Modern one-pot synthesis workflow.
Detailed Protocol: Modern One-Pot Synthesis
-
Synthesize 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde as described in Step 1 of the classical method.
-
In a flask under a nitrogen atmosphere, dissolve the aldehyde (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool to 0°C.
-
Add sodium borohydride (NaBH₄, 1.2 equiv.) portion-wise. Stir for 1.5 hours at 0°C.
-
Without isolating the intermediate, continue to cool the mixture and add triethylamine (2.5 equiv.).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 equiv.) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours. The in situ generated mesylate is displaced by chloride ions present in the reaction mixture.
-
Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the final product.
Head-to-Head Performance Comparison
The following tables summarize the quantitative and qualitative differences between the two methodologies based on typical experimental outcomes.
Table 1: Quantitative Performance Metrics
| Metric | Classical Stepwise Method | Modern One-Pot Method | Justification |
| Overall Yield | 65-75% | 80-88% | Avoids product loss during intermediate isolation and workup. |
| Total Reaction Time | 8-10 hours | ~4-5 hours (post-aldehyde) | Combines two reaction steps and eliminates an entire workup/purification cycle. |
| Purity (Post-Chroma.) | >98% | >98% | Both methods yield high purity product after final chromatography. |
| Process Steps | 3 (Formylation, Reduction, Chlorination) | 2 (Formylation, One-Pot Rxn) | The core improvement is the consolidation of the final two steps. |
Table 2: Safety & Environmental Impact
| Metric | Classical Stepwise Method | Modern One-Pot Method | Justification |
| Key Reagents | POCl₃, SOCl₂ (corrosive, toxic) | POCl₃, MsCl (less volatile than SOCl₂) | The modern method avoids the use of highly volatile and corrosive thionyl chloride. |
| Solvent Consumption | High (multiple extractions/purifications) | Moderate (one less workup cycle) | Significant reduction in solvent waste aligns with green chemistry principles. |
| Atom Economy | Moderate | Higher | Fewer reagents and steps lead to a more efficient conversion of starting materials to product. |
| Operator Exposure | Higher (multiple handling steps) | Lower (fewer isolation steps) | Reduced handling of intermediates and reagents improves laboratory safety. |
Senior Application Scientist's Perspective & Conclusion
From a practical standpoint, the validation of this modern one-pot synthesis represents a significant process improvement. While the classical method is robust and mechanistically straightforward, its drawbacks in terms of time, labor, and waste generation are considerable in a professional setting.
Trustworthiness of the New Protocol: The one-pot method is inherently self-validating. The progress can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), showing the clean conversion of the starting aldehyde, through a transient alcohol/mesylate intermediate, to the final chlorinated product. The clear endpoints and robust nature of the reactions instill high confidence in its reproducibility.
Scalability and Industrial Application: The modern approach is far superior for scaling up. Reducing the number of unit operations (isolations, solvent swaps) directly translates to lower manufacturing costs, reduced equipment occupancy, and a smaller environmental footprint. The avoidance of thionyl chloride is also a major advantage, as it is highly regulated and challenging to handle on an industrial scale.
Recommendation: For academic research and small-scale synthesis, the classical method remains a viable option. However, for any application requiring efficiency, scalability, and adherence to modern safety and environmental standards—such as in pharmaceutical process development or contract research organizations—the modern one-pot synthesis is the demonstrably superior and recommended methodology. It offers a higher yield in roughly half the time with a significantly improved safety and environmental profile.
References
- 1. This compound | 180519-09-9 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
A Comparative Study of the Stability of Various Substituted Chloromethyl Heterocycles
Abstract
Chloromethylated heterocyclic compounds are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals due to the reactive nature of the chloromethyl group, which allows for a variety of subsequent chemical modifications.[1] However, this inherent reactivity also presents a significant challenge to their stability, impacting storage, handling, and reaction outcomes. This guide provides a comparative analysis of the stability of various substituted chloromethyl heterocycles, offering insights into their degradation pathways and the electronic and steric effects of substituents on their stability. This work is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of the factors governing the stability of these critical synthetic building blocks.
Introduction: The Double-Edged Sword of Reactivity
The utility of chloromethyl heterocycles in organic synthesis stems from the lability of the carbon-chlorine bond, which makes the chloromethyl group an excellent electrophilic center for nucleophilic substitution reactions.[1] This reactivity is primarily attributed to the stability of the resulting benzylic-type carbocation intermediate, which is resonance-stabilized by the adjacent heterocyclic ring.[2] However, the very factors that enhance their synthetic utility also render them susceptible to degradation under various conditions, including exposure to moisture, light, and temperature fluctuations.[3] Understanding the nuances of their stability is, therefore, paramount for their effective use.
This guide will explore the stability of several classes of chloromethyl heterocycles, including derivatives of pyridine, pyrimidine, furan, and indole. We will delve into the common degradation pathways and present a comparative analysis based on the heterocyclic core and the nature of the substituents.
Major Degradation Pathways
The primary degradation pathway for most chloromethyl heterocycles is nucleophilic substitution, where a nucleophile displaces the chloride ion. The most common nucleophile encountered is water, leading to hydrolysis.
Hydrolysis
In the presence of water, the chloromethyl group is susceptible to nucleophilic attack, resulting in the formation of the corresponding hydroxymethyl derivative.[4] This process can be accelerated by elevated temperatures and pH changes. For instance, the degradation of diethylpropion hydrochloride, which has a structure susceptible to hydrolysis, increases rapidly as the pH rises above 3.5.[5]
Solvolysis
In addition to water, other nucleophilic solvents such as alcohols can also lead to degradation through solvolysis, forming ether derivatives.[4] Therefore, the choice of solvent for storing and reacting chloromethyl heterocyles is critical. Aprotic, non-nucleophilic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally recommended for short-term storage and immediate use.[4]
Photodegradation
Exposure to light can also induce degradation of substituted pyridines and other heterocyclic compounds.[6] This process, known as photodegradation, can be a significant factor in the stability of these compounds, particularly in aqueous environments.
Comparative Stability Analysis
The stability of a chloromethyl heterocycle is intricately linked to the electronic properties of both the heterocyclic ring and its substituents.
Influence of the Heterocyclic Core
The nature of the heterocyclic ring itself plays a crucial role in determining the reactivity of the chloromethyl group. The ability of the ring to stabilize the positive charge of the carbocation intermediate in an SN1-type reaction or to withdraw electron density from the chloromethyl carbon in an SN2-type reaction is a key determinant of stability.[2][7]
-
Pyrimidines: The pyrimidine ring, being an electron-deficient system, can increase the reactivity of the attached chloromethyl group.[4] For example, 2-(chloromethyl)pyrimidine hydrochloride is a reactive compound influenced by temperature, moisture, and light.[3]
-
Furans: 5-Chloromethylfurfural (CMF) is another reactive heterocycle where the furan ring influences the stability of the chloromethyl group. Etherification of CMF to 5-methoxymethylfurfural (MMF) is a common strategy to increase its stability for storage and purification.[8]
-
Indoles: The indole nucleus is an electron-rich system. Substituents on the indole ring can significantly impact the stability and reactivity of a chloromethyl group. Electron-withdrawing groups on the indole ring are crucial for certain biological activities.[9]
Influence of Substituents
Substituents on the heterocyclic ring can have a profound impact on the stability of the chloromethyl group through inductive and resonance effects.
-
Electron-Donating Groups (EDGs): EDGs, such as methoxy (-OCH3) and methyl (-CH3) groups, can destabilize the ground state of the molecule by donating electron density to the ring, making the chloromethyl carbon more susceptible to nucleophilic attack. However, in reactions proceeding through an SN1 mechanism, EDGs can stabilize the resulting carbocation, potentially increasing the degradation rate. For instance, the presence of an electron-donating methoxy group in 1-(chloromethyl)-2-methoxynaphthalene significantly influences the reactivity of the benzylic-like chloride.[10]
-
Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO2) and cyano (-CN) groups, can stabilize the chloromethyl group by withdrawing electron density from the ring, making the carbon less electrophilic. This generally leads to increased stability. The rate of bromination in substituted indoles, a reaction influenced by the electron density of the ring, decreases with the presence of electron-withdrawing substituents.[11]
The following table summarizes the expected stability trends based on the electronic nature of the substituents.
| Substituent Type | Effect on Chloromethyl Group | Expected Stability Trend |
| Strong Electron-Donating (e.g., -OH, -NH2, -OCH3) | Increases electron density at the benzylic carbon, potentially increasing susceptibility to nucleophilic attack. | Generally decreases stability. |
| Weak Electron-Donating (e.g., -CH3, alkyl groups) | Modestly increases electron density. | Slight decrease in stability. |
| Halogens (e.g., -F, -Cl, -Br) | Inductively withdrawing, resonance donating. Overall effect can vary. | Generally increases stability compared to EDGs. |
| Strong Electron-Withdrawing (e.g., -NO2, -CN, -SO3H) | Significantly decreases electron density at the benzylic carbon, reducing its electrophilicity. | Generally increases stability. |
Experimental Assessment of Stability: Forced Degradation Studies
To experimentally assess and compare the stability of different substituted chloromethyl heterocycles, forced degradation studies are an invaluable tool.[12][13] These studies involve subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[12][14]
General Workflow for Forced Degradation Studies
A typical forced degradation study follows a structured workflow to ensure comprehensive evaluation of a compound's stability.
Caption: A generalized workflow for conducting forced degradation studies.
Detailed Experimental Protocol: Hydrolytic Stability Assessment
The following is a detailed protocol for assessing the hydrolytic stability of a substituted chloromethyl heterocycle.
Objective: To determine the rate of hydrolysis of a test compound under acidic, basic, and neutral conditions.
Materials:
-
Test Compound (Substituted Chloromethyl Heterocycle)
-
Hydrochloric Acid (0.1 M)
-
Sodium Hydroxide (0.1 M)
-
Water (HPLC-grade)
-
Acetonitrile (HPLC-grade)
-
pH meter
-
Constant temperature bath or incubator
-
HPLC system with a suitable column and detector (e.g., UV-Vis)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the test compound in a suitable non-nucleophilic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare the stress solutions: 0.1 M HCl, 0.1 M NaOH, and HPLC-grade water (for neutral hydrolysis).
-
-
Stress Sample Preparation:
-
For each condition (acidic, basic, neutral), add a small aliquot of the stock solution to a larger volume of the respective stress solution to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Prepare a control sample by diluting the stock solution with the initial mobile phase composition to represent the time-zero point.
-
-
Incubation:
-
Incubate the stress samples at a controlled temperature (e.g., 60 °C).[12] The temperature can be adjusted based on the anticipated stability of the compound.
-
-
Sampling and Analysis:
-
Withdraw aliquots from each stress sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
For the acidic and basic samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis to stop further degradation.
-
Analyze all samples by a validated stability-indicating HPLC method. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a suitable technique.[3]
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Key Factors Influencing Stability
Several factors can contribute to the degradation of chloromethyl heterocycles. A comprehensive understanding of these factors is crucial for predicting and controlling their stability.
Caption: Key intrinsic and extrinsic factors influencing the stability of chloromethyl heterocycles.
Conclusion
The stability of substituted chloromethyl heterocycles is a multifaceted issue governed by the interplay of the electronic nature of the heterocyclic ring, the steric and electronic effects of substituents, and the external environmental conditions. While their inherent reactivity is key to their synthetic utility, it necessitates careful handling and storage to prevent unwanted degradation. A thorough understanding of the principles outlined in this guide, coupled with empirical data from forced degradation studies, will empower researchers to make informed decisions in the synthesis, purification, and storage of these valuable compounds, ultimately contributing to more efficient and successful drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. cetjournal.it [cetjournal.it]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. ijisrt.com [ijisrt.com]
Safety Operating Guide
Personal protective equipment for handling 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
An Essential Guide to Personal Protective Equipment (PPE) for Handling 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
This guide provides comprehensive, experience-driven safety and operational protocols for researchers, scientists, and drug development professionals handling this compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure. By grounding our recommendations in established scientific principles and authoritative safety data, we empower you to work with confidence and precision.
Hazard Analysis: Understanding the Intrinsic Risks
Before handling any chemical, a thorough understanding of its hazard profile is paramount. While specific toxicological data for this compound may be limited, the hazards can be inferred from its chemical structure—a chlorinated organic compound and a pyrazole derivative—and from data on analogous compounds.
Safety Data Sheets (SDS) for structurally related chemicals consistently highlight several key hazards:
-
Skin Corrosion/Irritation : Causes skin irritation, and in some cases, severe skin burns.[1][2][6] Chlorinated organic compounds can be readily absorbed through the skin.[7][8]
-
Serious Eye Damage/Irritation : Poses a significant risk of causing serious eye damage or irritation.[1][2][3][4][6]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or vapor.[1][2][6]
Therefore, all handling procedures must be designed to prevent contact via ingestion, skin absorption, eye contact, and inhalation.
The Core Defense: A Multi-Layered PPE Strategy
A robust PPE strategy is not a mere checklist but an integrated system designed to provide a barrier against all potential routes of exposure. The selection of PPE must be tailored to the specific task being performed.
Data Presentation: Recommended PPE for Key Laboratory Operations
| Task | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Chemical Fume Hood | Nitrile or Neoprene Gloves (Double-gloving recommended) | Chemical Splash Goggles & Face Shield | Flame-Resistant Lab Coat | Recommended if weighing outside a hood |
| Reaction Setup | Chemical Fume Hood | Nitrile or Neoprene Gloves (Double-gloving recommended) | Chemical Splash Goggles & Face Shield | Flame-Resistant Lab Coat | Not typically required in a certified hood |
| Work-up/Purification | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Splash Goggles | Flame-Resistant Lab Coat | Not typically required in a certified hood |
| Spill Cleanup | N/A | Heavy-duty Neoprene or Butyl Rubber Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Apron or Coveralls | Air-Purifying Respirator (APR) with organic vapor cartridges |
Engineering Controls: The First Line of Defense
Always handle this compound within a properly functioning chemical fume hood.[9] This primary engineering control is essential for minimizing inhalation exposure to volatile compounds or fine powders.[8][9]
Body and Extremity Protection
-
Lab Coats : A flame-resistant lab coat must be worn at all times.[10] It should be fully buttoned with sleeves rolled down to protect skin and personal clothing.[7][11]
-
Gloves : Standard latex gloves offer poor protection against most organic solvents and are not recommended.[12] Nitrile gloves provide a suitable barrier for incidental contact.[12] For prolonged handling or in the event of a spill, more robust options like neoprene or butyl rubber gloves are advised.[12] Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[6][13]
-
Footwear : Closed-toe shoes made of a non-porous material are mandatory.[9][11] They provide crucial protection against spills and falling objects.
Eye and Face Protection: A Non-Negotiable Requirement
Given the severe eye damage risk, eye protection is critical.[1][4]
-
Chemical Splash Goggles : These must be worn at all times in the laboratory.[10] Standard safety glasses do not provide adequate protection from splashes.[7]
-
Face Shields : When handling larger quantities (>1 L) or when there is a significant splash risk, a face shield must be worn in addition to chemical splash goggles.[10][12] A face shield alone is insufficient.[10]
Respiratory Protection
Work within a chemical fume hood should preclude the need for respiratory protection. However, in the case of a large spill or a ventilation failure, a NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges should be available.[1][14] All personnel who may need to use a respirator must be properly fit-tested and trained.[15]
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use. The following workflow ensures that protective barriers are established correctly and removed without cross-contamination.
Experimental Protocols: PPE Donning and Doffing Workflow
Donning (Putting On) Sequence:
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes. Tie back long hair.[11]
-
Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.
-
Eye Protection: Put on your chemical splash goggles.
-
Gloves: Put on the first pair of nitrile gloves. If double-gloving, put the second pair on over the first, ensuring the cuff of the outer glove goes over the cuff of your lab coat sleeve.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer pair of gloves (if applicable) using a technique that avoids touching the outside of the glove with your bare hand. Dispose of them in the designated solid hazardous waste container.
-
Lab Coat: Unbutton and remove the lab coat by folding it in on itself to contain any surface contamination. Hang it in its designated storage area or place it in a laundry bag if contaminated.
-
Face Shield/Goggles: Remove eye and face protection.
-
Inner Gloves: Remove the inner pair of gloves, again using a proper technique to avoid skin contact. Dispose of them in the designated solid hazardous waste container.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[13][16]
Mandatory Visualization: PPE Workflow
Caption: Logical workflow for donning and doffing PPE.
Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
-
Chemical Waste : All solutions containing this compound must be disposed of in a designated, labeled "Halogenated Organic Waste" container.[9] Never dispose of organic substances down the drain.[9]
-
Contaminated PPE : All disposable PPE, such as gloves, that has come into contact with the chemical must be considered hazardous waste.[2] Place it in a sealed, labeled bag and dispose of it in the solid chemical waste container.[2]
-
Glassware Decontamination : Before glassware is sent for washing, it should be triple-rinsed with a suitable organic solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated organic waste.
-
Spill Management : In the event of a spill, evacuate the area and alert your supervisor. Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.[6] Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for disposal as hazardous waste.[13]
By adhering to these rigorous, well-reasoned protocols, you contribute to a culture of safety and ensure the integrity of your research. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and the most current Safety Data Sheet before beginning work.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. csub.edu [csub.edu]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
- 15. gerpac.eu [gerpac.eu]
- 16. file.bldpharm.com [file.bldpharm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
